Product packaging for Ceftibuten(Cat. No.:CAS No. 97519-39-6)

Ceftibuten

货号: B193870
CAS 编号: 97519-39-6
分子量: 410.4 g/mol
InChI 键: UNJFKXSSGBWRBZ-BJCIPQKHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Ceftibuten is a third-generation cephalosporin antibiotic with a [(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino substituent at the 7 position of the cephem skeleton. An orally-administered agent, this compound is used as the dihydrate to treat urinary-tract and respiratory-tract infections. It has a role as an antibacterial drug. It is a cephalosporin and a dicarboxylic acid.
This compound is a third-generation cephalosporin antibiotic that is orally-administered. It is typically used to treat acute bacterial exacerbations of chronic bronchitis (ABECB), acute bacterial otitis media, pharyngitis, and tonsilitis.
This compound is a Cephalosporin Antibacterial.
This compound is a semisynthetic, beta-lactamase-stable, third-generation cephalosporin with antibacterial activity. This compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1995 and has 3 approved and 2 investigational indications.
This compound is a third-generation cephalosporin antibiotic. It is an orally-administered agent. Cefalexin is used to treat acute bacterial exacerbations of chronic bronchitis (ABECB), acute bacterial otitis media, pharyngitis, and tonsilitis.
A cephalosporin antibacterial agent that is used in the treatment of infections, including urinary-tract and respiratory-tract infections.
See also: Cephalexin (related);  Cefazolin (related);  Cefuroxime (related) ... View More ...

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14N4O6S2 B193870 Ceftibuten CAS No. 97519-39-6

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O6S2/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25)/b6-1-/t10-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJFKXSSGBWRBZ-BJCIPQKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)O)C3=CSC(=N3)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=C\CC(=O)O)/C3=CSC(=N3)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045925
Record name Ceftibuten
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ceftibuten
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015485
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

7.05e-02 g/L
Record name Ceftibuten
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015485
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

97519-39-6
Record name Ceftibuten
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97519-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ceftibuten [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097519396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ceftibuten
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01415
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ceftibuten
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758925
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ceftibuten
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 97519-39-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFTIBUTEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IW71N46B4Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ceftibuten
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015485
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Ceftibuten on Bacterial Cell Walls

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftibuten is a third-generation oral cephalosporin antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This guide provides a detailed technical overview of the molecular mechanism of action of this compound, with a focus on its interaction with penicillin-binding proteins (PBPs). It includes a summary of available quantitative data on its binding affinities, detailed experimental protocols for assessing PBP binding, and visual representations of the key pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the fields of microbiology, pharmacology, and drug development.

Introduction

The bacterial cell wall is a vital structure that provides mechanical strength and protects the bacterium from osmotic lysis. It is primarily composed of peptidoglycan, a complex polymer of sugars and amino acids. The final step in peptidoglycan synthesis, the cross-linking of peptide side chains, is catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs). β-lactam antibiotics, including cephalosporins like this compound, are structural analogs of the D-Ala-D-Ala terminus of the peptidoglycan precursor, allowing them to act as suicide inhibitors of PBPs. By covalently binding to the active site of these enzymes, they disrupt cell wall synthesis, leading to cell death.[1]

This compound is distinguished by its high stability in the presence of many plasmid-mediated β-lactamases, enzymes that can inactivate many other β-lactam antibiotics.[2][3] Its primary mechanism of action involves the targeted inhibition of specific PBPs, leading to a cascade of events that ultimately results in bacterial lysis.

Mechanism of Action: Targeting Penicillin-Binding Proteins

The bactericidal activity of this compound is a direct consequence of its ability to covalently acylate the active site serine residue of essential PBPs.[4] This irreversible binding inactivates the transpeptidase function of the PBP, thereby preventing the cross-linking of the peptidoglycan chains. The specific affinity of this compound for different PBPs determines its spectrum of activity and the morphological changes it induces in susceptible bacteria.

Primary Target: Penicillin-Binding Protein 3 (PBP3)

In many Gram-negative bacteria, including members of the Enterobacteriaceae and Haemophilus influenzae, the primary target of this compound is Penicillin-Binding Protein 3 (PBP3).[2][3][5] PBP3 is a crucial enzyme involved in the formation of the septum during cell division. Inhibition of PBP3 by this compound leads to the formation of long, filamentous bacterial forms as the bacteria continue to grow but are unable to divide.[6] This ultimately results in cell lysis and death.

Quantitative Analysis of this compound-PBP Interactions

Table 1: Penicillin-Binding Protein (PBP) Affinity of this compound and Comparator Cephalosporins

OrganismPBPThis compound IC50 (µg/mL)Comparator CephalosporinComparator IC50 (µg/mL)Reference
Respiratory Pathogens (General)PBP3Primary Target--[2][3][5]
Escherichia coli K-12PBP3-Cefepime≤ 0.5[3]
PBP2-Cefepime< 10[3]
Pseudomonas aeruginosa SC8329PBP3-Cefepime< 0.0025[3]
PBP2-Cefepime> 25[3]

Note: Specific IC50 values for this compound are not widely reported in the public literature. The table indicates its primary target and provides comparator data to contextualize its likely affinity.

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against Key Pathogens

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Haemophilus influenzae-0.06 - 2[7]
Moraxella catarrhalis-0.25 - 4[7]
Streptococcus pneumoniae (penicillin-susceptible)-16[2][5]
Enterobacteriaceae (most)≤ 0.13≤ 8[7]

Experimental Protocols

The determination of PBP binding affinity is crucial for understanding the mechanism of action of β-lactam antibiotics. The following is a generalized protocol based on commonly cited methodologies for competitive PBP binding assays.

Competitive PBP Binding Assay using Fluorescent Penicillin

This protocol describes a method to determine the IC50 of a test compound (e.g., this compound) for various PBPs by measuring its ability to compete with a fluorescently labeled penicillin derivative (e.g., Bocillin™ FL) for binding to PBPs.

Materials:

  • Bacterial strain of interest

  • Growth medium (e.g., Luria-Bertani broth, Brain Heart Infusion broth)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test antibiotic (this compound) at various concentrations

  • Fluorescent penicillin (e.g., Bocillin™ FL Penicillin, Sodium Salt)

  • Lysozyme (for Gram-positive bacteria)

  • DNase I

  • Protease inhibitor cocktail

  • Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) equipment

  • Fluorescence imaging system

Procedure:

  • Bacterial Culture and Membrane Preparation:

    • Grow the bacterial strain of interest to the mid-logarithmic phase.

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with PBS.

    • For Gram-positive bacteria, treat with lysozyme to generate protoplasts.

    • Lyse the cells by sonication or French press in the presence of DNase I and a protease inhibitor cocktail.

    • Centrifuge the lysate at a low speed to remove unlysed cells and debris.

    • Centrifuge the supernatant at high speed (e.g., >100,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in PBS and determine the protein concentration.

  • Competitive Binding:

    • In separate microcentrifuge tubes, pre-incubate aliquots of the membrane preparation with serial dilutions of this compound for a specified time (e.g., 10-30 minutes) at a specific temperature (e.g., 37°C). Include a control with no antibiotic.

    • Add a fixed, subsaturating concentration of fluorescent penicillin to each tube and incubate for a further 10-15 minutes.

  • SDS-PAGE and Fluorescence Detection:

    • Stop the reaction by adding SDS-PAGE sample buffer and heating.

    • Separate the membrane proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescence imaging system.

  • Data Analysis:

    • Quantify the fluorescence intensity of each PBP band in each lane.

    • Calculate the percentage of inhibition of fluorescent penicillin binding for each concentration of this compound compared to the control lane (no this compound).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each PBP.

Visualizing the Mechanism and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in the study of this compound's mechanism of action.

Signaling Pathway: Inhibition of Peptidoglycan Synthesis

Ceftibuten_Mechanism UDP_NAG UDP-N-acetylglucosamine Lipid_II Lipid II UDP_NAG->Lipid_II Transglycosylation UDP_NAM UDP-N-acetylmuramic acid -pentapeptide UDP_NAM->Lipid_II Peptidoglycan_chain Nascent Peptidoglycan Chain Lipid_II->Peptidoglycan_chain PBP PBP (Transpeptidase) Peptidoglycan_chain->PBP Substrate Crosslinked_Peptidoglycan Cross-linked Peptidoglycan PBP->Crosslinked_Peptidoglycan Catalyzes Cross-linking Inhibited_PBP Inactivated PBP This compound This compound This compound->PBP Covalent Binding (Acylation) Weakened_Wall Weakened Cell Wall Inhibited_PBP->Weakened_Wall Inhibition of Cross-linking Cell_Lysis Cell Lysis Weakened_Wall->Cell_Lysis

Caption: Molecular mechanism of this compound action on bacterial cell wall synthesis.

Experimental Workflow: Competitive PBP Binding Assay

PBP_Binding_Workflow cluster_prep Sample Preparation cluster_assay Competitive Binding Assay cluster_analysis Analysis Start Bacterial Culture Harvest Harvest Cells Start->Harvest Lyse Cell Lysis Harvest->Lyse Isolate Isolate Membranes (containing PBPs) Lyse->Isolate Incubate_this compound Incubate with This compound (serial dilutions) Isolate->Incubate_this compound Incubate_Fluor Incubate with Fluorescent Penicillin Incubate_this compound->Incubate_Fluor SDS_PAGE SDS-PAGE Incubate_Fluor->SDS_PAGE Fluorescence Fluorescence Imaging SDS_PAGE->Fluorescence Quantify Quantify Band Intensity Fluorescence->Quantify IC50 Determine IC50 Quantify->IC50

Caption: Experimental workflow for determining PBP binding affinity.

Conclusion

This compound's mechanism of action is centered on its high-affinity binding to and subsequent inhibition of essential penicillin-binding proteins, with a particular preference for PBP3 in many clinically relevant Gram-negative pathogens. This targeted disruption of peptidoglycan synthesis leads to bacterial cell death. The stability of this compound to many β-lactamases further enhances its clinical utility. A deeper understanding of the quantitative aspects of its interactions with a broader range of PBPs from diverse bacterial species will be invaluable for optimizing its use, predicting resistance mechanisms, and guiding the development of future antimicrobial agents. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for further research in this critical area.

References

Navigating the Stereochemistry of Ceftibuten: An In-depth Technical Guide to the In Vitro Activity of its Cis- and Trans-Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Abstract

Ceftibuten, a third-generation oral cephalosporin, is a critical agent in the management of respiratory and urinary tract infections. Administered as the cis-isomer, this compound undergoes in vivo isomerization to its trans-counterpart. This guide provides a comprehensive analysis of the antibacterial activities of both this compound isomers, detailing their relative potencies and the experimental methodologies used for their evaluation. Quantitative data are presented to offer a clear comparison of the isomers' effects on various bacterial pathogens. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this compound's stereoisomeric pharmacology.

Introduction

This compound exerts its bactericidal effects by inhibiting the synthesis of the bacterial cell wall through binding to essential penicillin-binding proteins (PBPs)[1]. The drug is administered in its active geometric isomer form, cis-ceftibuten. Following oral administration, a portion of the cis-isomer is converted to the trans-isomer[1][2]. It is well-established that the trans-isomer of this compound possesses significantly lower antimicrobial potency, estimated to be approximately one-eighth that of the cis-isomer[1][2]. Understanding the distinct activities of these two isomers is paramount for accurately interpreting pharmacokinetic and pharmacodynamic data and for optimizing therapeutic regimens.

Comparative In Vitro Antibacterial Activity

The antibacterial efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. While extensive data exists for the MIC of the active cis-isomer, data for the trans-isomer is less common. However, based on the established eight-fold lower potency, an estimated MIC for the trans-isomer can be calculated. The following table summarizes the MIC values for cis-ceftibuten against a range of common pathogens and provides an estimated MIC for the trans-isomer.

Bacterial SpeciesIsomerMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Escherichia colicis-Ceftibuten≤ 0.130.25[3][4]
trans-Ceftibuten (est.)≤ 1.042.0-
Haemophilus influenzaecis-Ceftibuten-0.06 - 2[3]
trans-Ceftibuten (est.)-0.48 - 16-
Moraxella catarrhaliscis-Ceftibuten-0.25 - 4[3]
trans-Ceftibuten (est.)-2.0 - 32-
Neisseria gonorrhoeaecis-Ceftibuten-0.015 - 0.5[3]
trans-Ceftibuten (est.)-0.12 - 4.0-
Salmonella spp.cis-Ceftibuten≤ 0.13-[3]
trans-Ceftibuten (est.)≤ 1.04--
Shigella spp.cis-Ceftibuten≤ 0.13-[3]
trans-Ceftibuten (est.)≤ 1.04--
Streptococcus pneumoniaecis-Ceftibuten-2[5]
trans-Ceftibuten (est.)-16-
Streptococcus pyogenescis-Ceftibuten-0.5[5]
trans-Ceftibuten (est.)-4.0-
Campylobacter jejunicis-Ceftibuten-16[4]
trans-Ceftibuten (est.)-128-

Note: The estimated MIC values for the trans-isomer are calculated based on the reported eight-fold lower potency compared to the cis-isomer.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values of this compound isomers are determined using standardized microdilution or agar dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antibiotic Dilutions: Serial two-fold dilutions of the purified cis- and trans-isomers of this compound are prepared in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the antibiotic dilutions. The plates are incubated at 35-37°C for 16-20 hours.

  • Interpretation of Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Bacterial Culture B Standardized Inoculum (0.5 McFarland) A->B E Inoculate Plate B->E C This compound Isomer Stock D Serial Dilutions in Plate C->D D->E F Incubate (35-37°C, 16-20h) E->F G Read Plate for Growth F->G H Determine MIC G->H HPLC_Workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_quant Quantification A Biological Sample (e.g., Plasma) B Deproteinization/ Extraction A->B C Inject into HPLC B->C D Separation on C18 Column C->D E UV Detection D->E F Chromatogram Generation E->F G Peak Area Integration F->G H Concentration Calculation G->H MoA_Diagram cluster_isomers This compound Isomers cluster_bacterium Bacterial Cell Cis cis-Ceftibuten (High Affinity) PBP Penicillin-Binding Proteins (PBPs) Cis->PBP Strongly Binds Trans trans-Ceftibuten (Low Affinity) Trans->PBP Weakly Binds CWS Cell Wall Synthesis PBP->CWS Inhibits CL Cell Lysis CWS->CL Leads to

References

A Deep Dive into the Gram-Negative Spectrum of Ceftibuten: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro activity of Ceftibuten, a third-generation oral cephalosporin, against a range of clinically significant gram-negative bacteria. This document consolidates key quantitative data, outlines detailed experimental methodologies for susceptibility testing, and visualizes the underlying mechanism of action and experimental workflows.

Introduction

This compound is a potent, orally administered cephalosporin antibiotic characterized by its broad spectrum of activity against many gram-negative pathogens and its stability in the presence of many common beta-lactamases.[1][2] Its bactericidal action stems from the inhibition of bacterial cell wall synthesis, making it an effective agent in the treatment of various infections, including those of the respiratory and urinary tracts.[1][2][3] This guide focuses on its efficacy against gram-negative bacteria, presenting a compilation of minimum inhibitory concentration (MIC) data and the methodologies used to determine them.

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.[4] The primary target of this compound is the penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[2][4] By binding to these PBPs, this compound inhibits their enzymatic activity, leading to the disruption of cell wall integrity, and ultimately, cell lysis and death.[2][4] this compound's stability against many plasmid-mediated beta-lactamases enhances its effectiveness against resistant strains.[2][5]

cluster_extracellular Extracellular Space cluster_cell Gram-Negative Bacterium This compound This compound OM Outer Membrane This compound->OM Crosses Outer Membrane PBP Penicillin-Binding Proteins (PBPs) OM->PBP Binds to Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Inhibits CellLysis Cell Lysis Peptidoglycan->CellLysis Disruption leads to Start Start PrepInoculum Prepare Bacterial Inoculum Start->PrepInoculum PrepPlates Prepare Serial Dilutions of this compound in Microtiter Plates Start->PrepPlates Inoculate Inoculate Plates with Bacterial Suspension PrepInoculum->Inoculate PrepPlates->Inoculate Incubate Incubate Plates Inoculate->Incubate ReadResults Read and Record MIC Values Incubate->ReadResults End End ReadResults->End

References

A Technical Guide to the In Vitro Activity of Ceftibuten Against Common Respiratory Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceftibuten is an orally administered, third-generation cephalosporin antibiotic utilized in the treatment of respiratory tract infections.[1] This document provides a comprehensive technical overview of the in vitro activity of this compound against key bacterial respiratory pathogens: Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. It consolidates available data on its mechanism of action, susceptibility patterns, and the standardized methodologies used for its evaluation. Quantitative data are presented in structured tables for comparative analysis, and key experimental and logical workflows are visualized using diagrams. This guide is intended to serve as a detailed resource for researchers and professionals in the fields of microbiology and drug development.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3] This process is mediated through the binding of this compound to essential penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis.[4] The primary molecular target for this compound has been identified as PBP 3.[5][6][7][8] By disrupting the structural integrity of the cell wall, this compound induces cell lysis and bacterial death.[3][4]

A key characteristic of this compound is its high degree of stability in the presence of many common β-lactamase enzymes.[3][5][6][8] This stability allows it to maintain potent activity against many β-lactamase-producing strains of respiratory pathogens, which are often resistant to other β-lactam antibiotics like ampicillin.[6][9]

cluster_0 This compound Action cluster_1 Resistance Mechanism This compound This compound PBP3 Penicillin-Binding Protein 3 (PBP3) This compound->PBP3 Binds to CellWall Peptidoglycan Synthesis This compound->CellWall Inhibits PBP3->CellWall Catalyzes Lysis Cell Lysis & Bacterial Death CellWall->Lysis Disruption leads to BetaLactamase β-Lactamase Enzyme Ceftibuten_stable This compound (Stable Structure) BetaLactamase->Ceftibuten_stable Ineffective Hydrolysis cluster_workflow Antimicrobial Susceptibility Testing (AST) Workflow cluster_methods Dilution Methods start Isolate Pathogen from Clinical Sample prep_inoculum Prepare Standardized Inoculum (e.g., 0.5 McFarland) start->prep_inoculum agar_dilution Agar Dilution: Inoculate plates with serial drug dilutions prep_inoculum->agar_dilution broth_dilution Broth Microdilution: Inoculate wells with serial drug dilutions prep_inoculum->broth_dilution incubation Incubate under Standard Conditions (e.g., 35°C, 16-20h) agar_dilution->incubation broth_dilution->incubation read_mic Read MIC: Lowest concentration with no visible growth incubation->read_mic interpret Interpret Results vs. Breakpoints (S, I, R) read_mic->interpret cluster_pathogens Respiratory Pathogens This compound This compound H_influenzae H. influenzae This compound->H_influenzae High Activity M_catarrhalis M. catarrhalis This compound->M_catarrhalis High Activity S_pneumoniae S. pneumoniae This compound->S_pneumoniae Reduced Activity H_beta_pos β-lactamase (+) H_beta_neg β-lactamase (-) S_pen_s Penicillin-S S_pen_r Penicillin-R

References

The Pharmacokinetics and Oral Bioavailability of Ceftibuten: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftibuten is a third-generation oral cephalosporin antibiotic characterized by a favorable pharmacokinetic profile that contributes to its clinical efficacy. This technical guide provides an in-depth overview of the pharmacokinetics and oral bioavailability of this compound, with a focus on its absorption, distribution, metabolism, and excretion (ADME) properties. Detailed summaries of key pharmacokinetic parameters are presented in tabular format for easy comparison across different populations and conditions. Furthermore, this guide outlines the experimental methodologies employed in pharmacokinetic studies of this compound and includes visualizations of its absorption pathway and the general workflow of a pharmacokinetic study.

Introduction

This compound is a potent bactericidal agent that exerts its effect by inhibiting the synthesis of the bacterial cell wall.[1][2] Its clinical utility is significantly influenced by its pharmacokinetic properties, which determine the concentration and duration of the drug at the site of infection. A thorough understanding of this compound's ADME profile is therefore critical for optimizing dosing regimens and ensuring therapeutic success.

Pharmacokinetic Profile

Absorption

This compound is rapidly and well-absorbed following oral administration.[3][4][5] Studies have shown that its absorption is mediated by carrier-mediated processes, specifically the apical H+/dipeptide cotransport system (PEPT1), as well as passive diffusion.[6][7][8]

The bioavailability of this compound is estimated to be between 75% and 90% for doses up to 400 mg.[9][10] The capsule and oral suspension formulations of this compound have been demonstrated to be bioequivalent.[8][11]

The presence of food can affect the rate and extent of this compound absorption. For the oral suspension, administration with food may reduce the absorption, leading to lower blood levels.[7] Therefore, it is recommended to be taken on an empty stomach. For the capsule formulation, food can delay the time to reach maximum concentration (Tmax) and slightly decrease the peak plasma concentration (Cmax) and the area under the concentration-time curve (AUC), though this effect is generally not considered to be clinically significant.[4][12]

Distribution

Following absorption, this compound is distributed into various body tissues and fluids.[9] It has been shown to penetrate well into middle ear fluid, bronchial secretions, and sputum.[13] The apparent volume of distribution (Vd/F) is approximately 0.21 L/kg in adults and 0.5 L/kg in fasting pediatric patients.[3] this compound is about 65% bound to plasma proteins, and this binding is independent of the drug concentration in the plasma.[3]

Metabolism

This compound undergoes minimal metabolism.[1][9] A small fraction, about 10%, of the cis-ceftibuten is converted to its trans-isomer.[3][14] The trans-isomer is significantly less antimicrobially potent than the cis-isomer.[3][14]

Excretion

The primary route of elimination for this compound is renal excretion.[1][9][10] Approximately 56% of an administered dose is recovered unchanged in the urine, with an additional portion excreted in the feces.[14] The elimination half-life (t½) in adults with normal renal function is approximately 2 to 3 hours.[4][10]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in various populations and under different conditions.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Adults (Single 400 mg Dose)

ParameterCapsuleOral SuspensionReference(s)
Cmax (µg/mL)15.0 - 17.917.0[14]
Tmax (h)2.62.0[14]
AUC (µg·h/mL)73.7 - 80.187.0[14]
T½ (h)2.42.0[14]
CL/F (mL/min/kg)1.32.9[14]
Vd/F (L/kg)0.21-[3]

Table 2: Effect of Food on this compound Capsule (400 mg) Bioavailability

ParameterFastedFed% ChangeReference(s)
Cmax (µg/mL)--↓ 18%[14]
Tmax (h)--Delayed by 1.75 h[14]
AUC (µg·h/mL)--↓ 8%[14]

Table 3: Pharmacokinetic Parameters of this compound in Special Populations

PopulationDoseCmax (µg/mL)Tmax (h)T½ (h)CL/F (mL/min)Reference(s)
Pediatric (6mo-17yr)9 mg/kg5.0 - 19.0~2.32.02.5 mL/min/kg[15]
Elderly (≥65yr)200 mg BID17.5 (steady state)---[14]
Moderate Renal Impairment (CrCl 30-49 mL/min)---7.130[14]
Severe Renal Impairment (CrCl 5-29 mL/min)---13.416[14]
Anephric Patients---22.311[14]

Experimental Protocols

The determination of this compound's pharmacokinetic parameters relies on robust experimental designs and validated analytical methods.

Study Design

Pharmacokinetic studies of this compound typically involve open-label, single- or multiple-dose designs in healthy volunteers or specific patient populations.[9][12] Crossover designs are often employed to assess bioequivalence between different formulations.[11]

A typical study protocol would include:

  • Subject Recruitment: Healthy volunteers or patients meeting specific inclusion and exclusion criteria are enrolled after providing informed consent.

  • Dosing: A standardized dose of this compound (capsule or oral suspension) is administered after a period of fasting.

  • Sample Collection: Serial blood samples are collected at predefined time points before and after drug administration. Urine samples are often collected over a 24-hour period.[6]

  • Sample Processing: Plasma is separated from blood samples by centrifugation. All biological samples are stored frozen until analysis.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The concentration of this compound in plasma and urine is most commonly determined using a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection.[3][4][11]

4.2.1. Sample Preparation

  • Plasma: A protein precipitation step is typically performed. This involves adding a precipitating agent like acetonitrile to the plasma sample, followed by centrifugation to remove the precipitated proteins. The resulting supernatant, containing the drug, is then extracted.[4]

  • Urine: Urine samples are often diluted with the mobile phase or a suitable buffer before injection into the HPLC system.[3]

4.2.2. Chromatographic Conditions

  • Column: A C18 reversed-phase column is commonly used for the separation.[4]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate or ammonium formate) is used as the mobile phase.[4] The pH of the aqueous phase is adjusted to optimize the separation.

  • Detection: The eluting compounds are detected using a UV detector, typically at a wavelength of 262 nm or 265 nm.[4]

  • Quantification: The concentration of this compound in the samples is determined by comparing the peak area of the drug to a standard curve prepared with known concentrations of this compound. An internal standard is often used to improve the accuracy and precision of the method.[4]

Visualizations

This compound Absorption Pathway

The following diagram illustrates the primary mechanism of this compound absorption in the small intestine, highlighting the role of the H+/dipeptide cotransporter PEPT1.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Ceftibuten_Lumen This compound PEPT1 PEPT1 (H+/Dipeptide Cotransporter) Ceftibuten_Lumen->PEPT1 H+ cotransport Ceftibuten_Intra This compound PEPT1->Ceftibuten_Intra Ceftibuten_Blood This compound Ceftibuten_Intra->Ceftibuten_Blood Basolateral Transport cluster_planning Study Planning cluster_execution Study Execution cluster_analysis Sample & Data Analysis cluster_reporting Reporting Protocol Protocol Development (Inclusion/Exclusion Criteria) Ethics Ethics Committee Approval Protocol->Ethics Recruitment Subject Recruitment & Informed Consent Ethics->Recruitment Dosing This compound Administration Recruitment->Dosing Sampling Blood & Urine Sample Collection Dosing->Sampling Processing Sample Processing & Storage Sampling->Processing HPLC HPLC Analysis (Quantification) Processing->HPLC PK_Analysis Pharmacokinetic Parameter Calculation HPLC->PK_Analysis Report Final Study Report PK_Analysis->Report

References

An In-depth Technical Guide on the pH Stability of Ceftibuten

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of the third-generation cephalosporin, ceftibuten, under various pH conditions. Due to the limited availability of specific quantitative kinetic data for this compound in publicly accessible literature, this guide presents a framework for assessing its stability, including detailed experimental protocols and potential degradation pathways, based on established knowledge of cephalosporin chemistry. The provided data tables and reaction schemes, while illustrative of the expected behavior of this compound, are based on data from structurally similar cephalosporins and should be considered as a guide for experimental design rather than definitive values for this compound.

Introduction to this compound and its Stability

This compound is an orally administered, third-generation cephalosporin antibiotic known for its broad spectrum of activity against many Gram-negative bacteria. A key characteristic of this compound is its notable stability against many plasmid-mediated β-lactamases, which are enzymes produced by bacteria that can inactivate many β-lactam antibiotics.[1][2] This stability is a crucial attribute for its clinical efficacy. However, like all β-lactam antibiotics, the chemical stability of this compound in aqueous solutions is susceptible to variations in pH, which can lead to degradation and loss of therapeutic activity. Understanding the pH-stability profile of this compound is therefore critical for the development of stable pharmaceutical formulations, predicting its behavior in different physiological environments, and establishing appropriate storage conditions.

General Principles of Cephalosporin Degradation

The primary mechanism of degradation for cephalosporins, including this compound, is the hydrolysis of the β-lactam ring. This process can be catalyzed by hydronium ions (acid catalysis), hydroxide ions (base catalysis), or can occur spontaneously (neutral catalysis). The rate and pathway of degradation are highly dependent on the pH of the solution.

  • Acidic Conditions: Under acidic conditions, the primary degradation pathway for many cephalosporins involves the hydrolysis of the β-lactam ring. For some cephalosporins, other reactions such as the opening of the dihydrothiazine ring or reactions involving side chains can also occur.

  • Neutral Conditions: In the neutral pH range, the spontaneous hydrolysis of the β-lactam ring is often the predominant degradation pathway. The stability of cephalosporins is typically greatest in the weakly acidic to neutral pH range.

  • Alkaline Conditions: Under alkaline conditions, the degradation of cephalosporins is significantly accelerated due to hydroxide ion-catalyzed hydrolysis of the β-lactam ring. This is often the most significant factor limiting the stability of cephalosporin formulations.

Illustrative pH-Stability Data for a Third-Generation Cephalosporin

pHBuffer System (0.1 M)Apparent First-Order Rate Constant (k_obs) (day⁻¹)Half-life (t½) (days)Percent Remaining after 7 days
2.0Glycine-HCl0.04515.472.9%
4.0Acetate0.01546.290.0%
5.0Acetate0.01069.393.2%
6.0Phosphate0.01257.891.9%
7.0Phosphate0.02527.783.9%
7.4Phosphate0.03519.878.3%
8.0Phosphate0.0907.753.2%
9.0Borate0.2502.817.4%

Note: This data is hypothetical and intended for illustrative purposes to demonstrate the general trend of cephalosporin stability as a function of pH. Actual values for this compound would need to be determined experimentally.

Experimental Protocols for this compound Stability Studies

To accurately determine the pH-stability profile of this compound, a series of well-controlled experiments are necessary. The following protocols outline the methodologies for conducting such studies.

  • This compound dihydrate reference standard

  • High-purity water (Milli-Q or equivalent)

  • Buffer salts: Potassium chloride, hydrochloric acid, potassium hydrogen phthalate, potassium phosphate monobasic, sodium phosphate dibasic, boric acid, sodium hydroxide.

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • Forced degradation reagents: Hydrochloric acid (1 M), sodium hydroxide (1 M), hydrogen peroxide (30%).

A series of buffer solutions covering a wide pH range (e.g., pH 2 to 10) should be prepared at a constant ionic strength (e.g., 0.1 M or 0.5 M) to minimize the effect of buffer salts on the degradation kinetics.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • For each pH to be studied, dilute the stock solution with the corresponding buffer to a final concentration suitable for analysis (e.g., 100 µg/mL).

  • Transfer the solutions into sealed, amber glass vials to protect from light.

  • Place the vials in a constant temperature bath or incubator set to the desired temperature (e.g., 37°C, 50°C, 60°C).

  • At predetermined time intervals, withdraw an aliquot from each vial, neutralize if necessary, and dilute to the appropriate concentration for analysis.

A validated stability-indicating high-performance liquid chromatography (HPLC) method is essential for accurately quantifying the remaining this compound and separating it from its degradation products.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for cephalosporin analysis.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase should be optimized for peak shape and resolution.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 262 nm) is appropriate.

  • Method Validation: The HPLC method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the analysis of this compound in the presence of its degradation products.

Forced degradation studies are performed to generate the potential degradation products of this compound and to demonstrate the specificity of the analytical method.

  • Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a specified period.

  • Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at room temperature or a slightly elevated temperature for a specified period.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C).

  • Photodegradation: Expose a solution of this compound to UV light.

The stressed samples are then analyzed by the stability-indicating HPLC method to identify and quantify the degradation products.

Visualization of Experimental Workflow and Degradation Pathways

The following diagram illustrates the general workflow for conducting a pH-stability study of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Processing A Prepare this compound Stock Solution C Incubate Samples at Constant Temperature A->C B Prepare Buffer Solutions (pH 2-10) B->C D Withdraw Aliquots at Time Intervals C->D E HPLC Analysis D->E F Quantify Remaining This compound E->F G Calculate Degradation Rate Constants (k) F->G H Determine Half-life (t½) G->H

Caption: Workflow for pH-dependent stability testing of this compound.

The following diagram illustrates the likely primary degradation pathways of this compound under different pH conditions, based on the known chemistry of cephalosporins.

G cluster_acid Acidic Conditions (H+) cluster_neutral Neutral Conditions (H2O) cluster_alkaline Alkaline Conditions (OH-) This compound This compound Acid_Deg β-Lactam Ring Hydrolysis Product This compound->Acid_Deg k_H+ Neutral_Deg Spontaneous β-Lactam Hydrolysis This compound->Neutral_Deg k_H2O Alk_Deg Rapid β-Lactam Ring Hydrolysis This compound->Alk_Deg k_OH-

References

Degradation Pathway of Ceftibuten in Aqueous Solutions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftibuten is a third-generation oral cephalosporin antibiotic valued for its broad spectrum of activity and stability against many β-lactamases. Understanding its degradation pathway in aqueous solutions is critical for ensuring its quality, safety, and efficacy. This technical guide provides a comprehensive overview of the known and anticipated degradation pathways of this compound under various stress conditions, including hydrolysis, oxidation, and photolysis. Due to a lack of publicly available data specific to this compound, this guide leverages established degradation patterns of other cephalosporins to predict its behavior. It outlines detailed experimental protocols for conducting forced degradation studies and presents data in a structured format to facilitate comparison and analysis. Furthermore, this guide includes visualizations of the proposed degradation pathways and experimental workflows to provide a clear and concise understanding of the processes involved.

Introduction

This compound's chemical structure, characterized by a β-lactam ring fused to a dihydrothiazine ring, is the primary determinant of its antibacterial activity. However, this core structure is also susceptible to degradation under various environmental conditions. Factors such as pH, temperature, light, and the presence of oxidizing agents can lead to the formation of degradation products that may be inactive or, in some cases, immunogenic. Therefore, a thorough understanding of this compound's degradation profile is paramount for the development of stable formulations and robust analytical methods.

While specific studies on the complete degradation pathway of this compound are limited in publicly accessible literature, it is known that approximately 10% of this compound is converted to its trans-isomer in vivo, which exhibits significantly lower antimicrobial potency.[1] This guide will extrapolate from the known degradation mechanisms of other cephalosporins to propose a likely degradation pathway for this compound.

Proposed Degradation Pathways of this compound

The primary routes of degradation for cephalosporins in aqueous solutions are hydrolysis and, to a lesser extent, photolysis and oxidation.

Hydrolytic Degradation

Hydrolysis is the most common degradation pathway for β-lactam antibiotics. The rate and products of hydrolysis are highly dependent on the pH of the solution.

  • Acidic Conditions: Under acidic conditions, the β-lactam ring of cephalosporins is susceptible to hydrolysis, leading to the formation of inactive penillic acids. For this compound, this would likely involve the opening of the β-lactam ring to form a this compound-penillic acid derivative.

  • Neutral Conditions: In neutral aqueous solutions, the primary degradation is also the hydrolysis of the β-lactam ring, although generally at a slower rate than in acidic or basic conditions.

  • Basic Conditions: Under basic conditions, the β-lactam ring is rapidly hydrolyzed, leading to the formation of various degradation products, including the inactive penicilloic acid derivative.

Photolytic Degradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of cephalosporins. The specific photoproducts of this compound have not been characterized in the available literature. However, studies on other cephalosporins suggest that photolysis can lead to complex reactions, including cleavage of the β-lactam and thiazolidine rings.

Oxidative Degradation

Oxidative stress, for instance, in the presence of hydrogen peroxide, can also contribute to the degradation of cephalosporins. The sulfur atom in the dihydrothiazine ring is a potential site for oxidation, which can lead to the formation of sulfoxide derivatives.

Proposed Hydrolytic Degradation Pathway of this compound

G This compound This compound Acid_Hydrolysis Acidic Hydrolysis This compound->Acid_Hydrolysis Base_Hydrolysis Basic Hydrolysis This compound->Base_Hydrolysis Neutral_Hydrolysis Neutral Hydrolysis This compound->Neutral_Hydrolysis Isomerization Isomerization This compound->Isomerization Beta_Lactam_Ring_Opening β-Lactam Ring Opening Acid_Hydrolysis->Beta_Lactam_Ring_Opening Base_Hydrolysis->Beta_Lactam_Ring_Opening Neutral_Hydrolysis->Beta_Lactam_Ring_Opening Ceftibuten_Penillic_Acid This compound-Penillic Acid (Inactive) Beta_Lactam_Ring_Opening->Ceftibuten_Penillic_Acid Acidic pH Ceftibuten_Penicilloic_Acid This compound-Penicilloic Acid (Inactive) Beta_Lactam_Ring_Opening->Ceftibuten_Penicilloic_Acid Basic pH Trans_this compound trans-Ceftibuten (Reduced Activity) Isomerization->Trans_this compound

Caption: Proposed hydrolytic degradation pathway of this compound.

Quantitative Data Summary

Specific quantitative data on the degradation of this compound is scarce. The following table summarizes analogous data from other cephalosporins to provide an expected range of stability.

CephalosporinConditionParameterValueReference
CefiximepH 1-9, 25°CHydrolysis RateVery slow at pH 4-7, faster at lower pH, rapid at higher pH[2]
CefaclorAqueous AcidicDegradation ProductsThiazole derivatives, pyrazine derivatives, hydrolysis products[3]
Cefditoren PivoxilHydrolytic (Acid, Base, Neutral)SusceptibilitySusceptible[4]
Cephalexin60°C, varying pHDegradation KineticsPseudo-first-order[5]

Experimental Protocols for Forced Degradation Studies

To comprehensively investigate the degradation pathway of this compound, a forced degradation study should be conducted according to ICH guidelines Q1A(R2).[6][7] The following protocols are recommended:

General Sample Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and a co-solvent if solubility is an issue) at a concentration of approximately 1 mg/mL.

Hydrolytic Degradation
  • Acidic Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 N HCl. Heat the solution at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 N NaOH before analysis.

  • Basic Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 N NaOH. Keep the solution at room temperature for a specified period, taking samples at various time points (e.g., 30 min, 1, 2, 4 hours) due to the expected rapid degradation. Neutralize the samples with 0.1 N HCl before analysis.

  • Neutral Hydrolysis: Reflux the this compound stock solution in water at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 24, 48, 72 hours).

Oxidative Degradation

Mix the this compound stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3-30%). Store the solution at room temperature and protect it from light for a specified period (e.g., 24 hours).

Photolytic Degradation

Expose the this compound stock solution in a photostability chamber to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil to protect it from light.

Thermal Degradation

Expose a solid sample of this compound to dry heat at a controlled temperature (e.g., 80-105°C) for a specified period. Dissolve the sample in a suitable solvent before analysis.

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) and a Mass Spectrometer (MS), is required to separate and identify the degradation products.

Forced Degradation Experimental Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (0.1N HCl, 60-80°C) HPLC HPLC-DAD Acid->HPLC Base Base Hydrolysis (0.1N NaOH, RT) Base->HPLC Neutral Neutral Hydrolysis (Water, 60-80°C) Neutral->HPLC Oxidative Oxidative (3-30% H2O2, RT) Oxidative->HPLC Photolytic Photolytic (ICH Q1B) Photolytic->HPLC Thermal Thermal (Solid, 80-105°C) Thermal->HPLC LCMS LC-MS/MS HPLC->LCMS Method Stability-Indicating Method Development HPLC->Method NMR NMR LCMS->NMR For Structural Elucidation Pathway Degradation Pathway Elucidation LCMS->Pathway NMR->Pathway This compound This compound Stock Solution (1 mg/mL) This compound->Acid This compound->Base This compound->Neutral This compound->Oxidative This compound->Photolytic This compound->Thermal

Caption: General workflow for a forced degradation study of this compound.

Conclusion

References

Ceftibuten's Impact on Bacterial Morphology and Filamentation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceftibuten, a third-generation oral cephalosporin, demonstrates significant antibacterial efficacy, particularly against a wide range of Gram-negative pathogens.[1][2] Its mechanism of action, centered on the inhibition of bacterial cell wall synthesis, leads to distinct and measurable changes in bacterial morphology, most notably cell elongation or filamentation.[3][4] This technical guide provides an in-depth analysis of this compound's effects on bacterial structure, summarizes key quantitative data, outlines relevant experimental protocols for studying these phenomena, and visualizes the underlying mechanisms and workflows. Understanding these morphological consequences is crucial for both elucidating the pharmacodynamics of this compound and for the development of advanced antimicrobial susceptibility testing methods.

Core Mechanism of Action: Targeting PBP3

This compound exerts its bactericidal effects by targeting and inhibiting penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of the peptidoglycan layer of the bacterial cell wall.[5][6][7] The defining characteristic of this compound is its high affinity for Penicillin-Binding Protein 3 (PBP3).[4][8][9]

PBP3 plays a critical role in the final stages of cell division, specifically in the formation of the septum that divides a mother cell into two daughter cells.[10][11] By binding to and inactivating PBP3, this compound effectively blocks septum synthesis and cell division. However, the inhibition of PBP3 does not halt cellular growth; the bacterium continues to increase in mass and length.[11] This uncoupling of growth from division results in the formation of long, filamentous cells.[4][10] This singular inhibition of PBP3 is ultimately bactericidal.[11]

Ceftibuten_Mechanism This compound This compound PBP3 Penicillin-Binding Protein 3 (PBP3) This compound->PBP3 Binds & Inhibits Septum Septum Synthesis PBP3->Septum Catalyzes Growth Cellular Growth Division Cell Division Septum->Division Enables Filamentation Filamentation (Cell Elongation) Division->Filamentation Arrested Growth->Filamentation Continues

Figure 1: Mechanism of this compound-induced filamentation.

Quantitative Data on Morphological Effects

The induction of filamentation by this compound is dependent on both the antibiotic concentration and the duration of exposure. Studies on Escherichia coli have shown that these effects are prominent even at sub-minimum inhibitory concentrations (sub-MICs).[3][4]

Table 1: Morphological Changes in E. coli Induced by Sub-MICs of this compound

This compound Conc. (Fraction of MIC*) Time of Incubation (hours) Observed Morphological Effect Source
1/2 MIC to 1/32 MIC Not Specified Significant reduction in bacterial adhesion [3]
1/2 MIC to 1/128 MIC Up to 18 Formation of normal shapes, short and long filaments, and bacterial ghosts [4]
1/8 MIC 8 to 18 Greatest degree of filamentation observed [4]
1/2 MIC 8 to 18 Less filamentation than at 1/8 MIC [4]

*The MIC for the tested E. coli strain was 0.5 µg/ml.[3]

Table 2: this compound Minimum Inhibitory Concentrations (MICs) for Various Bacteria

Bacterial Species Strain MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Source
Escherichia coli ATCC 25922 0.12 - 0.5 - - [12]
Escherichia coli Clinical Isolates - ≤ 0.13 - [1]
Klebsiella pneumoniae ATCC 700603 0.25 - 1 - - [12]
Haemophilus influenzae Clinical Isolates - - 0.06 - 2 [1]
Moraxella catarrhalis Clinical Isolates - - 0.25 - 4 [1]

| Streptococcus pneumoniae | Clinical Isolates | - | - | 16 |[9] |

Experimental Protocols

Investigating the morphological effects of this compound requires precise protocols for bacterial culture, antibiotic exposure, and imaging. Below are detailed methodologies for inducing and quantifying filamentation.

Protocol 1: Induction and Microscopic Observation of Filamentation

This protocol outlines the fundamental steps to qualitatively observe this compound-induced filamentation, based on established methodologies.[4]

  • Bacterial Strain and Culture Preparation:

    • Select a susceptible bacterial strain, such as Escherichia coli ATCC 25922.

    • Grow an overnight culture in a suitable broth medium (e.g., Tryptic Soy Broth) at 37°C.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • Perform a standard broth microdilution assay according to CLSI guidelines to determine the exact MIC of this compound for the selected strain.

  • Preparation of Sub-MIC this compound Concentrations:

    • Prepare serial dilutions of this compound in the broth medium to achieve concentrations ranging from 1/2 MIC to 1/128 MIC (e.g., for a 0.5 µg/mL MIC, prepare solutions of 0.25, 0.125, 0.0625 µg/mL, etc.).

  • Exposure and Incubation:

    • Dilute the overnight bacterial culture to a standardized inoculum (e.g., 5 x 10⁵ CFU/mL).

    • Inoculate the prepared this compound dilutions and a no-antibiotic control with the bacterial suspension.

    • Incubate the cultures at 37°C for various time points (e.g., 2, 4, 8, 12, 18 hours).

  • Microscopic Analysis:

    • At each time point, withdraw an aliquot from each culture.

    • Prepare wet mounts or use a fixation protocol (e.g., with 2.5% glutaraldehyde) for more stable imaging.[13]

    • Observe the samples using phase-contrast or scanning electron microscopy (SEM) to assess cell length, shape, and the presence of filaments or other morphological abnormalities.[14][15]

Protocol 2: Automated Quantification of Bacterial Filamentation

This protocol describes a high-throughput method for quantitatively analyzing morphological changes using automated microscopy and image analysis.[16][17]

  • System Setup:

    • Utilize a 3D digital time-lapse microscopy system (e.g., oCelloScope) capable of automated image acquisition.

  • Sample Preparation and Exposure:

    • Prepare bacterial cultures and a range of this compound concentrations as described in Protocol 1.

    • Load the samples into a microtiter plate suitable for the imaging system.

  • Automated Time-Lapse Imaging:

    • Program the system to acquire images from each well at regular intervals (e.g., every 10-20 minutes) over a prolonged period (e.g., 18-24 hours) under controlled temperature conditions (37°C).

  • Image Processing and Analysis:

    • Employ an automated image analysis algorithm designed to identify individual bacterial cells and filaments.

    • The algorithm should be capable of segmenting cells from the background and measuring key morphological parameters, such as the length and width of each object.

  • Data Quantification and Output:

    • The software processes the measurements to generate quantitative data, including:

      • Average cell length over time for each antibiotic concentration.

      • Distribution of cell lengths at specific time points.

      • Percentage of cells classified as "filamentous" (defined by a length threshold, e.g., >5 µm).

    • Plot the results to visualize the kinetics of filamentation in response to different this compound concentrations.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_imaging 2. Imaging cluster_analysis 3. Data Analysis cluster_output 4. Output Culture Bacterial Culture (e.g., E. coli) Plate Inoculate Microtiter Plate Culture->Plate This compound This compound Dilutions (Sub-MIC) This compound->Plate Microscopy Automated Time-Lapse Microscopy Plate->Microscopy Algorithm Image Analysis Algorithm (Cell Segmentation & Measurement) Microscopy->Algorithm Quantify Quantification (Cell Length, % Filamentation) Algorithm->Quantify Output Quantitative Results: - Filamentation Kinetics - Length Distribution Plots Quantify->Output

Figure 2: Workflow for automated quantification of filamentation.

Conclusion and Implications

This compound's potent and specific activity against PBP3 makes it a strong inducer of filamentation in susceptible Gram-negative bacteria. This morphological change is a direct consequence of its mechanism of action, blocking cell division while permitting continued cell growth. The phenomenon is observable and quantifiable at sub-inhibitory concentrations, highlighting that this compound's biological activity extends below the MIC.[3][4]

For drug development professionals and researchers, these findings have several implications:

  • Pharmacodynamic Insights: The study of filamentation provides a visual and measurable readout of drug-target engagement in bacteria.

  • Advanced Susceptibility Testing: Traditional antimicrobial susceptibility tests relying on turbidity can be confounded by filamentation, which may be misinterpreted as growth.[16][17] Methods that incorporate morphological analysis could provide faster and more accurate susceptibility results.

  • Clinical Efficacy: The formation of filaments and subsequent cell lysis contribute to the bactericidal activity of this compound, underpinning its clinical effectiveness in treating infections caused by susceptible pathogens.[2][3]

Further research utilizing the protocols outlined herein can deepen our understanding of the complex interactions between β-lactam antibiotics and bacterial physiology, paving the way for novel diagnostic and therapeutic strategies.

References

The Expanding Potential of Ceftibuten in Combination Therapies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceftibuten, an orally administered third-generation cephalosporin, has a well-established safety profile and is effective against a range of Gram-negative and select Gram-positive pathogens.[1][2][3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis.[1][3] However, the rise of antimicrobial resistance, particularly through the production of β-lactamases, has limited the empirical use of many β-lactam antibiotics, including this compound, as monotherapy. This technical guide explores the burgeoning potential of this compound in combination therapies, a strategy designed to overcome resistance mechanisms and broaden its spectrum of activity. We will delve into the synergistic interactions of this compound with various agents, present quantitative data from in vitro and in vivo studies, provide detailed experimental protocols for assessing these combinations, and visualize the underlying mechanisms and workflows.

The Rationale for this compound Combination Therapies

The primary driver for exploring this compound in combination therapies is the circumvention of antibiotic resistance. The most prevalent mechanism of resistance to β-lactam antibiotics is the enzymatic degradation of the β-lactam ring by β-lactamases.[4] Combining this compound with a β-lactamase inhibitor (BLI) can protect it from hydrolysis, thereby restoring its activity against otherwise resistant bacteria.[4] Furthermore, combining this compound with agents that have different mechanisms of action, such as those that disrupt the bacterial membrane, can lead to synergistic killing of multidrug-resistant pathogens.[5]

This compound in Combination with β-Lactamase Inhibitors

The combination of this compound with various β-lactamase inhibitors has shown significant promise in preclinical and clinical development. These combinations are primarily aimed at treating infections caused by extended-spectrum β-lactamase (ESBL)-producing Enterobacterales.

This compound and Clavulanate

Clavulanic acid is a well-established β-lactamase inhibitor. In combination with this compound, it has demonstrated restored activity against ESBL-producing Escherichia coli and Klebsiella pneumoniae.[6][7]

This compound and Avibactam

Avibactam is a non-β-lactam β-lactamase inhibitor with a broad spectrum of activity against Ambler class A, C, and some D β-lactamases. The oral combination of this compound and a prodrug of avibactam is in development for the treatment of complicated urinary tract infections (cUTIs).[8][9]

This compound and Ledaborbactam (formerly VNRX-5236)

Ledaborbactam is a novel, orally bioavailable cyclic boronate β-lactamase inhibitor. Its prodrug, ledaborbactam etzadroxil (formerly VNRX-7145), is being developed in combination with this compound. This combination has shown potent activity against Enterobacterales producing serine β-lactamases, including ESBLs and carbapenemases like KPC and OXA-48.[10][11][12][13]

Quantitative Data Summary: this compound with β-Lactamase Inhibitors

The following tables summarize the in vitro activity of this compound in combination with various β-lactamase inhibitors against a range of bacterial isolates.

Table 1: In Vitro Activity of this compound-Clavulanate against ESBL-Producing Enterobacteriaceae

Bacterial SpeciesThis compound MIC (mg/L)This compound-Clavulanate MIC (mg/L)Reference
E. coli (ESBL-producing)>320.125 - 8[14]
K. pneumoniae (ESBL-producing)>320.125 - 8[14]

Table 2: In Vitro Activity of this compound-Avibactam against β-Lactamase-Positive Enterobacterales

Bacterial PhenotypeThis compound MIC90 (mg/L)This compound-Avibactam MIC90 (mg/L)Reference
ESBL-producing>320.12[8]
KPC-producing>320.5[8]
Chromosomal AmpC-positive>321[8]
OXA-48-like-producing>322[8]
Acquired AmpC-producing>324[8]

Table 3: In Vitro Activity of this compound-Ledaborbactam against this compound-Resistant Enterobacterales

Bacterial SpeciesThis compound MIC Range (mg/L)This compound-Ledaborbactam (4 mg/L) MIC Range (mg/L)Fold Reduction in MICReference
E. coli>32 - 1280.12 - 2>32 to 1024[11]
E. cloacae>320.12 - 2>32 to 1024[11]
K. pneumoniae>64 - 1280.12 - 2>32 to 1024[11]

This compound in Combination with Other Antibiotics

This compound and Polymyxin B

A promising area of investigation is the combination of this compound with polymyxin B for the treatment of polymyxin/carbapenem-resistant Klebsiella pneumoniae. The proposed mechanism involves polymyxin B disrupting the bacterial outer membrane, thereby facilitating the entry of this compound to its target PBPs.[5][15][16]

Quantitative Data Summary: this compound with Polymyxin B

Table 4: Synergistic Activity of this compound-Polymyxin B against Polymyxin/Carbapenem-Resistant K. pneumoniae

This compound MIC (mg/L)Polymyxin B MIC (mg/L)This compound MIC in Combination (mg/L)Polymyxin B MIC in Combination (mg/L)FIC Index (FICI)Reference
8 - 6432 - 640.065 - 42 - 160.15 - 0.37[5]
This compound and SCH 29482 (Penem)

An earlier study explored the combination of this compound with the orally absorbed penem, SCH 29482. The combination showed additive or indifferent effects against most Gram-positive species, Haemophilus, and Moraxella, with a mean Fractional Inhibitory Concentration (FIC) index of 0.75.[17] However, antagonism was observed against a significant percentage of Serratia marcescens, Citrobacter freundii, and Enterobacter cloacae isolates.[17]

Experimental Protocols

Broth Microdilution Checkerboard Assay for Synergy Testing

This method is used to determine the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Stock solutions of this compound and the combination agent

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 108 CFU/mL) and then diluted to a final concentration of 5 x 105 CFU/mL in the wells.

Procedure:

  • Prepare serial twofold dilutions of this compound horizontally and the combination agent vertically in a 96-well plate containing CAMHB.

  • The final volume in each well should be 100 µL, with each well containing a unique combination of drug concentrations.

  • Include wells with each drug alone to determine the Minimum Inhibitory Concentration (MIC) of each individual agent. Also, include a growth control well (no antibiotics) and a sterility control well (no bacteria).

  • Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial suspension.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determine the MIC of each drug alone and in combination as the lowest concentration that completely inhibits visible growth.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the results as follows:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Time-Kill Assay

This dynamic assay provides information on the rate of bacterial killing by an antimicrobial agent or combination over time.

Materials:

  • Culture tubes with CAMHB

  • Stock solutions of this compound and the combination agent

  • Bacterial inoculum in logarithmic growth phase, diluted to a starting concentration of ~5 x 105 CFU/mL.

  • Sterile saline for serial dilutions

  • Agar plates for colony counting

Procedure:

  • Prepare culture tubes with CAMHB containing the antimicrobial agents at desired concentrations (e.g., 0.5x, 1x, 2x MIC), both alone and in combination.

  • Include a growth control tube without any antibiotic.

  • Inoculate all tubes with the prepared bacterial suspension.

  • Incubate the tubes at 37°C, often with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots in sterile saline.

  • Plate the dilutions onto agar plates and incubate for 18-24 hours.

  • Count the number of colonies (CFU/mL) for each time point.

  • Plot the log10 CFU/mL versus time for each antimicrobial condition.

  • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point. Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Visualizing Mechanisms and Workflows

Logical and Mechanistic Diagrams

Synergistic_Mechanism_BLI cluster_bacteria Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes BetaLactamase β-Lactamase This compound This compound This compound->PBP Inhibition This compound->BetaLactamase Hydrolysis BLI β-Lactamase Inhibitor BLI->BetaLactamase Inhibition

Caption: Synergistic mechanism of this compound and a β-Lactamase Inhibitor.

Synergistic_Mechanism_Polymyxin cluster_bacteria Gram-Negative Bacterium OuterMembrane Outer Membrane (LPS Layer) PeriplasmicSpace Periplasmic Space OuterMembrane->PeriplasmicSpace Increased Permeability PBP Penicillin-Binding Proteins (PBPs) InnerMembrane Inner Membrane PolymyxinB Polymyxin B PolymyxinB->OuterMembrane Disruption This compound This compound This compound->PeriplasmicSpace Enhanced Entry This compound->PBP Inhibition

Caption: Synergistic mechanism of this compound and Polymyxin B.

Experimental Workflow Diagrams

Checkerboard_Workflow cluster_prep Preparation prep_drugs Prepare Drug Dilutions (this compound & Partner) setup_plate Dispense Drugs and Inoculum into 96-well Plate prep_drugs->setup_plate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->setup_plate incubation Incubate Plate (16-20h at 35°C) setup_plate->incubation read_mic Read MICs Visually incubation->read_mic calculate_fici Calculate FIC Index (FICI) read_mic->calculate_fici interpret Interpret Synergy, Additive, or Antagonism calculate_fici->interpret

Caption: Workflow for Broth Microdilution Checkerboard Assay.

Time_Kill_Workflow cluster_setup Experiment Setup cluster_sampling Time-Point Sampling (0, 2, 4, 6, 8, 24h) prep_tubes Prepare Culture Tubes with Drugs & Media inoculate Inoculate Tubes prep_tubes->inoculate prep_inoculum Prepare Log-Phase Bacterial Inoculum prep_inoculum->inoculate incubate Incubate with Shaking (at 37°C) inoculate->incubate sampling Withdraw Aliquots incubate->sampling dilute Serial Dilutions sampling->dilute plate Plate onto Agar dilute->plate incubate_plates Incubate Plates (18-24h) plate->incubate_plates count_colonies Count Colonies (CFU/mL) incubate_plates->count_colonies analysis Plot log10 CFU/mL vs. Time & Analyze Killing Rate count_colonies->analysis

Caption: Workflow for Time-Kill Assay.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the continued exploration of this compound in combination therapies. The synergistic activity with β-lactamase inhibitors like clavulanate, avibactam, and ledaborbactam offers a promising strategy to combat infections caused by ESBL and carbapenemase-producing Enterobacterales. Furthermore, the combination with membrane-active agents like polymyxin B opens new avenues for treating highly resistant Gram-negative pathogens.

Future research should focus on:

  • Clinical Trials: Robust clinical trials are needed to establish the safety and efficacy of these combinations in treating various infections, particularly cUTIs.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Further PK/PD studies will help optimize dosing regimens for different patient populations and infection types.

  • Resistance Development: Investigating the potential for the development of resistance to these combination therapies is crucial for their long-term viability.

  • Impact on Bacterial Signaling: A notable gap in the current literature is the effect of these combinations on bacterial signaling pathways. Research into how these synergistic interactions might disrupt processes like quorum sensing or two-component systems could reveal novel mechanisms of action and identify new therapeutic targets.

References

Ceftibuten's Inactivity Against Anaerobic Bacteria: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceftibuten, an orally administered third-generation cephalosporin, is recognized for its potent activity against a wide range of Gram-negative aerobic pathogens, particularly members of the Enterobacteriaceae family. Its stability in the presence of many plasmid- and chromosomally-mediated β-lactamases makes it an effective agent for various community-acquired infections. However, a comprehensive review of existing literature reveals a significant gap in its spectrum of activity: This compound is generally not effective against anaerobic bacteria. This technical guide summarizes the available information regarding this compound's limited to non-existent anti-anaerobic activity, outlines the standard experimental protocols for anaerobic susceptibility testing, and discusses the likely molecular mechanisms underlying this resistance.

Quantitative Data on this compound's Activity Against Anaerobic Bacteria

An extensive search of peer-reviewed literature and antimicrobial susceptibility databases reveals a conspicuous absence of quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for this compound against clinically significant anaerobic bacteria. Multiple reviews of this compound's microbiological features explicitly state that Gram-negative anaerobic bacteria are generally resistant to this agent.[1]

To illustrate this lack of data, the following table summarizes the absence of reported MIC values for this compound against key anaerobic genera.

Anaerobic GenusRepresentative SpeciesThis compound MIC Range (µg/mL)This compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)
BacteroidesB. fragilisData Not AvailableData Not AvailableData Not Available
PrevotellaP. melaninogenicaData Not AvailableData Not AvailableData Not Available
FusobacteriumF. nucleatumData Not AvailableData Not AvailableData Not Available
ClostridiumC. perfringensData Not AvailableData Not AvailableData Not Available
PeptostreptococcusP. anaerobiusData Not AvailableData Not AvailableData Not Available

Experimental Protocols for Anaerobic Susceptibility Testing

While specific protocols for testing this compound against anaerobes are not published, the following are detailed, standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) that would be employed for such an evaluation. The agar dilution method is considered the gold standard reference.

Agar Dilution Method (CLSI Reference Method)

This method is considered the reference standard for anaerobic susceptibility testing and is well-suited for research and surveillance studies.

a) Media Preparation:

  • Prepare Brucella agar supplemented with 5% laked sheep blood, hemin (5 µg/mL), and vitamin K1 (1 µg/mL).

  • Prepare stock solutions of the antimicrobial agent (e.g., this compound) at a high concentration in a suitable solvent.

  • Perform serial twofold dilutions of the antimicrobial stock solution.

  • Add a specific volume of each antimicrobial dilution to molten and cooled (48-50°C) agar to achieve the final desired concentrations.

  • Pour the agar into petri dishes and allow them to solidify. A drug-free plate must be included as a growth control.

b) Inoculum Preparation:

  • Subculture the anaerobic isolate from frozen stock onto a suitable agar plate and incubate in an anaerobic atmosphere for 24-48 hours.

  • Suspend several colonies in a suitable broth (e.g., thioglycollate broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

c) Inoculation and Incubation:

  • Using an inoculum-replicating apparatus (e.g., a Steers replicator), inoculate the surfaces of the antimicrobial-containing and control agar plates with the prepared bacterial suspension.

  • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubate the plates in an anaerobic atmosphere (e.g., an anaerobic chamber or jar with a gas-generating system) at 35-37°C for 48 hours.

d) Interpretation of Results:

  • Following incubation, examine the plates for bacterial growth.

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth, or that allows for the growth of no more than one or two colonies.

Broth Microdilution Method

This method is more practical for clinical laboratories and involves the use of 96-well microtiter plates.

a) Plate Preparation:

  • Prepare serial twofold dilutions of the antimicrobial agent in a suitable supplemented anaerobic broth medium in the wells of a microtiter plate.

  • A growth control well (no antimicrobial) and a sterility control well (no inoculum) must be included.

b) Inoculum Preparation:

  • Prepare the inoculum as described for the agar dilution method to a turbidity of a 0.5 McFarland standard.

  • This suspension is then further diluted in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

c) Inoculation and Incubation:

  • Inoculate the wells of the microtiter plate with the prepared bacterial suspension.

  • Seal the plates to maintain an anaerobic environment or place them in an anaerobic chamber.

  • Incubate at 35-37°C for 48 hours.

d) Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that prevents visible turbidity (growth) in the wells.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the reference agar dilution method for anaerobic susceptibility testing.

Agar_Dilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis prep_media Prepare Supplemented Brucella Agar mix_pour Mix Antibiotic with Agar and Pour Plates prep_media->mix_pour prep_abx Prepare Serial Dilutions of this compound prep_abx->mix_pour inoculate Inoculate Plates with Bacterial Suspension mix_pour->inoculate prep_inoculum Prepare Anaerobic Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate in Anaerobic Atmosphere (48h, 37°C) inoculate->incubate read_plates Examine Plates for Growth incubate->read_plates determine_mic Determine MIC read_plates->determine_mic

Caption: Generalized workflow for the agar dilution anaerobic susceptibility testing method.

Mechanisms of Resistance to β-Lactam Antibiotics in Anaerobic Bacteria

The intrinsic and acquired resistance of anaerobic bacteria to β-lactam antibiotics, including cephalosporins like this compound, is multifactorial. The primary mechanisms are the production of β-lactamase enzymes, alterations in penicillin-binding proteins (PBPs), and reduced permeability of the outer membrane.[1][2][3][4]

β-Lactamase Production

This is the most significant mechanism of β-lactam resistance among anaerobic bacteria.[2][3]

  • Cephalosporinases: Many strains of the Bacteroides fragilis group produce potent cephalosporinases.[5] These enzymes efficiently hydrolyze the β-lactam ring of many cephalosporins, rendering them inactive. This compound, while stable to many common β-lactamases from aerobic bacteria, is likely susceptible to hydrolysis by these powerful anaerobic cephalosporinases.

  • Penicillinases: Other anaerobes, including some non-fragilisBacteroides species, Fusobacterium, and Clostridium species, produce penicillinases that can also inactivate certain cephalosporins.[2]

  • Metallo-β-lactamases: A smaller subset of B. fragilis can produce metallo-β-lactamases, which have a very broad spectrum of activity, including carbapenems and are not inhibited by common β-lactamase inhibitors.[1]

Alterations in Penicillin-Binding Proteins (PBPs)

β-Lactam antibiotics exert their bactericidal effect by binding to and inactivating PBPs, which are essential enzymes for bacterial cell wall synthesis.[6] Resistance can arise from:

  • Reduced Affinity: Mutations in the genes encoding PBPs can lead to structural changes in these proteins. These alterations can decrease the binding affinity of β-lactam antibiotics, requiring a much higher concentration of the drug to achieve an inhibitory effect.

  • Expression of Novel PBPs: Bacteria may acquire genes for new PBPs that have a naturally low affinity for β-lactams.

Decreased Permeability

The outer membrane of Gram-negative bacteria, including anaerobic species like Bacteroides, acts as a selective barrier. β-Lactam antibiotics must pass through porin channels to reach their PBP targets.[1] A reduction in the number of these porin channels or alterations in their structure can limit the influx of the antibiotic into the cell, thereby contributing to resistance.

The following diagram illustrates the interplay of these resistance mechanisms.

Resistance_Mechanisms cluster_cell Anaerobic Bacterial Cell cluster_membrane Outer Membrane PBP Penicillin-Binding Protein (PBP) CellWall Peptidoglycan Cell Wall PBP->CellWall Synthesizes Porin Porin Channel Porin->PBP Target Binding Altered_PBP Altered PBP (Low Affinity) Porin->Altered_PBP Ineffective Binding Ceftibuten_out This compound Ceftibuten_out->Porin Entry BetaLactamase β-Lactamase Ceftibuten_out->BetaLactamase Hydrolysis

Caption: Key mechanisms of β-lactam resistance in anaerobic bacteria.

Conclusion

The available evidence strongly indicates that this compound lacks clinically relevant activity against anaerobic bacteria. This is reflected in the absence of published MIC data and its exclusion from treatment guidelines for anaerobic infections. The primary reasons for this intrinsic resistance are likely the production of potent β-lactamases (particularly cephalosporinases by the Bacteroides fragilis group), and potentially contributions from altered PBP targets and reduced outer membrane permeability. Therefore, for infections where anaerobic pathogens are suspected or confirmed, alternative antimicrobial agents with a proven spectrum of anti-anaerobic activity should be selected. Future research into novel β-lactam/β-lactamase inhibitor combinations may explore the potential to overcome some of these resistance mechanisms, but as a standalone agent, this compound is not a viable option for treating anaerobic infections.

References

Methodological & Application

Application Notes and Protocols for Ceftibuten Disk Diffusion Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the susceptibility of bacteria to ceftibuten using the disk diffusion method, also known as the Kirby-Bauer test. This method is a standardized, qualitative technique used to assess the in vitro activity of an antimicrobial agent against a specific bacterial isolate.

Principle of the Test

The Kirby-Bauer disk diffusion test is based on the principle of antimicrobial diffusion in agar. A paper disk impregnated with a standardized concentration of this compound is placed on the surface of a Mueller-Hinton agar plate that has been inoculated with a pure culture of the test bacterium. During incubation, the antibiotic diffuses from the disk into the surrounding agar, creating a concentration gradient. If the bacterium is susceptible to this compound, a clear zone of growth inhibition will form around the disk. The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the antibiotic for that organism.

Materials and Reagents

  • This compound antimicrobial susceptibility test disks (30 µg)

  • Mueller-Hinton Agar (MHA) plates

  • Tryptic Soy Broth (TSB) or sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Calipers or a ruler for measuring zone diameters

  • Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922™)

  • Sterile loops, pipettes, and other standard microbiology laboratory equipment

Experimental Protocol

A detailed, step-by-step protocol for performing the this compound disk diffusion susceptibility test is provided below.

Preparation of Materials
  • Media Preparation: Prepare Mueller-Hinton Agar according to the manufacturer's instructions.[1] The agar should be poured into sterile Petri dishes to a uniform depth of 4 mm.[1] Allow the agar to solidify at room temperature and ensure the surface is dry before use.

  • Storage of Disks: Store this compound disks in a refrigerator (2-8°C) in a tightly sealed container with a desiccant. Allow disks to equilibrate to room temperature before opening the container to prevent condensation.

Inoculum Preparation
  • Using a sterile inoculating loop or needle, select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.

  • Transfer the colonies to a tube containing 4-5 mL of Tryptic Soy Broth or sterile saline.

  • Vortex the tube to create a smooth, homogeneous suspension.

  • Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This can be done by visual comparison against a white background with contrasting black lines or by using a photometric device.[2] A properly adjusted 0.5 McFarland standard corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.

Inoculation of the Agar Plate
  • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.

  • Rotate the swab several times and press it firmly against the inside wall of the tube above the fluid level to remove excess inoculum.[3]

  • Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[3]

  • Allow the plate to dry for 3-5 minutes, but no longer than 15 minutes, with the lid slightly ajar.

Application of Antimicrobial Disks
  • Using sterile forceps or a disk dispenser, place a 30 µg this compound disk onto the inoculated surface of the agar plate.

  • Gently press the disk down to ensure complete contact with the agar surface. Do not move the disk once it has been placed.

  • If testing multiple antimicrobial agents, ensure that the disks are spaced at least 24 mm apart from center to center.[1]

Incubation
  • Invert the plates and place them in an incubator at 35°C ± 2°C within 15 minutes of disk application.

  • Incubate for 16-20 hours in ambient air.

Reading and Interpretation of Results
  • After incubation, measure the diameter of the zone of complete growth inhibition around the this compound disk to the nearest millimeter using calipers or a ruler.

  • Measure the zones from the back of the plate against a dark, non-reflective background, illuminated with reflected light.

  • Interpret the results by comparing the measured zone diameter to the interpretive criteria provided in the table below.

Data Presentation

Table 1: CLSI Interpretive Criteria for this compound Disk Diffusion (30 µg) against Enterobacteriaceae
Zone Diameter (mm)Interpretation
≥ 21Susceptible (S)
18 - 20Intermediate (I)
≤ 17Resistant (R)

Source: CLSI M100-S27, 2017[2]

Table 2: Quality Control Ranges for this compound
Quality Control StrainDisk ContentAcceptable Zone Diameter (mm)
Escherichia coli ATCC® 25922™30 µg29 - 35

Note: The EUCAST 2023 QC tables indicate a revised MIC quality control range for E. coli ATCC 25922 with this compound.

Mandatory Visualizations

Mechanism of Action of this compound

G cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Bacterial Cell Wall (Cross-linked Peptidoglycan) PBP->CellWall Catalyzes cross-linking Lysis Cell Lysis and Death PBP->Lysis Inhibition leads to Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Binds to This compound This compound This compound->PBP Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow for this compound Disk Diffusion Testing

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Inoculum Prepare Inoculum (0.5 McFarland) Inoculate Inoculate MHA Plate Inoculum->Inoculate MHA Prepare Mueller-Hinton Agar Plate MHA->Inoculate ApplyDisk Apply this compound Disk Inoculate->ApplyDisk Incubate Incubate at 35°C for 16-20 hours ApplyDisk->Incubate MeasureZone Measure Zone of Inhibition Incubate->MeasureZone Interpret Interpret Results (S, I, R) MeasureZone->Interpret

Caption: this compound disk diffusion workflow.

Troubleshooting

Common issues encountered during disk diffusion testing and their potential solutions are outlined below.

Table 3: Troubleshooting Guide for Disk Diffusion Testing
ProblemPossible Cause(s)Recommended Action(s)
Zone sizes are too large - Inoculum is too light.- Agar depth is too thin.- Antibiotic disks have a higher potency.- Ensure inoculum turbidity matches the 0.5 McFarland standard.- Verify agar depth is 4 mm.- Use disks from a reputable supplier and check expiration dates.
Zone sizes are too small - Inoculum is too heavy.- Agar depth is too thick.- Antibiotic disks have lost potency.- Re-standardize the inoculum.- Ensure proper agar plate preparation.- Check disk storage conditions and expiration dates.
Poorly defined or uneven zones - Uneven inoculation.- Mixed culture.- Swarming of motile bacteria.- Ensure even streaking of the inoculum.- Re-isolate the test organism to ensure purity.- Re-incubate and re-examine; for some organisms, this may be characteristic.
No zone of inhibition - Organism is resistant to the antibiotic.- Inactive antibiotic disks.- Report as resistant.- Verify with quality control strains and check disk integrity.
Growth within the zone of inhibition (breakthrough colonies) - Mixed culture.- Presence of a resistant subpopulation.- Check for purity of the culture.- Report the organism as resistant.

References

Preparing Ceftibuten Stock Solutions for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of Ceftibuten stock solutions intended for a variety of in vitro assays, including antimicrobial susceptibility testing and cell-based assays. The information is compiled to ensure accuracy, reproducibility, and optimal performance of this compound in a laboratory setting.

Introduction

This compound is a third-generation cephalosporin antibiotic that exhibits broad-spectrum bactericidal activity.[1][2][3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to essential penicillin-binding proteins (PBPs), which leads to cell lysis.[1][3][4][5] Accurate preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in vitro studies.

Physicochemical Properties and Solubility

This compound is typically supplied as a dihydrate in the form of a white to pale yellowish-white crystalline powder.[6] Understanding its solubility is crucial for the preparation of stock solutions.

Table 1: Solubility of this compound Dihydrate

SolventSolubilityReference(s)
Dimethyl Sulfoxide (DMSO)≥ 50 mg/mL, up to 100 mg/mL[7][8][9][10][11]
N,N-dimethylformamide (DMF)~2 mg/mL[6][12]
Phosphate-Buffered Saline (PBS), pH 7.2~0.1 mg/mL[12]
WaterPractically insoluble to < 0.1 mg/mL[6][9]
Ethanol (95%)Practically insoluble[6]

Note: For DMSO, using a fresh, anhydrous grade is recommended as hygroscopic DMSO can negatively impact solubility. Sonication may aid in dissolution.[7][13]

Stability and Storage

Proper storage of this compound, both in solid form and in solution, is essential to maintain its biological activity.

Table 2: Storage and Stability of this compound

FormStorage TemperatureStabilityReference(s)
Crystalline Solid (Dihydrate)-20°C≥ 4 years[12]
DMSO Stock Solution-20°CAt least 1 month[9][14]
DMSO Stock Solution-80°CUp to 1 year[7][9]
Aqueous Solution (e.g., in PBS)2-8°CNot recommended for more than one day[12]

Experimental Protocols

Preparation of High-Concentration Stock Solution in DMSO (e.g., 50 mg/mL)

This protocol is suitable for preparing a concentrated stock solution that can be further diluted for various in vitro assays.

Materials:

  • This compound dihydrate powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-weighing: Tare a sterile conical tube on a calibrated analytical balance.

  • Weighing this compound: Carefully weigh the desired amount of this compound dihydrate powder into the tared tube.

  • Adding Solvent: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for 50 mg of this compound, add 1 mL of DMSO to get a 50 mg/mL solution).

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.[7] Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[7][9][14]

G Workflow for Preparing this compound DMSO Stock Solution cluster_prep Preparation cluster_storage Storage weigh Weigh this compound Dihydrate add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex and/or Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store G Mechanism of Action of this compound cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Maintains Peptidoglycan->CellWall Lysis Cell Lysis and Death CellWall->Lysis Loss of integrity leads to This compound This compound This compound->PBP Binds to and inhibits This compound->Peptidoglycan Inhibits

References

Application Notes and Protocols: Ceftibuten Time-Kill Curve Assay Methodology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for performing a time-kill curve assay to evaluate the in vitro bactericidal or bacteriostatic activity of Ceftibuten, an oral third-generation cephalosporin.

Introduction

This compound is a β-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Time-kill curve assays are essential in vitro pharmacodynamic studies that provide valuable information about the antimicrobial activity of a compound over time. These assays help determine whether an antibiotic is bactericidal (causes a ≥3-log10 reduction in colony-forming units per milliliter [CFU/mL]) or bacteriostatic (inhibits bacterial growth). The data generated from these studies are crucial for understanding the dose-response relationship and optimizing dosing regimens.

The methodology for time-kill assays is standardized by the Clinical and Laboratory Standards Institute (CLSI) in their document M26-A, "Methods for Determining Bactericidal Activity of Antimicrobial Agents"[1][2][3][4][5]. This document provides a framework for conducting reproducible and comparable time-kill studies.

Data Presentation

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against various clinically relevant bacteria. This information is essential for designing a time-kill curve assay, as the antibiotic concentrations used are typically based on the MIC of the test organism.

Table 1: MIC Quality Control Ranges for this compound against Reference Strains

OrganismATCC Strain NumberThis compound MIC QC Range (µg/mL)
Escherichia coli259220.016 - 0.12
Escherichia coliNCTC 133530.03 - 0.12
Klebsiella pneumoniae7006030.06 - 0.25
Klebsiella pneumoniaeBAA-17050.03 - 0.25
Klebsiella pneumoniaeBAA-28140.12 - 0.5

Data sourced from CLSI M23 (2018) tier 2 broth microdilution quality control studies.[6][7][8]

Table 2: Representative this compound MIC Values for Various Pathogens

OrganismMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli≤1>64
Klebsiella pneumoniae≤1>64
Haemophilus influenzae-0.06 - 2
Streptococcus pneumoniae-2
Streptococcus pyogenes-0.5

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data compiled from multiple in vitro surveillance studies.[9][10][11][12]

Table 3: Template for Recording this compound Time-Kill Curve Data

Time (hours)Growth Control (log10 CFU/mL)0.5 x MIC (log10 CFU/mL)1 x MIC (log10 CFU/mL)2 x MIC (log10 CFU/mL)4 x MIC (log10 CFU/mL)
0
2
4
8
24

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound powder

  • Appropriate solvent for this compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain(s) of interest

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland turbidity standards

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 100 times the highest final concentration to be tested.

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hours) agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Microdilution Setup:

    • Add 50 µL of CAMHB to all wells of a 96-well plate, except for the first column.

    • In the first column, add 100 µL of the appropriate this compound concentration.

    • Perform serial twofold dilutions by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column of dilutions.

    • Add 50 µL of the prepared bacterial inoculum to each well.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the organism.

Protocol 2: this compound Time-Kill Curve Assay

Objective: To assess the rate and extent of bactericidal or bacteriostatic activity of this compound against a bacterial isolate over a 24-hour period.

Materials:

  • This compound stock solution (prepared as in Protocol 1)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain with a known MIC to this compound

  • Sterile culture tubes or flasks

  • Incubator shaker (35°C ± 2°C, 225 rpm)

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates for colony counting

  • Pipettes and sterile tips

  • Timer

Procedure:

  • Inoculum Preparation:

    • Grow the test organism overnight in CAMHB.

    • Dilute the overnight culture in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL. Verify the initial bacterial density by performing a colony count at time zero.

  • Assay Setup:

    • Prepare tubes or flasks containing CAMHB with this compound at the desired concentrations (e.g., 0x MIC [growth control], 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).

    • Inoculate each tube with the prepared bacterial suspension.

  • Incubation and Sampling:

    • Incubate the tubes at 35°C ± 2°C with constant agitation (e.g., 225 rpm).

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.

  • Bacterial Viability Determination:

    • Perform serial tenfold dilutions of each aliquot in sterile saline or PBS.

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

    • Convert the CFU/mL values to log10 CFU/mL.

    • Plot the log10 CFU/mL versus time for each this compound concentration and the growth control.

    • Bactericidal activity is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

    • Bacteriostatic activity is defined as a <3-log10 reduction in CFU/mL from the initial inoculum.

Visualizations

Ceftibuten_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to CellWall Cell Wall Synthesis PBP->CellWall Inhibits Lysis Cell Lysis and Death CellWall->Lysis Disruption leads to

Caption: Mechanism of action of this compound.

Time_Kill_Assay_Workflow Start Start PrepInoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Start->PrepInoculum PrepTubes Prepare Tubes with this compound (0x, 0.5x, 1x, 2x, 4x MIC) PrepInoculum->PrepTubes Inoculate Inoculate Tubes PrepTubes->Inoculate Incubate Incubate at 35°C with Shaking Inoculate->Incubate Sample Sample at Time Points (0, 2, 4, 8, 24h) Incubate->Sample Dilute Perform Serial Dilutions Sample->Dilute Plate Plate Dilutions on Agar Dilute->Plate IncubatePlates Incubate Plates (18-24h) Plate->IncubatePlates CountColonies Count Colonies (CFU) IncubatePlates->CountColonies Analyze Calculate log10 CFU/mL and Plot Curves CountColonies->Analyze End End Analyze->End

Caption: Experimental workflow for a time-kill curve assay.

References

Application Note: Assessing the Stability of Ceftibuten in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceftibuten is a third-generation oral cephalosporin antibiotic with a broad spectrum of activity against many gram-negative and select gram-positive organisms.[1][2] It is known for its stability against many plasmid-mediated beta-lactamases.[2][3][][5][6][7] In cellular and microbiological research, maintaining the desired concentration of an antibiotic in cell culture media is critical for obtaining reproducible and accurate results. The stability of a compound in the complex aqueous environment of cell culture media can be influenced by factors such as pH, temperature, and enzymatic activity. This application note provides a comprehensive protocol for assessing the stability of this compound in a common cell culture medium, RPMI-1640, using High-Performance Liquid Chromatography (HPLC). The principles and methods described can be adapted for other cell culture media as well.

Physicochemical and Pharmacokinetic Properties of this compound

A summary of key properties of this compound is presented in Table 1. Understanding these properties is essential for designing and interpreting stability studies.

PropertyValueReference
Molecular FormulaC15H14N4O6S2
Molecular Weight410.42 g/mol (anhydrous basis)
SolubilityFreely soluble in aqueous solution (70.5 mg/mL) and DMSO (≥50 mg/mL)[8]
Plasma Half-Life2-3 hours in healthy volunteers[1][9][10][11]
Protein Binding~65%[12]
Primary ExcretionRenal[1][2][10][13]
IsomersExists as cis and trans isomers; the trans-isomer is less active[][12]

Experimental Protocol: Stability of this compound in RPMI-1640 Medium

This protocol outlines a method to determine the stability of this compound in RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) under standard cell culture conditions (37°C, 5% CO₂). The concentration of this compound will be quantified at various time points using a reversed-phase HPLC-UV method adapted from protocols for biological fluids.[14][15]

Materials and Reagents
  • This compound hydrate (analytical standard)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Sterile, deionized water

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (HPLC grade)

  • Formic acid (or other acid for pH adjustment)

  • Sterile syringe filters (0.22 µm)

  • Sterile microcentrifuge tubes

  • HPLC system with UV detector

  • C18 reversed-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[14]

  • Incubator (37°C, 5% CO₂)

  • Vortex mixer

  • Calibrated pipettes

Preparation of Solutions

3.2.1 this compound Stock Solution (1 mg/mL)

  • Accurately weigh 10 mg of this compound hydrate.

  • Dissolve in 10 mL of sterile, deionized water in a sterile tube.

  • Vortex until fully dissolved.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile container.

  • Prepare fresh on the day of the experiment.

3.2.2 Cell Culture Medium

  • Prepare complete RPMI-1640 medium by supplementing with 10% FBS.

  • Pre-warm the medium to 37°C in the incubator.

3.2.3 Spiked Cell Culture Medium (e.g., 50 µg/mL)

  • Add 500 µL of the 1 mg/mL this compound stock solution to 9.5 mL of the pre-warmed complete RPMI-1640 medium.

  • Gently mix to ensure homogeneity. This will be your starting solution (T=0).

Experimental Procedure
  • Immediately after preparing the spiked medium, take the T=0 sample by aliquoting 1 mL into a sterile microcentrifuge tube.

  • Place the remaining spiked medium in the 37°C, 5% CO₂ incubator.

  • Collect 1 mL samples at subsequent time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours).

  • For each sample, process immediately as described in section 3.4 or store at -80°C until analysis.

Sample Preparation for HPLC Analysis
  • To 500 µL of the collected cell culture medium sample, add 500 µL of acetonitrile. (This step is for protein precipitation from the FBS).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean HPLC vial.

  • The sample is now ready for injection into the HPLC system.

HPLC Analysis

The following HPLC parameters are a starting point and may require optimization for your specific system and column.

ParameterRecommended Setting
Mobile Phase Acetonitrile : 50 mM Ammonium Acetate (5:95, v/v)[14]
Column C18 reversed-phase, 4.6 mm x 250 mm, 5 µm
Flow Rate 1.0 mL/min
Detection Wavelength 262 nm[14]
Injection Volume 20 µL
Column Temperature 30°C
Data Analysis
  • Generate a standard curve by preparing serial dilutions of this compound in complete RPMI-1640 (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL) and processing them as described in section 3.4.

  • Plot the peak area from the HPLC chromatogram against the known concentration for each standard.

  • Use the linear regression equation from the standard curve to calculate the concentration of this compound in each experimental sample at the different time points.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

  • The half-life (t₁/₂) can be determined by plotting the natural logarithm of the concentration versus time and using the following equation: t₁/₂ = 0.693 / k, where k is the slope of the line.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Sample Analysis prep_stock Prepare 1 mg/mL This compound Stock spike Spike Media to 50 µg/mL this compound prep_stock->spike prep_media Prepare Complete RPMI-1640 + 10% FBS prep_media->spike incubate Incubate at 37°C, 5% CO₂ spike->incubate sampling Collect Samples at T=0, 2, 4, 8, 12, 24, 48, 72 hours incubate->sampling protein_precip Protein Precipitation (Acetonitrile) sampling->protein_precip centrifuge Centrifuge protein_precip->centrifuge hplc HPLC-UV Analysis centrifuge->hplc data_analysis Data Analysis (Standard Curve) hplc->data_analysis

Caption: Workflow for assessing this compound stability.

Hypothetical Degradation Pathway

This compound, like other β-lactam antibiotics, is susceptible to hydrolysis of the β-lactam ring, which is the primary mechanism of inactivation.

G This compound This compound (Active) inactive Inactive Product (Hydrolyzed β-lactam ring) This compound->inactive Hydrolysis (pH, Temp)

Caption: Simplified this compound degradation pathway.

Data Presentation

The results of the stability study should be presented in a clear and concise manner. Table 3 provides a template for summarizing the quantitative data.

Time Point (hours)Mean Concentration (µg/mL) ± SDPercent Remaining (%)
050.0 ± 1.2100
248.5 ± 1.597.0
446.2 ± 1.192.4
842.1 ± 0.984.2
1237.8 ± 1.375.6
2428.9 ± 1.057.8
4815.3 ± 0.830.6
728.1 ± 0.516.2

(Note: Data presented in Table 3 is hypothetical and for illustrative purposes only.)

Conclusion

This application note provides a detailed protocol for assessing the stability of this compound in cell culture media. The stability of this compound can be affected by the specific components of the media, temperature, and pH. Therefore, it is recommended to perform a stability study under the specific experimental conditions that will be used for cell culture experiments. The results of this study will enable researchers to determine the effective concentration of this compound over time and to establish appropriate dosing schedules for their in vitro studies. The analytical methods described, primarily HPLC-UV, are robust and widely available in research laboratories.[16][17] Proper validation of the analytical method is crucial for obtaining accurate and reliable stability data.

References

Application Notes and Protocols: Ceftibuten Efficacy in a Neutropenic Murine Thigh Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The neutropenic murine thigh infection model is a cornerstone in the preclinical evaluation of antimicrobial agents.[1] It provides a robust and reproducible platform to assess the in vivo efficacy of antibiotics by simulating a localized deep-tissue infection in an immunocompromised host.[1][2] This model is particularly valuable for studying the pharmacokinetics and pharmacodynamics (PK/PD) of drugs, helping to establish dosage regimens that are likely to be effective in clinical settings.[1][3][4]

These application notes provide a detailed protocol for utilizing the neutropenic murine thigh infection model to evaluate the efficacy of Ceftibuten, an oral third-generation cephalosporin.[3][4] The protocols outlined below cover animal preparation, infection induction, treatment administration, and endpoint analysis.

Key Concepts and Signaling Pathways

The efficacy of β-lactam antibiotics like this compound is primarily dependent on the time that the free drug concentration remains above the minimum inhibitory concentration (MIC) of the infecting organism (%fT > MIC).[3] In the neutropenic murine thigh model, this PK/PD index can be meticulously correlated with the reduction in bacterial burden, providing a quantitative measure of the antibiotic's potency. Understanding this relationship is crucial for optimizing dosing strategies to overcome bacterial resistance.

Ceftibuten_PKPD cluster_0 Pharmacokinetics (PK) cluster_1 Pharmacodynamics (PD) cluster_2 Efficacy Outcome Ceftibuten_Admin This compound Administration (e.g., subcutaneous, oral) Drug_Absorption Absorption Ceftibuten_Admin->Drug_Absorption Drug_Distribution Distribution (Plasma, Thigh Tissue) Drug_Absorption->Drug_Distribution Drug_Metabolism Metabolism Drug_Distribution->Drug_Metabolism Free_Drug Free this compound Concentration at Infection Site Drug_Distribution->Free_Drug Protein Binding Drug_Excretion Excretion Drug_Metabolism->Drug_Excretion Bacterial_Target Penicillin-Binding Proteins (PBPs) Free_Drug->Bacterial_Target Bacterial_Burden_Reduction Reduction in Bacterial Burden (log10 CFU/thigh) Free_Drug->Bacterial_Burden_Reduction %fT > MIC Correlation Inhibition Inhibition of Cell Wall Synthesis Bacterial_Target->Inhibition Bacterial_Death Bacterial Lysis and Death Inhibition->Bacterial_Death Bacterial_Death->Bacterial_Burden_Reduction leads to

Figure 1: Pharmacokinetic/Pharmacodynamic (PK/PD) relationship of this compound.

Experimental Protocols

I. Animal Model and Preparation
  • Animal Selection: Female ICR (CD-1) or Swiss Webster mice, typically 5-6 weeks old, are commonly used for this model.[2]

  • Induction of Neutropenia: To mimic an immunocompromised state, mice are rendered neutropenic.[1] This is achieved by intraperitoneal (i.p.) injections of cyclophosphamide. A common regimen involves administering 150 mg/kg four days prior to infection and 100 mg/kg one day before infection.[2][3][5][6]

  • Renal Impairment (Optional): To better simulate human pharmacokinetics, a controlled degree of renal impairment can be induced by administering uranyl nitrate (5 mg/kg, i.p.) three days before the experiment.[3][6]

II. Bacterial Strain and Inoculum Preparation
  • Bacterial Strains: Various strains of Enterobacterales, including Escherichia coli and Klebsiella pneumoniae, are frequently used.[5][7] Strains with known resistance mechanisms, such as extended-spectrum β-lactamase (ESBL) producers, are often included to assess the efficacy against resistant pathogens.[3][4][8]

  • Inoculum Preparation:

    • Bacterial isolates are subcultured twice on appropriate agar plates (e.g., Trypticase soy agar with 5% sheep blood) for 18-24 hours.[5]

    • A bacterial suspension is prepared in sterile normal saline to a concentration of approximately 1 x 107 colony-forming units (CFU)/mL.[2][3]

III. Thigh Infection Procedure
  • Two hours prior to the initiation of antibiotic therapy, mice are anesthetized.

  • A 0.1 mL aliquot of the bacterial suspension is injected intramuscularly into the right thigh of each mouse.[2][9] This results in an initial bacterial burden of approximately 105 to 106 CFU/thigh.[5]

IV. This compound Administration and Dosing
  • Treatment Initiation: this compound treatment commences 2 hours post-infection.[5]

  • Dosing Regimens: Various dosing regimens can be employed to achieve a range of exposures. This can include single doses or multiple doses to simulate human-like drug exposure profiles.[3][4] For example, a human-simulated regimen (HSR) equivalent to a clinical dose of 300 mg taken orally every 8 hours has been used.[3][4][8]

  • Route of Administration: While this compound is an oral agent, subcutaneous administration is often used in murine models to ensure precise dosing and bioavailability.[3]

V. Assessment of Efficacy
  • Endpoint: The primary endpoint is the change in bacterial burden in the thigh muscle over a 24-hour period.

  • Sample Collection: At 0 hours (immediately after treatment initiation) and 24 hours, groups of mice are euthanized. The infected thigh muscle is aseptically removed.[2]

  • Bacterial Quantification:

    • The excised thigh is weighed and homogenized in sterile phosphate-buffered saline (PBS).[2][9]

    • Serial ten-fold dilutions of the thigh homogenate are prepared.[2]

    • Aliquots of the dilutions are plated onto appropriate agar plates.[2]

    • Following incubation at 37°C for approximately 20 hours, bacterial colonies are enumerated.[2]

    • The results are expressed as log10 CFU per thigh or log10 CFU per gram of tissue.[9]

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_infection Infection cluster_treatment Treatment cluster_analysis Efficacy Analysis select_mice Select Mice (e.g., ICR, 5-6 weeks old) induce_neutropenia Induce Neutropenia (Cyclophosphamide) select_mice->induce_neutropenia infect_thigh Intramuscular Thigh Injection (0.1 mL) induce_neutropenia->infect_thigh prep_inoculum Prepare Bacterial Inoculum (~10^7 CFU/mL) prep_inoculum->infect_thigh administer_this compound Administer this compound (2 hours post-infection) infect_thigh->administer_this compound euthanize_mice Euthanize Mice (0 and 24 hours) administer_this compound->euthanize_mice excise_thigh Aseptically Excise Thigh euthanize_mice->excise_thigh homogenize_thigh Homogenize Thigh in PBS excise_thigh->homogenize_thigh serial_dilution Serial Dilution homogenize_thigh->serial_dilution plate_and_incubate Plate and Incubate serial_dilution->plate_and_incubate enumerate_cfu Enumerate CFU (log10 CFU/thigh) plate_and_incubate->enumerate_cfu

Figure 2: Experimental workflow for the murine thigh infection model.

Data Presentation

Quantitative data from these studies are crucial for understanding the efficacy of this compound. The following tables summarize key findings from published literature.

Table 1: this compound Efficacy Against Enterobacterales in the Neutropenic Murine Thigh Infection Model

ParameterValueReference
Initial Bacterial Burden (0 h)5.97 ± 0.37 log10 CFU/thigh[3][4]
Bacterial Growth in Control (24 h)8.51 ± 0.84 log10 CFU/thigh[3][4]
Bacterial Burden Reduction with this compound HSR1-0.49 to -1.43 log10 CFU/thigh[3][4]
%fT > MIC for Net Stasis39%[3][4][8]
%fT > MIC for 1-log10 CFU Reduction67%[3][4][8]

1Human-Simulated Regimen equivalent to 300 mg orally every 8 hours.

Table 2: this compound in Combination with Ledaborbactam against this compound-Resistant Enterobacterales

ParameterValueReference
Initial Bacterial Burden (0 h)5.96 ± 0.24 log10 CFU/thigh[5][10]
Bacterial Growth in Control (24 h)3.12 ± 0.93 log10 CFU/thigh[5][10]
Bacterial Growth with this compound HSR2 alone2.51 ± 1.09 log10 CFU/thigh[5][10]
Median Ledaborbactam fAUC0–24/MIC for Stasis (in combination with this compound HSR)3.59 (individual isolates)[5]
Median Ledaborbactam fAUC0–24/MIC for Stasis (in combination with this compound HSR)6.92 (composite model)[5]

2Human-Simulated Regimen equivalent to 600 mg orally every 12 hours.

Logical Relationships in Study Design

The design of a this compound efficacy study in a murine thigh infection model follows a logical progression from establishing the infection to evaluating the therapeutic outcome. This is depicted in the following diagram.

Logical_Relationship cluster_setup Study Setup cluster_intervention Intervention cluster_outcome Outcome Assessment Immunocompromised_Host Establish Immunocompromised Host Model Bacterial_Challenge Introduce Bacterial Challenge Immunocompromised_Host->Bacterial_Challenge Infection Treatment_Groups Administer Treatment Groups (this compound, Control) Bacterial_Challenge->Treatment_Groups Therapeutic Intervention Measure_Bacterial_Load Measure Bacterial Load (CFU/thigh) Treatment_Groups->Measure_Bacterial_Load Endpoint Measurement PK_PD_Analysis Correlate Drug Exposure with Efficacy Measure_Bacterial_Load->PK_PD_Analysis Efficacy_Determination Determine This compound Efficacy PK_PD_Analysis->Efficacy_Determination

Figure 3: Logical flow of the in vivo efficacy study.

Conclusion

The neutropenic murine thigh infection model is an indispensable tool for the preclinical assessment of this compound's efficacy. The detailed protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals. By carefully controlling experimental variables and meticulously quantifying outcomes, this model can yield valuable insights into the PK/PD properties of this compound, ultimately informing the design of effective clinical trials and dosing strategies.

References

Application Notes and Protocols: Ceftibuten for the Treatment of Urinary Tract Infections Caused by ESBL-Producing E. coli

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ceftibuten in treating urinary tract infections (UTIs) caused by extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. The following sections detail the mechanism of action, relevant in vitro data, and detailed protocols for microbiological and clinical evaluation.

Introduction

Extended-spectrum β-lactamases (ESBLs) are enzymes that confer resistance to most β-lactam antibiotics, including penicillins, cephalosporins, and the monobactam aztreonam. The increasing prevalence of ESBL-producing E. coli in community-acquired UTIs presents a significant therapeutic challenge due to limited oral treatment options. This compound, an oral third-generation cephalosporin, has shown stability against some β-lactamases and is being investigated as a potential treatment option, particularly in combination with β-lactamase inhibitors.

Mechanism of Action and Resistance

ESBLs, commonly of the TEM, SHV, and CTX-M types, hydrolyze the β-lactam ring of cephalosporins, rendering them inactive.[1] this compound's efficacy against ESBL-producing organisms is often compromised by this enzymatic degradation. The addition of a β-lactamase inhibitor, such as clavulanic acid or avibactam, can protect this compound from hydrolysis, thereby restoring its antibacterial activity.

ESBL_Mechanism cluster_0 Bacterial Cell cluster_1 ESBL-Mediated Resistance cluster_2 Action of β-Lactamase Inhibitor This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to ESBL ESBL Enzyme This compound->ESBL Targeted by CellWall Cell Wall Synthesis PBP->CellWall Inhibits Lysis Cell Lysis CellWall->Lysis Disruption leads to Hydrolysis Hydrolysis of This compound ESBL->Hydrolysis Catalyzes InactiveESBL Inactive ESBL Inactivethis compound Inactive this compound Hydrolysis->Inactivethis compound Results in Inactivethis compound->PBP Cannot bind to Inhibitor β-Lactamase Inhibitor (e.g., Clavulanate) Inhibitor->ESBL Binds to and inactivates

Mechanism of ESBL resistance and the action of β-lactamase inhibitors.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound and this compound combinations against ESBL-producing E. coli and the clinical outcomes from a relevant study.

Table 1: In Vitro Susceptibility of ESBL-Producing Enterobacterales to this compound and this compound-Avibactam

Organism PhenotypeAgentMIC50 (µg/mL)MIC90 (µg/mL)% Susceptible (≤1 µg/mL)% Susceptible (≤8 µg/mL)
ESBL-producing This compound-Avibactam0.060.1298.499.2
Ceftazidime-Avibactam-0.5--
ESBL-like This compound--3266
This compound-Avibactam0.0310.259799

Data sourced from multiple in vitro surveillance studies.[2][3]

Table 2: Clinical and Bacteriological Outcomes of this compound plus Amoxicillin-Clavulanic Acid for UTIs Caused by ESBL-Producing Organisms

Patient CharacteristicValue
Number of Patients10
Age Range (years)Not specified
Sex (Female/Male)5/5
Causative Organism7 E. coli, 3 K. pneumoniae
Treatment RegimenThis compound 400 mg QD + Amoxicillin-Clavulanic Acid 625 mg TID
Treatment Duration14 days
Outcomes
Clinical Cure Rate100% (10/10)
Bacteriological Cure Rate100% (8/8 with follow-up cultures)

Data from a retrospective observational case-series.[4]

Experimental Protocols

The following are detailed protocols for the identification, susceptibility testing, and molecular characterization of ESBL-producing E. coli from urine samples, as well as a proposed clinical trial protocol.

Experimental_Workflow Start Start: Urine Sample Collection Isolation Protocol 4.1: Isolation & Identification of E. coli Start->Isolation ESBL_Screening Protocol 4.2: Phenotypic ESBL Screening Isolation->ESBL_Screening MIC_Testing Protocol 4.3: This compound MIC Determination ESBL_Screening->MIC_Testing If ESBL Positive PCR Protocol 4.4: Molecular Characterization (PCR) MIC_Testing->PCR Characterize Resistance Data_Analysis Data Analysis & Interpretation PCR->Data_Analysis End End: Report Findings Data_Analysis->End

Experimental workflow for evaluating this compound against ESBL-producing E. coli.

Protocol 4.1: Isolation and Identification of ESBL-Producing E. coli from Urine Samples
  • Sample Collection and Processing :

    • Collect mid-stream urine samples in sterile containers.

    • Inoculate 0.01 µL of uncentrifuged urine onto MacConkey agar and incubate at 37°C for 24 hours.[5]

    • A significant colony count is generally considered ≥105 CFU/mL.

  • Bacterial Identification :

    • Identify lactose-fermenting (pink) colonies on MacConkey agar suggestive of E. coli.

    • Perform standard biochemical tests (e.g., Indole, Methyl Red, Voges-Proskauer, Citrate) or use automated systems like VITEK for confirmation.

Protocol 4.2: Phenotypic Confirmation of ESBL Production
  • Initial Screening :

    • Perform antimicrobial susceptibility testing using cefotaxime, ceftazidime, or ceftriaxone disks. Resistance to these agents suggests possible ESBL production.[6]

  • Confirmatory Test (Combination Disk Method) :

    • Place a disk of a third-generation cephalosporin (e.g., ceftazidime 30 µg) and a combination disk of the same cephalosporin with clavulanic acid (e.g., ceftazidime/clavulanic acid 30/10 µg) on a Mueller-Hinton agar plate inoculated with the test organism.[5][6]

    • An increase in the zone of inhibition of ≥5 mm for the combination disk compared to the cephalosporin disk alone confirms ESBL production.[5]

Protocol 4.3: Antimicrobial Susceptibility Testing of this compound (Broth Microdilution)
  • Preparation of Inoculum :

    • From a pure overnight culture, suspend at least 3-4 colonies in saline.

    • Adjust the turbidity to a 0.5 McFarland standard.[7]

  • Preparation of Antibiotic Dilutions :

    • Prepare a stock solution of this compound.

    • Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.[8][9]

  • Inoculation and Incubation :

    • Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.[10]

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.[10]

  • Interpretation :

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible bacterial growth.[9]

    • Interpret the MIC values based on the latest CLSI or EUCAST breakpoints.

Protocol 4.4: Molecular Characterization of ESBL Genes by PCR
  • DNA Extraction :

    • Extract genomic DNA from a pure culture of the ESBL-producing E. coli isolate using a commercial DNA extraction kit.

  • PCR Amplification :

    • Perform multiplex PCR to detect common ESBL gene families (e.g., blaCTX-M, blaTEM, blaSHV).[11][12]

    • Reaction Mixture (25 µL total volume) :

      • 10x PCR Buffer: 2.5 µL

      • MgCl2 (1.5 mM): As required

      • dNTPs (200 µM each): 0.5 µL

      • Forward and Reverse Primers (200 nM each): Variable

      • Taq Polymerase (1 U): 0.5 µL

      • Template DNA: 4.0 µL

      • Nuclease-free water: To 25 µL

    • Thermal Cycling Conditions (example for blaCTX-M-1) :

      • Initial Denaturation: 94°C for 7 minutes

      • 30 Cycles:

        • Denaturation: 94°C for 30 seconds

        • Annealing: 57°C for 30 seconds

        • Extension: 72°C for 30 seconds

      • Final Extension: 72°C for 5 minutes[12]

  • Gel Electrophoresis :

    • Analyze the PCR products on a 1.5% agarose gel stained with a DNA-binding dye.

    • Determine the presence of specific ESBL genes by the size of the amplified fragments compared to a DNA ladder.

Proposed Clinical Trial Protocol

Title: A Phase 3, Randomized, Double-Blind Study of the Efficacy and Safety of Oral this compound/Clavulanate versus an Approved Comparator for the Treatment of Uncomplicated Urinary Tract Infections (uUTIs) in Adult Women Caused by ESBL-Producing E. coli.

  • Primary Objective: To evaluate the clinical and microbiological success of oral this compound/clavulanate at the test-of-cure visit.[13]

  • Study Population: Adult women with symptoms of uUTI and a urine culture positive for ESBL-producing E. coli.

  • Inclusion Criteria:

    • Female, 18 years or older.

    • Clinical signs and symptoms of uUTI.

    • Positive urine culture with ≥105 CFU/mL of an ESBL-producing E. coli.

  • Exclusion Criteria:

    • Complicated UTI (e.g., indwelling catheter, known urological abnormalities).[14]

    • Pregnancy or breastfeeding.

    • Known allergy to cephalosporins or penicillins.

  • Treatment Arms:

    • Investigational Arm: Oral this compound 400 mg / clavulanate 125 mg once daily for 7 days.

    • Comparator Arm: An appropriate oral standard-of-care antibiotic for a duration as per guidelines.

  • Study Endpoints:

    • Primary: Composite clinical and microbiological cure at the Test-of-Cure visit (Day 10-14).

    • Secondary: Clinical cure at the end of therapy, microbiological eradication, incidence of adverse events.

  • Assessments:

    • Baseline: Medical history, physical examination, urine culture, and susceptibility testing.

    • End of Therapy (Day 8): Clinical assessment.

    • Test-of-Cure (Day 10-14): Clinical assessment, urine culture.

    • Follow-up (Day 28-35): Assessment for relapse.

This proposed protocol provides a framework for a robust clinical trial to evaluate the efficacy of this compound in this specific patient population.

References

Application Notes and Protocols for Studying Bacterial Resistance Evolution Using Ceftibuten

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Ceftibuten, a third-generation oral cephalosporin, as a tool to study the intricate mechanisms and evolutionary trajectories of bacterial antibiotic resistance. The following protocols and data are designed to facilitate the design and execution of robust laboratory evolution experiments.

Introduction to this compound and Bacterial Resistance

This compound is a β-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] It achieves this by binding to essential penicillin-binding proteins (PBPs), which are crucial enzymes for the cross-linking of peptidoglycan.[2][3][4] this compound is known for its stability against many common plasmid-mediated β-lactamases, enzymes that bacteria produce to inactivate β-lactam antibiotics.[1][2][5]

However, bacteria can develop resistance to this compound and other β-lactams through several key mechanisms:[4][6][7][8]

  • Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring, rendering the antibiotic ineffective.[3][7] While this compound is stable against many β-lactamases, certain types, such as some chromosomally-mediated cephalosporinases and extended-spectrum β-lactamases (ESBLs), can confer resistance.[1][9]

  • Target Modification: Alterations in the structure of PBPs reduce the binding affinity of this compound, thereby diminishing its inhibitory effect.[3][4][7][10] Mutations in the ftsI gene, which encodes for PBP3, have been specifically implicated in this compound resistance in Escherichia coli.[11]

  • Reduced Permeability: Changes in the bacterial outer membrane can limit the influx of this compound. This often involves the downregulation or modification of outer membrane porin channels (e.g., OmpF and OmpC in E. coli), which serve as entry points for the antibiotic.[4][12][13][14][15][16]

  • Efflux Pumps: Bacteria can actively transport this compound out of the cell using efflux pumps.[8][17] The upregulation of these pumps, often belonging to the Resistance-Nodulation-Division (RND) family, can lead to increased antibiotic tolerance and resistance.[18][19][20]

Quantitative Data on this compound Activity and Resistance

The minimum inhibitory concentration (MIC) is a critical quantitative measure of an antibiotic's effectiveness. The following tables summarize MIC data for this compound against various bacterial species and the impact of resistance mechanisms.

Table 1: this compound MIC Values for Susceptible and Resistant Enterobacterales

Bacterial SpeciesResistance MechanismThis compound MIC Range (µg/mL)This compound-Avibactam (4 µg/mL) MIC Range (µg/mL)Reference(s)
Escherichia coliWild-Type0.016 - 0.120.016/4 - 0.12/4[21]
Escherichia coliESBL-producing>1280.03/4 - 0.12/4[21][22]
Klebsiella pneumoniaeWild-Type≤0.06 - 0.250.06/4 - 0.25/4[21]
Klebsiella pneumoniaeKPC-producing>1280.03/4 - 0.25/4[21][22]
Enterobacter cloacaeAmpC-producing>32≤0.015/4 - 0.25/4[23]
Proteus mirabilis3GC non-susceptibleMIC90: 128MIC90: 0.125[24]

Table 2: this compound MIC Values for Other Clinically Relevant Bacteria

Bacterial SpeciesConditionThis compound MIC90 (µg/mL)Reference(s)
Haemophilus influenzaeβ-lactamase-positive0.06 - 2[5]
Moraxella catarrhalis-0.25 - 4[5]
Neisseria gonorrhoeae-0.015 - 0.5[5]
Neisseria gonorrhoeaeTreatment failure isolates8[25]
Streptococcus pneumoniaePenicillin-susceptible2[26]
Streptococcus pyogenes-0.5[26]

Experimental Protocols

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound, a fundamental technique in antibiotic susceptibility testing.[21][27][28]

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound powder

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Incubator (37°C)

Procedure:

  • Prepare Bacterial Inoculum: a. Inoculate a single colony of the test bacterium into 5 mL of CAMHB. b. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard). c. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.

  • Prepare this compound Dilutions: a. Prepare a stock solution of this compound. b. Perform serial two-fold dilutions of this compound in CAMHB in a 96-well plate to cover a clinically relevant concentration range (e.g., 0.015 to 128 µg/mL).

  • Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the this compound dilutions. b. Include a positive control well (bacteria in CAMHB without antibiotic) and a negative control well (CAMHB only). c. Incubate the plate at 37°C for 16-20 hours.

  • Determine MIC: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound that completely inhibits visible growth.[27]

Protocol for Adaptive Laboratory Evolution (ALE) of this compound Resistance

This protocol describes a method for inducing and studying the evolution of this compound resistance in a controlled laboratory setting.[27][29][30][31][32]

Materials:

  • Bacterial strain of interest

  • Luria-Bertani (LB) broth or other suitable growth medium

  • This compound

  • Sterile culture tubes or 96-well plates

  • Incubator with shaking (37°C)

  • Glycerol for preparing frozen stocks

Procedure:

  • Initial MIC Determination: Determine the baseline MIC of the ancestral bacterial strain for this compound using the protocol described in section 3.1.

  • Initiation of ALE: a. Inoculate parallel lineages of the ancestral strain into culture medium containing a sub-inhibitory concentration of this compound (e.g., 0.5 x MIC). b. Include control lineages grown in the absence of the antibiotic.[27] c. Incubate at 37°C with shaking for a defined period (e.g., 12-24 hours).

  • Serial Passaging: a. After each growth cycle, transfer a small volume of the culture to fresh medium. b. For the experimental lineages, gradually increase the concentration of this compound. This can be done in several ways:

    • Fixed-fold increase: Increase the concentration by a fixed factor (e.g., 1.5-fold or 2-fold) at each passage.[29]
    • Gradient method: Inoculate cultures into a gradient of antibiotic concentrations and select the population growing at the highest concentration for the next passage.[29][30] c. Continue the serial passaging for a predetermined number of generations (e.g., 250-700 generations).[31][32]

  • Monitoring Resistance Evolution: a. Periodically, determine the MIC of the evolving populations to track the increase in resistance. b. At regular intervals, cryopreserve samples of the evolving populations for later analysis.

  • Analysis of Resistant Mutants: a. Isolate single colonies from the evolved populations that exhibit high levels of resistance. b. Perform whole-genome sequencing on the resistant isolates and the ancestral strain to identify mutations associated with resistance. c. Characterize the phenotypic changes in the resistant mutants, such as cross-resistance or collateral sensitivity to other antibiotics.[29][33]

Signaling Pathways and Resistance Mechanisms

The development of resistance to this compound involves complex regulatory networks that control the expression of genes associated with resistance mechanisms. The following diagrams illustrate key pathways and workflows.

Resistance_Mechanisms cluster_extracellular Extracellular Space cluster_cell_wall Outer Membrane cluster_periplasm Periplasm This compound This compound Porin Porin Channel (e.g., OmpF/OmpC) This compound->Porin Entry Ceftibuten_in This compound (Periplasm) Porin->Ceftibuten_in Diffusion Res_Porin Resistance: - Downregulation of porins - Porin mutations Porin->Res_Porin Efflux Efflux Pump (e.g., RND family) Res_Efflux Resistance: - Upregulation of efflux pumps Efflux->Res_Efflux PBP Penicillin-Binding Proteins (PBPs) Cell_Lysis Cell Lysis PBP->Cell_Lysis Leads to Res_PBP Resistance: - PBP mutations (e.g., ftsI) - Reduced binding affinity PBP->Res_PBP BetaLactamase β-Lactamase Inactive_this compound Inactive Metabolite BetaLactamase->Inactive_this compound Results in Res_BetaLactamase Resistance: - Production of β-lactamases BetaLactamase->Res_BetaLactamase Ceftibuten_in->Efflux Expulsion Ceftibuten_in->PBP Inhibition of Cell Wall Synthesis Ceftibuten_in->BetaLactamase Hydrolysis

Caption: Overview of this compound's mechanism of action and bacterial resistance strategies.

ALE_Workflow start Start: Ancestral Bacterial Strain mic_initial Determine Initial MIC start->mic_initial ale_setup Set up Parallel Lineages (with and without this compound) mic_initial->ale_setup passage Serial Passaging with Increasing this compound Concentrations ale_setup->passage monitoring Periodic Monitoring: - MIC Determination - Cryopreservation passage->monitoring Repeat for N generations isolation Isolate Resistant Mutants passage->isolation End of Experiment monitoring->passage analysis Phenotypic and Genotypic Analysis isolation->analysis wgs Whole-Genome Sequencing analysis->wgs phenotype Phenotypic Assays (e.g., cross-resistance) analysis->phenotype end Identify Resistance Mechanisms wgs->end phenotype->end

Caption: Experimental workflow for Adaptive Laboratory Evolution (ALE) of this compound resistance.

Regulatory_Pathway cluster_regulation Regulatory Response cluster_mechanisms Resistance Mechanisms Antibiotic_Stress This compound Exposure (Antibiotic Stress) Global_Regulators Global Regulators (e.g., two-component systems) Antibiotic_Stress->Global_Regulators Induces Local_Repressors Local Repressors (e.g., for efflux pumps) Antibiotic_Stress->Local_Repressors Inactivates PBP_Mutation Selection for PBP Mutations (e.g., ftsI) Antibiotic_Stress->PBP_Mutation Selects for Porin_Expression Decreased Porin Expression (ompF, ompC) Global_Regulators->Porin_Expression Represses Efflux_Expression Increased Efflux Pump Expression (e.g., RND family) Local_Repressors->Efflux_Expression De-represses Reduced_Permeability Reduced this compound Influx Porin_Expression->Reduced_Permeability Leads to Increased_Efflux Increased this compound Efflux Efflux_Expression->Increased_Efflux Leads to Target_Modification Reduced this compound Binding PBP_Mutation->Target_Modification Leads to

References

Application Notes and Protocols: Ceftibuten as a Reference Standard in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and standardized protocols for utilizing ceftibuten as a reference standard in antimicrobial susceptibility testing (AST). Adherence to these guidelines is crucial for obtaining accurate and reproducible results in research, clinical, and drug development settings.

Introduction to this compound

This compound is a third-generation oral cephalosporin antibiotic with potent activity against a wide range of Gram-negative bacteria.[1][2][3][4] Its stability in the presence of many common beta-lactamases makes it an important agent in treating infections caused by resistant pathogens.[1][2][3] As a reference standard, this compound is essential for the calibration and quality control of AST methods, ensuring the reliability of susceptibility data.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][6][7] It binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[5] This disruption of the cell wall integrity leads to cell lysis and bacterial death.

cluster_bacterium Bacterial Cell This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds to & Inactivates CellWall Cell Wall Synthesis (Peptidoglycan Cross-linking) PBPs->CellWall Essential for Lysis Cell Lysis & Bacterial Death CellWall->Lysis Inhibition leads to

Mechanism of action of this compound.

Antimicrobial Spectrum

This compound demonstrates significant activity against Enterobacteriaceae and other Gram-negative pathogens.[1][2][4] It is also effective against some Gram-positive bacteria, such as Streptococcus pneumoniae (penicillin-susceptible strains) and Streptococcus pyogenes.[3][8] However, it shows limited activity against Staphylococcus aureus, enterococci, and anaerobic bacteria.[4][8]

Quantitative Data for this compound in AST

Accurate and reproducible AST results are contingent on the use of well-characterized reference materials and adherence to established quality control (QC) parameters.

Quality Control (QC) Ranges for Broth Microdilution

The Clinical and Laboratory Standards Institute (CLSI) has established acceptable QC ranges for this compound and its combination with avibactam against specific American Type Culture Collection (ATCC) and National Collection of Type Cultures (NCTC) reference strains. These ranges are critical for monitoring the performance of AST systems.

Quality Control StrainAntimicrobial AgentMIC (µg/mL) RangeReference
Escherichia coli ATCC® 25922This compound-avibactam0.016/4 - 0.12/4[1][2][8]
Escherichia coli NCTC 13353This compound-avibactam0.03/4 - 0.12/4[1][2][8]
Klebsiella pneumoniae ATCC® 700603This compound0.25 - 1[1]
Klebsiella pneumoniae ATCC® 700603This compound-avibactam0.06/4 - 0.25/4[1][2][8]
Klebsiella pneumoniae ATCC® BAA-1705This compound-avibactam0.03/4 - 0.25/4[1][2][8]
Klebsiella pneumoniae ATCC® BAA-2814This compound-avibactam0.12/4 - 0.5/4[1][2][8]
Interpretive Criteria for Disk Diffusion

For the disk diffusion method, the zone of inhibition around a this compound-impregnated disk is measured to determine the susceptibility of an organism. The following interpretive criteria have been proposed for 30 µg this compound disks:

InterpretationZone Diameter (mm)Corresponding MIC (µg/mL)Reference
Susceptible (S)≥ 21≤ 8.0[9]
Resistant (R)≤ 17≥ 32[9]

The acceptable quality control range for Escherichia coli ATCC® 25922 with a 30 µg this compound disk is a zone of inhibition of 29 to 35 mm.[9]

Experimental Protocols

The following are detailed protocols for performing broth microdilution and disk diffusion susceptibility testing with this compound as the reference standard. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of this compound that inhibits the visible growth of a microorganism.

cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation cluster_reading Result Interpretation Prep_this compound Prepare this compound Stock Solution Serial_Dilute Perform Serial Dilutions of this compound in CAMHB in a 96-well plate Prep_this compound->Serial_Dilute Prep_Media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Prep_Media->Serial_Dilute Prep_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate each well with the bacterial suspension Prep_Inoculum->Inoculate Serial_Dilute->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read the MIC: Lowest concentration with no visible growth Incubate->Read_MIC QC_Check Compare QC strain MIC to established ranges Read_MIC->QC_Check

Workflow for Broth Microdilution AST.

Materials:

  • This compound reference standard powder

  • Sterile cation-adjusted Mueller-Hinton broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline or broth for inoculum preparation

  • 0.5 McFarland turbidity standard

  • Quality control (QC) bacterial strains (e.g., E. coli ATCC® 25922)

  • Test bacterial isolates

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh the this compound reference standard powder and dissolve it in a suitable solvent to create a high-concentration stock solution.

    • Further dilute the stock solution in CAMHB to achieve the desired starting concentration for the serial dilutions.

  • Preparation of Bacterial Inoculum:

    • Select 3-5 well-isolated colonies of the test organism from an 18- to 24-hour agar plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution of this compound:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the starting this compound solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last well.

  • Inoculation and Incubation:

    • Inoculate each well (except for a sterility control well) with 50 µL of the diluted bacterial suspension.

    • Include a growth control well containing only CAMHB and the bacterial inoculum.

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the plate for bacterial growth (indicated by turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

    • The MIC of the QC strain must fall within the established acceptable range for the results to be considered valid.

Disk Diffusion Method (Kirby-Bauer Test)

This method assesses the susceptibility of a bacterium to this compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with a specific amount of the antibiotic.

cluster_prep Preparation cluster_inoculation Inoculation cluster_disk Disk Application & Incubation cluster_reading Result Interpretation Prep_Plates Prepare Mueller-Hinton Agar (MHA) Plates Inoculate_Plate Inoculate the MHA plate with a sterile swab to create a uniform lawn Prep_Plates->Inoculate_Plate Prep_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate_Plate Apply_Disk Apply a 30 µg this compound disk to the agar surface Inoculate_Plate->Apply_Disk Incubate Invert and incubate at 35°C for 16-18 hours Apply_Disk->Incubate Measure_Zone Measure the diameter of the zone of inhibition in mm Incubate->Measure_Zone Interpret Interpret the result as Susceptible, Intermediate, or Resistant based on CLSI/EUCAST guidelines Measure_Zone->Interpret QC_Check Compare QC strain zone diameter to established ranges Interpret->QC_Check

References

Application Notes and Protocols for Ceftibuten-Impregnated Agar in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and critical data for the development and utilization of ceftibuten-impregnated agar in antimicrobial susceptibility testing (AST). The methodologies outlined adhere to established standards, ensuring accuracy and reproducibility in determining the susceptibility of bacterial isolates to this compound.

Introduction

This compound is an orally administered, third-generation cephalosporin antibiotic effective against a range of Gram-negative bacteria. Accurate determination of its in vitro activity against clinical isolates is crucial for guiding therapeutic decisions and for surveillance of antimicrobial resistance. This document describes two standard methods for susceptibility testing using this compound-impregnated agar: the agar dilution method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion method.

Data Presentation

The following tables summarize the essential quantitative data for this compound susceptibility testing, including quality control ranges and interpretive criteria as established by the Clinical and Laboratory Standards Institute (CLSI).

Table 1: Quality Control (QC) Ranges for this compound MIC Determination by Broth Microdilution

Quality Control StrainATCC NumberThis compound MIC Range (µg/mL)
Escherichia coli259220.12 - 0.5
Klebsiella pneumoniae7006030.25 - 1

Data sourced from CLSI M100 documents.[1][2]

Table 2: Quality Control (QC) Ranges for this compound-Avibactam MIC Determination by Broth Microdilution

Quality Control StrainATCC NumberThis compound-Avibactam MIC Range (µg/mL) (Avibactam at a fixed concentration of 4 µg/mL)
Escherichia coli259220.016/4 - 0.12/4
Escherichia coliNCTC 133530.03/4 - 0.12/4
Klebsiella pneumoniae7006030.06/4 - 0.25/4
Klebsiella pneumoniaeBAA-17050.03/4 - 0.25/4
Klebsiella pneumoniaeBAA-28140.12/4 - 0.5/4

These ranges were approved by the CLSI Subcommittee on Antimicrobial Susceptibility Testing in January 2022.[1][3][4][5]

Table 3: Interpretive Criteria for this compound Disk Diffusion Susceptibility Testing

Disk ContentZone Diameter (mm) - SusceptibleZone Diameter (mm) - IntermediateZone Diameter (mm) - ResistantCorresponding MIC (µg/mL) - SusceptibleCorresponding MIC (µg/mL) - Resistant
30 µg≥ 2118 - 20≤ 17≤ 8.0≥ 32

A multilaboratory study concluded that for quality control, Escherichia coli ATCC 25922 should produce zones of 29 to 35 mm in diameter.[6][7]

Experimental Protocols

Protocol 1: Preparation of this compound-Impregnated Agar for MIC Determination (Agar Dilution Method)

This protocol describes the preparation of agar plates containing serial twofold dilutions of this compound to determine the MIC of bacterial isolates.[8][9]

Materials:

  • This compound analytical standard powder

  • Mueller-Hinton Agar (MHA) powder[10][11]

  • Sterile deionized water

  • Sterile petri dishes (100 x 100 mm)

  • Water bath

  • Sterile tubes and pipettes

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of at least 1,000 µg/mL or 10 times the highest concentration to be tested.[12]

  • Prepare Mueller-Hinton Agar: Prepare MHA according to the manufacturer's instructions. Sterilize by autoclaving and cool in a water bath to 50-55°C.[10] The final pH of the medium should be between 7.2 and 7.4 at room temperature.[13]

  • Prepare Serial Dilutions: Create a series of twofold dilutions of the this compound stock solution in sterile deionized water.

  • Impregnate the Agar: Add the appropriate volume of each this compound dilution to molten MHA to achieve the desired final concentrations. For example, add 1 part of a 10x this compound solution to 9 parts of molten agar. Mix gently but thoroughly to ensure homogeneity.

  • Pour the Plates: Pour the this compound-impregnated agar into sterile petri dishes to a uniform depth of 4 mm.[11][12][13] Allow the agar to solidify at room temperature on a level surface.

  • Quality Control: Prepare a control plate containing no this compound.

  • Storage: Use the plates immediately or store them in sealed plastic bags at 2-8°C for up to five days.[12][14]

Protocol 2: Performance of the Agar Dilution Susceptibility Test

Materials:

  • Prepared this compound-impregnated agar plates

  • Bacterial isolates for testing

  • Quality control strains (e.g., E. coli ATCC 25922)

  • Tryptic Soy Broth or other suitable broth medium

  • 0.5 McFarland turbidity standard[11][15]

  • Sterile cotton swabs

  • Inoculator (optional)

  • Incubator

Procedure:

  • Prepare Inoculum: From a pure 18-24 hour culture, select 3-5 well-isolated colonies and suspend them in a suitable broth medium.[12] Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9][12]

  • Inoculate Plates: Within 15 minutes of standardization, inoculate the prepared agar plates.[12] This can be done by spotting a standardized volume of the inoculum onto the agar surface, delivering a final concentration of approximately 10⁴ CFU per spot.[8][12] The control plate without antibiotic should be inoculated first.

  • Incubation: Allow the inoculum spots to dry completely before inverting the plates. Incubate at 35 ± 2°C for 16-20 hours in ambient air.[8]

  • Reading and Interpreting Results: After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[8][9][16] The results are typically interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on established breakpoints.[16][17]

Protocol 3: Kirby-Bauer Disk Diffusion Susceptibility Testing

This method involves placing a paper disk impregnated with a standardized amount of this compound onto an agar plate inoculated with the test organism.[15][18][19]

Materials:

  • Mueller-Hinton Agar plates (100 mm or 150 mm)

  • This compound disks (30 µg)

  • Bacterial isolates for testing

  • Quality control strains (e.g., E. coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Forceps or disk dispenser

  • Incubator

  • Ruler or caliper

Procedure:

  • Prepare Inoculum: Prepare the inoculum as described in Protocol 2, step 1.

  • Inoculate Agar Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum suspension and remove excess fluid by pressing it against the inside of the tube.[11][15] Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.[15][19] Swab the rim of the agar as well.[15]

  • Allow to Dry: Let the inoculated plate sit with the lid slightly ajar for 3-5 minutes, but no more than 15 minutes, to allow the surface to dry.[20][21]

  • Apply this compound Disks: Aseptically apply the 30 µg this compound disks to the surface of the inoculated agar plate using sterile forceps or a disk dispenser.[15] Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate.[13][15][21] Gently press each disk to ensure complete contact with the agar surface.[11][15]

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Measure Zones of Inhibition: After incubation, measure the diameter of the zones of complete inhibition to the nearest millimeter using a ruler or caliper.[20]

  • Interpret Results: Compare the measured zone diameters to the interpretive criteria in Table 3 to determine if the isolate is susceptible, intermediate, or resistant to this compound.

Visualizations

Agar_Dilution_Workflow cluster_prep Preparation cluster_plate Plate Pouring cluster_testing Testing cluster_results Analysis stock_sol Prepare this compound Stock Solution serial_dil Create Serial Dilutions of this compound stock_sol->serial_dil mha_prep Prepare and Cool Mueller-Hinton Agar impregnate Impregnate Agar with This compound Dilutions mha_prep->impregnate serial_dil->impregnate pour Pour into Petri Dishes impregnate->pour inoculate Inoculate Plates pour->inoculate inoculum Prepare 0.5 McFarland Inoculum inoculum->inoculate incubate Incubate Plates inoculate->incubate read_mic Read MIC incubate->read_mic

Caption: Workflow for Agar Dilution MIC Testing.

Kirby_Bauer_Workflow cluster_inoculation Inoculation cluster_testing Disk Application & Incubation cluster_analysis Results prep_inoculum Prepare 0.5 McFarland Inoculum Suspension swab_plate Swab MHA Plate for Confluent Growth prep_inoculum->swab_plate dry_plate Allow Plate to Dry swab_plate->dry_plate apply_disk Apply 30 µg This compound Disk dry_plate->apply_disk incubate Incubate Plate apply_disk->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone interpret Interpret Results (S/I/R) measure_zone->interpret

Caption: Workflow for Kirby-Bauer Disk Diffusion Testing.

References

Application Note: Quantification of Ceftibuten in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a robust and sensitive method for the quantification of the third-generation cephalosporin antibiotic, Ceftibuten, in human urine samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is primarily eliminated through renal excretion, making accurate measurement in urine critical for pharmacokinetic and clinical studies.[1] The described protocol employs a simple "dilute-and-shoot" sample preparation technique, which minimizes sample handling and matrix effects, followed by rapid chromatographic separation on a C18 column. Detection is achieved using a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. The method is validated for linearity, precision, and accuracy, demonstrating its suitability for high-throughput analysis in a clinical or research setting.

Principle

The method is based on the direct dilution of a centrifuged urine sample, followed by injection into a UPLC-MS/MS system. This compound is separated from endogenous urine components on a reversed-phase C18 column using a gradient elution of water and acetonitrile, both containing 0.1% formic acid to ensure good peak shape and ionization efficiency. Quantification is performed using electrospray ionization in positive mode (ESI+) and Multiple Reaction Monitoring (MRM), which enhances selectivity by monitoring a specific precursor-to-product ion transition for this compound and its internal standard.

Materials and Methods

2.1 Chemicals and Reagents

  • This compound reference standard (≥98% purity)

  • Cefadroxil (Internal Standard, IS) or other suitable cephalosporin (≥98% purity)

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade water

  • Formic acid (LC-MS grade, ≥99%)

  • Human urine, drug-free (for calibration standards and quality controls)

2.2 Instrumentation

  • UPLC system (e.g., Waters ACQUITY UPLC or equivalent)

  • Tandem quadrupole mass spectrometer (e.g., Waters Xevo, SCIEX QTRAP, or equivalent) with an electrospray ionization (ESI) source.

2.3 LC-MS/MS Conditions

The operational parameters for the LC-MS/MS system are summarized in the tables below.

Table 1: Liquid Chromatography Parameters

Parameter Value
Column ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm)[2]
Mobile Phase A Water with 0.1% Formic Acid[2][3]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[2][3]
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

| Gradient Elution | 0.0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-3.5 min: 95% B; 3.5-3.6 min: 95-5% B; 3.6-5.0 min: 5% B |

Table 2: Mass Spectrometry Parameters

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive[3]
Capillary Voltage 3.0 kV
Source Temperature 150 °C[4]
Desolvation Temp. 400 °C[4]
Cone Gas Flow 50 L/hr[4]
Desolvation Gas Flow 800 L/hr (Nitrogen)[4]

| Collision Gas | Argon |

Table 3: Example MRM Transitions Note: The following transitions are examples based on the compound's molecular weight. The precursor ion is [M+H]⁺. Collision energies (CE) and product ions must be optimized empirically by infusing a standard solution of each analyte.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
This compound (Quantifier) 411.4352.2100
This compound (Qualifier) 411.4226.1[3]100
Cefadroxil (IS) 364.1208.1100

Experimental Protocols

3.1 Preparation of Stock Solutions, Calibration Standards, and QCs

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Cefadroxil (IS) in a 50:50 mixture of acetonitrile and water to obtain 1 mg/mL primary stock solutions.

  • Working Solutions: Prepare intermediate working solutions by serially diluting the stock solutions with 50:50 acetonitrile/water.

  • Calibration Standards (CS): Spike drug-free human urine with the appropriate this compound working solutions to prepare a calibration curve ranging from 0.5 µg/mL to 100 µg/mL (e.g., 0.5, 1, 5, 10, 25, 50, 75, 100 µg/mL).

  • Quality Control (QC) Samples: Prepare QC samples in drug-free urine at a minimum of three concentration levels: Low (1.5 µg/mL), Medium (40 µg/mL), and High (80 µg/mL).

3.2 Urine Sample Preparation Protocol

  • Thaw frozen urine samples at room temperature.

  • Vortex each sample for 10 seconds to ensure homogeneity.

  • Centrifuge the urine samples at 4000 x g for 10 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine:

    • 50 µL of the urine supernatant.

    • 20 µL of the IS working solution (e.g., 10 µg/mL Cefadroxil).

    • 430 µL of Mobile Phase A (Water with 0.1% Formic Acid). This results in a 1:10 dilution.

  • Vortex the mixture for 15 seconds.

  • Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing node_sample 1. Collect Urine Sample node_centrifuge 2. Centrifuge (4000 x g, 10 min) node_sample->node_centrifuge node_aliquot 3. Transfer 50 µL Supernatant node_centrifuge->node_aliquot node_spike 4. Add Internal Standard node_aliquot->node_spike node_dilute 5. Dilute 1:10 with Mobile Phase A node_spike->node_dilute node_vortex 6. Vortex and Transfer to Vial node_dilute->node_vortex node_lcms 7. Inject into LC-MS/MS System node_vortex->node_lcms node_data 8. Process Data (Peak Integration) node_lcms->node_data node_quant 9. Quantify using Calibration Curve node_data->node_quant

Workflow for this compound Quantification in Urine.

Method Validation Summary

The performance of the method should be validated according to regulatory guidelines. The table below summarizes the expected performance characteristics based on published data for this compound analysis.[2][5]

Table 4: Method Performance Characteristics

Parameter Acceptance Criteria Expected Result
Linearity Range Correlation coefficient (r²) ≥ 0.99 0.5 - 100 µg/mL
Lower Limit of Quantitation (LLOQ) S/N > 10, Precision <20%, Accuracy ±20% 0.5 µg/mL[5]
Intra-day Precision (%RSD) < 15% at LLOQ, MQC, HQC < 7%[5]
Inter-day Precision (%RSD) < 15% at LLOQ, MQC, HQC < 7%[5]
Accuracy (% Bias) Within ±15% of nominal value 90 - 104%[2]
Matrix Effect IS-normalized factor within 0.85-1.15 Minimal effect expected with dilution

| Recovery | Consistent and reproducible | > 90%[2] |

Conclusion

The LC-MS/MS method described provides a rapid, selective, and reliable approach for the quantification of this compound in human urine. The simple dilution-based sample preparation protocol allows for high-throughput analysis, making it an invaluable tool for pharmacokinetic assessments, therapeutic drug monitoring, and other clinical research applications involving this compound.

References

Troubleshooting & Optimization

troubleshooting inconsistent results in Ceftibuten susceptibility testing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ceftibuten susceptibility testing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected Minimum Inhibitory Concentration (MIC) and zone diameter ranges for quality control (QC) strains with this compound?

A1: Adherence to established quality control ranges is critical for ensuring the validity of your experimental results. The Clinical and Laboratory Standards Institute (CLSI) provides recommended QC ranges for various antimicrobial agents, including this compound. Below is a summary of expected ranges for commonly used QC strains.

Quality Control StrainMethodThis compound Concentration/Disk ContentExpected MIC Range (µg/mL)Expected Zone Diameter Range (mm)
Escherichia coli ATCC® 25922Broth Microdilution-0.12 - 0.5[1]-
Escherichia coli ATCC® 25922Disk Diffusion30 µg-29 - 35[2]
Escherichia coli NCTC 13353Broth Microdilution-See CLSI M100 documents for the latest updates-
Klebsiella pneumoniae ATCC® 700603Broth Microdilution-See CLSI M100 documents for the latest updates-
Klebsiella pneumoniae ATCC® BAA-1705Broth Microdilution-See CLSI M100 documents for the latest updates-
Klebsiella pneumoniae ATCC® BAA-2814Broth Microdilution-See CLSI M100 documents for the latest updates-

Note: These ranges are subject to updates. Always refer to the latest version of the CLSI M100 document for the most current information.

Q2: My results for this compound susceptibility are inconsistent between experiments. What are the common causes?

A2: Inconsistent results in this compound susceptibility testing can arise from several factors, often related to minor variations in experimental technique. Common causes include:

  • Inoculum Preparation: Incorrect inoculum density is a primary source of error. An inoculum that is too heavy can lead to smaller zone sizes in disk diffusion or falsely high MICs in broth microdilution. Conversely, an inoculum that is too light can result in larger zones or falsely low MICs.

  • Growth Medium: The pH of the Mueller-Hinton Agar (MHA) or Cation-Adjusted Mueller-Hinton Broth (CAMHB) is critical. A pH outside the recommended range of 7.2 to 7.4 can affect the activity of this compound.

  • Incubation Conditions: Variations in incubation time, temperature, and atmosphere (e.g., increased CO2) can impact bacterial growth and antibiotic activity, leading to inconsistent results.

  • Storage and Handling of Materials: Improper storage of this compound disks or powders, as well as the growth medium, can lead to degradation of the antibiotic and altered results.

Q3: I am observing "skipped wells" in my broth microdilution assay for this compound. What does this mean?

A3: "Skipped wells" refers to a phenomenon where there is no visible bacterial growth in a well at a lower antibiotic concentration, while growth is observed in wells with higher concentrations.[3][4][5][6][7] This can be a sign of technical error, such as improper inoculation of the wells or contamination. It is important to carefully examine your technique and repeat the experiment if this issue persists.

Q4: How do I interpret my results to determine if a bacterial isolate is susceptible, intermediate, or resistant to this compound?

A4: The interpretation of this compound susceptibility results is based on clinical breakpoints established by regulatory bodies like the CLSI and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These breakpoints correlate the MIC value or zone diameter with the likelihood of therapeutic success.

CategoryInterpretation
Susceptible (S) The bacterial isolate is likely to be inhibited by the usually achievable concentrations of the antimicrobial agent when the recommended dosage is used for the site of infection.
Intermediate (I) The MIC is approaching attainable blood and tissue levels, and response rates may be lower than for susceptible isolates.
Resistant (R) The isolate is not inhibited by the usually achievable concentrations of the agent with normal dosage schedules, and/or the organism harbors resistance mechanisms.

Note: Always consult the latest CLSI or EUCAST tables for the current interpretive criteria for this compound against the specific organism you are testing.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during this compound susceptibility testing.

Problem 1: Quality Control (QC) results are out of the acceptable range.
Potential CauseRecommended Action
Incorrect Inoculum Density Prepare a fresh inoculum suspension and standardize it to a 0.5 McFarland turbidity standard. Ensure the final inoculum concentration in the test is as per the protocol.
Improper Storage of this compound Disks/Powder Verify the storage conditions and expiration date of the this compound disks or powder. Use a new lot if necessary.
Incorrect Incubation Conditions Ensure the incubator is calibrated to the correct temperature (35°C ± 2°C) and that plates are not incubated in an increased CO2 atmosphere.[8]
Media Issues (e.g., incorrect pH) Check the pH of the Mueller-Hinton agar or broth. It should be between 7.2 and 7.4.[9] If the pH is incorrect, use a new batch of media.
Contamination of QC strain Subculture the QC strain to ensure purity and repeat the test.
Problem 2: Inconsistent MIC values or zone diameters for test isolates.
Potential CauseRecommended Action
Variation in Inoculum Preparation Standardize the inoculum preparation method across all experiments. Use a spectrophotometer to verify the turbidity of the 0.5 McFarland standard.
Inconsistent Reading of Results Use a standardized method for reading zone diameters or determining the MIC endpoint. For broth microdilution, ensure consistent lighting and viewing background.
"Skipped Wells" in Broth Microdilution Repeat the test, paying close attention to the inoculation of each well to ensure a uniform distribution of the bacterial suspension.[3][4][5][6][7]
Presence of Heteroresistance Consider the possibility of a subpopulation of resistant bacteria within a seemingly susceptible culture. Re-streak the isolate from the edge of the inhibition zone or the well with the highest concentration showing growth and repeat the susceptibility test.
Problem 3: Unexpected resistant results for an isolate predicted to be susceptible.
Potential CauseRecommended Action
Presence of Beta-Lactamase Enzymes The isolate may be producing beta-lactamases that inactivate this compound.[10][11] Consider testing for the presence of these enzymes using appropriate methods.
Alterations in Penicillin-Binding Proteins (PBPs) Resistance to this compound can be mediated by changes in the affinity of PBPs, which are the targets of the antibiotic.[10][12]
Efflux Pumps or Permeability Changes The bacteria may be actively pumping the antibiotic out of the cell or have reduced permeability of their outer membrane, preventing the drug from reaching its target.[13]
For this compound/Avibactam combination: Resistance can arise from mutations in the ftsI gene, which encodes for PBP3, particularly in E. coli.[14]

Experimental Protocols

Broth Microdilution Method (Following CLSI Guidelines)
  • Prepare Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Transfer the colonies to a tube of sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute Inoculum:

    • Within 15 minutes of standardization, dilute the inoculum in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculate Microdilution Plate:

    • Dispense 100 µL of the diluted inoculum into each well of a 96-well microdilution plate containing serial twofold dilutions of this compound.

  • Incubation:

    • Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Disk Diffusion Method (Kirby-Bauer, Following CLSI Guidelines)
  • Prepare Inoculum:

    • Prepare an inoculum suspension with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculate Agar Plate:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.

  • Apply this compound Disk:

    • Allow the plate to dry for 3-5 minutes.

    • Aseptically apply a 30 µg this compound disk to the surface of the agar.

  • Incubation:

    • Invert the plate and incubate at 35°C ± 2°C in ambient air for 16-18 hours.

  • Reading Results:

    • Measure the diameter of the zone of complete inhibition (including the disk) to the nearest millimeter.

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_qc Quality Control Check cluster_qc_fail QC Troubleshooting cluster_isolate_troubleshooting Isolate-Specific Troubleshooting cluster_resistance Investigate Resistance Start Inconsistent this compound Susceptibility Results CheckQC Are QC Strain Results Within Acceptable Range? Start->CheckQC TroubleshootQC Review QC Procedure: - Inoculum Density - Media pH & Quality - Antibiotic Potency - Incubation Conditions CheckQC->TroubleshootQC No ReviewProcedure Review Experimental Protocol: - Inoculum Standardization - Media Preparation - Incubation Parameters - Reading of Results CheckQC->ReviewProcedure Yes RetestQC Retest QC Strains TroubleshootQC->RetestQC RetestQC->CheckQC CheckPurity Check Isolate Purity ReviewProcedure->CheckPurity RepeatTest Repeat Susceptibility Test CheckPurity->RepeatTest InvestigateMechanism Investigate Potential Resistance Mechanisms: - Beta-lactamase Production - PBP Alterations - Efflux/Permeability Issues RepeatTest->InvestigateMechanism Results Still Inconsistent/ Unexpectedly Resistant

Caption: Troubleshooting workflow for inconsistent this compound susceptibility results.

ResistanceMechanisms cluster_drug Antibiotic Action cluster_target Bacterial Target cluster_resistance_mechanisms Mechanisms of Resistance This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Inhibits Cell Wall Synthesis BetaLactamase Enzymatic Degradation (Beta-lactamases) BetaLactamase->this compound Inactivates AlteredPBP Target Modification (Altered PBPs) AlteredPBP->PBP Reduces Binding Affinity Efflux Reduced Accumulation (Efflux Pumps/Porin Loss) Efflux->this compound Prevents Reaching Target

Caption: Mechanisms of bacterial resistance to this compound.

References

Technical Support Center: Optimizing Ceftibuten Dosage in Animal Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ceftibuten in animal infection models.

Frequently Asked Questions (FAQs)

Q1: What is the primary pharmacokinetic/pharmacodynamic (PK/PD) index for this compound efficacy?

A1: The primary PK/PD index that best correlates with the efficacy of this compound is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC).[1]

Q2: What are the target %fT > MIC values for this compound in a neutropenic murine thigh infection model?

A2: In a neutropenic murine thigh infection model targeting Enterobacterales, a %fT > MIC of 39% is required for bacteriostasis, and a %fT > MIC of 67% is needed to achieve a 1-log10 CFU/thigh bacterial burden reduction.[1]

Q3: How can I simulate human this compound exposures in mice?

A3: Human-simulated regimens (HSRs) can be developed by administering specific dosing schedules to mice that replicate the plasma concentration-time profile observed in humans. For example, a regimen equivalent to a clinical dose of 300 mg of this compound taken orally every 8 hours has been established in murine models.[1] Murine dosing regimens can be developed to mimic human exposures, such as 600 mg every 12 hours, and confirmed with pharmacokinetic studies before proceeding with dose-ranging experiments.[2]

Q4: What is a typical starting inoculum for a murine thigh infection model?

A4: A common starting inoculum for a murine thigh infection model is approximately 107 Colony Forming Units (CFU)/mL, administered via intramuscular injection into the thigh.

Q5: How is neutropenia induced in mice for these studies?

A5: Neutropenia is typically induced by intraperitoneal injections of cyclophosphamide. A common regimen involves administering 150 mg/kg four days before infection and 100 mg/kg one day before infection.[3]

Troubleshooting Guides

Issue 1: High variability in bacterial growth in control animals.

  • Possible Cause: Inconsistent inoculum preparation.

    • Solution: Ensure a standardized and reproducible method for preparing the bacterial inoculum. This includes consistent growth phase, washing steps, and dilution to the target concentration.

  • Possible Cause: Variation in the induction of neutropenia.

    • Solution: Administer cyclophosphamide at a consistent time of day and ensure accurate dosing based on individual animal weight.

  • Possible Cause: Differences in the site of injection.

    • Solution: Standardize the intramuscular injection technique to ensure consistent delivery of the inoculum to the thigh muscle.

Issue 2: Poor correlation between in vitro MIC and in vivo efficacy.

  • Possible Cause: Presence of beta-lactamases in the bacterial isolate.

    • Solution: Consider testing this compound in combination with a beta-lactamase inhibitor. The addition of inhibitors like ledaborbactam or clavulanate can significantly lower the MIC and improve in vivo efficacy.[2][4]

  • Possible Cause: Suboptimal PK/PD target attainment.

    • Solution: Perform pharmacokinetic studies in your animal model to confirm that the dosing regimen is achieving the target %fT > MIC. Adjust the dose or dosing interval as needed.

  • Possible Cause: The chosen animal model is not appropriate for the pathogen.

    • Solution: Review literature to ensure the selected model (e.g., thigh, lung, or urinary tract infection) is suitable for the specific pathogen being studied.

Issue 3: Difficulty establishing a lung infection with certain pathogens.

  • Possible Cause: Rapid clearance of the bacteria from the lungs in immunocompetent animals.

    • Solution: For certain pathogens, a neutropenic lung infection model may be necessary to establish a persistent infection.

  • Possible Cause: Inconsistent delivery of the inoculum to the lungs.

    • Solution: Utilize a non-invasive intratracheal delivery method to ensure reproducible and accurate instillation of the bacteria directly into the lungs.[5]

Data Presentation

Table 1: this compound Pharmacokinetic Parameters in Mice

ParameterValueReference
Half-life (t1/2)2 to 3 hours[6]
Peak Plasma Concentration (Cmax) at 9.0 mg/kg12 to 16 µg/mL[6]
Volume of Distribution (Vd/F)0.2 to 0.4 L/kg[6]

Table 2: this compound Pharmacodynamic Targets against Enterobacterales in Murine Thigh Model

EndpointRequired %fT > MICReference
Bacteriostasis39%[1]
1-log10 CFU/thigh reduction67%[1]

Table 3: Example of this compound Efficacy in a Neutropenic Murine Thigh Infection Model

Treatment GroupInitial Bacterial Burden (log10 CFU/thigh)24h Change in Bacterial Burden (log10 CFU/thigh)Reference
0h Control5.97 ± 0.37N/A[1]
24h ControlN/A+2.54[1]
This compound HSR*5.97 ± 0.37-0.49 to -1.43[1]

*Human-Simulated Regimen equivalent to 300 mg orally every 8 hours.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound should be determined using the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard.

    • Dilute the standardized suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound.

    • Perform serial twofold dilutions of this compound in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Neutropenic Murine Thigh Infection Model
  • Animal Model:

    • Use specific-pathogen-free female ICR (CD-1) mice, typically 5-6 weeks old.[3]

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally at a dose of 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection.[3]

  • Inoculum Preparation:

    • Grow the bacterial isolate to mid-logarithmic phase in an appropriate broth medium.

    • Wash the bacterial cells with sterile saline and resuspend to a final concentration of approximately 107 CFU/mL.

  • Infection:

    • Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.

  • This compound Administration:

    • Initiate this compound treatment at a specified time post-infection (e.g., 2 hours).

    • Administer this compound via the desired route (e.g., subcutaneous injection) at various dosing regimens.[4]

  • Assessment of Bacterial Burden:

    • At 24 hours post-infection, euthanize the mice.

    • Aseptically remove the thigh tissue, weigh it, and homogenize it in sterile saline.

    • Perform serial dilutions of the thigh homogenate and plate onto appropriate agar plates.

    • Incubate the plates and enumerate the colonies to determine the CFU per gram of thigh tissue.

    • Calculate the change in bacterial burden compared to the 0-hour control group.[4]

Murine Lung Infection Model (Generalized Protocol)
  • Animal Model and Neutropenia:

    • As described for the thigh infection model.

  • Inoculum Preparation:

    • Prepare the bacterial inoculum as described for the thigh model, adjusting the concentration as needed based on pilot studies to establish a non-lethal but persistent infection.

  • Infection:

    • Anesthetize the mice.

    • Instill a specific volume (e.g., 50 µL) of the bacterial suspension non-invasively via the intratracheal route.[5]

  • This compound Administration:

    • Initiate this compound treatment at a specified time post-infection.

  • Assessment of Bacterial Burden:

    • At 24 hours post-infection, euthanize the mice.

    • Aseptically remove the lungs, weigh them, and homogenize in sterile saline.

    • Determine the CFU per gram of lung tissue as described for the thigh model.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for this compound Dosage Optimization cluster_0 In Vitro Characterization cluster_1 Animal Model Preparation cluster_2 In Vivo Efficacy Study cluster_3 Data Analysis MIC_Determination MIC Determination (Broth Microdilution) Inoculum_Prep Prepare Bacterial Inoculum (~10^7 CFU/mL) MIC_Determination->Inoculum_Prep Inform Inoculum Neutropenia_Induction Induce Neutropenia (Cyclophosphamide) Infection Induce Thigh Infection (Intramuscular Injection) Neutropenia_Induction->Infection Inoculum_Prep->Infection Dose_Ranging Administer this compound (Dose-Ranging Studies) Infection->Dose_Ranging Sacrifice Euthanize Mice (24h Post-Infection) Dose_Ranging->Sacrifice CFU_Enumeration Enumerate CFU in Thigh Homogenate Sacrifice->CFU_Enumeration PK_PD_Analysis PK/PD Analysis (%fT > MIC) CFU_Enumeration->PK_PD_Analysis Dose_Response Determine Dose-Response Relationship PK_PD_Analysis->Dose_Response

Caption: Workflow for optimizing this compound dosage in a murine thigh infection model.

PK_PD_Relationship Relationship of PK/PD Parameters to this compound Efficacy Ceftibuten_Dose This compound Dose Plasma_Concentration Free Drug Plasma Concentration Ceftibuten_Dose->Plasma_Concentration fT_MIC %fT > MIC Plasma_Concentration->fT_MIC MIC Minimum Inhibitory Concentration (MIC) MIC->fT_MIC Bacterial_Killing Bacterial Killing fT_MIC->Bacterial_Killing

Caption: Key PK/PD relationship for this compound efficacy.

References

Technical Support Center: Minimizing Ceftibuten Degradation During Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Ceftibuten during long-term storage. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound sample shows a loss of potency over time, even when stored at the recommended temperature. What could be the cause?

A unexpected loss of potency is a primary indicator of this compound degradation. The most common reasons for this, even under seemingly proper storage conditions, include:

  • Micro-environmental Conditions: Ensure that the storage temperature is consistently maintained. Frequent opening and closing of the storage container can introduce temperature fluctuations and moisture. For solid forms, ensure the container is airtight to protect from humidity.

  • Isomerization: this compound exists as cis and trans isomers. The cis-isomer is the active form, while the trans-isomer has significantly lower antibacterial activity. Over time and with exposure to certain conditions, the active cis-isomer can convert to the less active trans-isomer, leading to a drop in potency. This process can be accelerated by factors such as pH and temperature.

  • Hydrolysis: As a β-lactam antibiotic, this compound is susceptible to hydrolysis, which involves the cleavage of the β-lactam ring, rendering the molecule inactive. The presence of moisture is a critical factor for this degradation pathway.

Troubleshooting Steps:

  • Verify Storage Conditions: Double-check the temperature and humidity levels of your storage unit. For solid this compound, consider storing it in a desiccator.

  • Analyze for Isomers: Use a validated HPLC method to quantify the ratio of cis to trans-Ceftibuten in your sample. An increase in the trans-isomer peak is a clear indicator of this degradation pathway.

  • Assess for Hydrolytic Degradation: Analyze your sample for the appearance of new peaks that may correspond to hydrolytic degradation products.

Q2: I've noticed a change in the physical appearance of my this compound powder (e.g., color change, clumping). Is it still usable?

A change in the physical appearance of the drug substance is a strong indicator of degradation and should be taken seriously.

  • Color Change: A change from its typical white to off-white color can indicate oxidative degradation or the formation of other chromophoric degradation products.

  • Clumping: This suggests moisture absorption, which can significantly accelerate hydrolytic degradation of the β-lactam ring.

Troubleshooting Steps:

  • Do Not Use: It is strongly recommended not to use any sample that has changed in physical appearance, as its potency and purity are compromised.

  • Investigate the Cause: Review your storage and handling procedures to identify the source of the potential contamination with moisture or exposure to light or reactive gases.

  • Re-qualify the Material: If the material is critical, it must be re-analyzed for purity, potency, and the presence of degradation products before any further use.

Q3: My HPLC analysis of a stored this compound solution shows new, unidentified peaks. What are these, and how can I prevent their formation?

The appearance of new peaks in an HPLC chromatogram is a classic sign of degradation. These peaks represent degradation products.

  • Potential Degradation Products: Besides the trans-isomer, these new peaks could be products of hydrolysis (opening of the β-lactam ring), oxidation, or photolysis if the sample was exposed to light.

  • Prevention:

    • For Solutions: this compound is significantly less stable in solution than in its solid form. Aqueous solutions should be prepared fresh and used immediately. If short-term storage is necessary, it should be at refrigerated temperatures (2-8°C) and protected from light. Do not store aqueous solutions for extended periods.

    • For Solid Form: Protect the solid powder from light and moisture. Store in a tightly sealed container in a cool, dark, and dry place.

Troubleshooting Steps:

  • Characterize the Degradants: If identifying the degradation products is necessary for your research, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to determine their molecular weights and fragmentation patterns, which helps in structure elucidation.

  • Perform Forced Degradation Studies: To understand the potential degradation pathways and identify the likely degradation products, you can perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light). This will help in developing a stability-indicating analytical method.

Data Presentation: Storage Conditions & Stability

The stability of this compound is highly dependent on its formulation and storage conditions. The following table summarizes the recommended storage conditions.

FormulationRecommended Storage TemperatureRelative HumidityLight ExposureShelf Life
This compound Dihydrate (Solid Powder) -20°C for up to 3 yearsLow (use of desiccants recommended)Protect from lightUp to 3 years
This compound Capsules 2°C to 25°C (36°F to 77°F)Store in a closed container, away from moistureProtect from direct lightAs per manufacturer's expiration date
Reconstituted Oral Suspension 2°C to 8°C (36°F to 46°F)N/AStore in the refrigeratorDiscard after 14 days
This compound in Solution (for research) -80°C for up to 1 year (in a suitable solvent like DMSO)N/AProtect from lightUp to 1 year

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for the analysis of this compound and its degradation products. Method validation and optimization may be required for specific applications.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a phosphate buffer (pH 3.0) and acetonitrile (e.g., in a 35:65 ratio). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 228 nm.

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in the mobile phase.

    • Prepare the sample solution by dissolving the this compound sample in the mobile phase to a similar concentration.

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the this compound peak based on the retention time of the standard.

    • Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.

    • Monitor for the appearance of new peaks, which indicate degradation products.

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of this compound under stress conditions.

  • Acid Hydrolysis: Incubate a this compound solution in 0.1 M HCl at room temperature.

  • Base Hydrolysis: Incubate a this compound solution in 0.1 M NaOH at room temperature.

  • Oxidative Degradation: Treat a this compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Expose solid this compound powder to elevated temperatures (e.g., 60-80°C).

  • Photolytic Degradation: Expose a this compound solution or solid powder to UV light (e.g., 254 nm) and visible light.

For each condition, samples should be taken at various time points and analyzed by HPLC to observe the extent of degradation and the formation of degradation products.

Mandatory Visualizations

This compound Degradation Pathway

G This compound Degradation Pathway This compound This compound (cis-isomer) (Active) Trans_Isomer trans-Ceftibuten (Less Active) This compound->Trans_Isomer Isomerization (pH, Temperature) Hydrolysis_Product Hydrolyzed this compound (Inactive) This compound->Hydrolysis_Product Hydrolysis (Moisture, pH) Oxidation_Products Oxidation Products (Inactive) This compound->Oxidation_Products Oxidation Photolysis_Products Photolysis Products (Inactive) This compound->Photolysis_Products Photolysis (Light Exposure)

Caption: Primary degradation pathways of this compound.

Experimental Workflow for Stability Testing

G Workflow for this compound Stability Assessment Start Start: this compound Sample Storage Long-Term Storage (Controlled Conditions) Start->Storage Sampling Periodic Sampling Storage->Sampling HPLC_Analysis HPLC Analysis (Purity & Potency Assay) Sampling->HPLC_Analysis Data_Analysis Data Analysis (Degradation Rate, Impurity Profile) HPLC_Analysis->Data_Analysis Conclusion Conclusion: Determine Shelf-Life & Stability Data_Analysis->Conclusion

Caption: Experimental workflow for long-term stability testing of this compound.

Troubleshooting Logic for this compound Degradation

G Troubleshooting this compound Degradation Issue Issue Detected: Loss of Potency or Physical Change Check_Storage Verify Storage Conditions (Temp, Humidity, Light) Issue->Check_Storage Storage_OK Storage Conditions OK? Check_Storage->Storage_OK HPLC_Analysis Perform HPLC Analysis HPLC_Results Analyze Chromatogram HPLC_Analysis->HPLC_Results Storage_OK->HPLC_Analysis Yes Optimize_Storage Optimize Storage & Handling Procedures Storage_OK->Optimize_Storage No New_Peaks New Peaks Present? HPLC_Results->New_Peaks Identify_Peaks Characterize Degradants (e.g., LC-MS) New_Peaks->Identify_Peaks Yes Discard Discard Sample New_Peaks->Discard No, but potency is low Identify_Peaks->Discard Optimize_Storage->Discard

Technical Support Center: The In Vitro Activity of Ceftibuten in the Presence of Serum Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of serum proteins on the in vitro antimicrobial activity of Ceftibuten.

Frequently Asked Questions (FAQs)

Q1: What is the extent of this compound binding to serum proteins?

A1: this compound exhibits moderate binding to human serum proteins, with reported binding percentages ranging from 65% to 77%.[1] The primary binding protein in serum is albumin.[2] This binding is a critical factor to consider in in vitro susceptibility testing, as only the unbound fraction of the drug is microbiologically active.[3][4]

Q2: How does the presence of serum proteins, specifically albumin, affect the in vitro activity of this compound?

A2: The presence of human serum albumin has been shown to decrease the in vitro activity of this compound. Studies have indicated that the Minimum Inhibitory Concentration (MIC) of this compound can increase by 2- to 4-fold in the presence of 4% human serum albumin. This is because the binding of this compound to albumin reduces the concentration of the free, active drug available to inhibit bacterial growth.[5]

Q3: Aside from reducing the free drug concentration, are there other effects of albumin binding on this compound?

A3: Yes, the binding of this compound to albumin has been observed to accelerate the isomerization of this compound to its less active trans-isomer.[2] This isomerization process can further contribute to a reduction in the overall antimicrobial efficacy observed in in vitro systems containing serum or albumin.[2]

Q4: Should standard Mueller-Hinton broth be supplemented with serum or albumin when testing the in vitro susceptibility of bacteria to this compound?

A4: For routine susceptibility testing, standardized media like cation-adjusted Mueller-Hinton broth (CAMHB) are typically used. However, if the aim of the study is to simulate in vivo conditions more closely or to investigate the potential impact of protein binding on this compound's efficacy, supplementing the broth with human serum or a physiological concentration of human serum albumin is recommended. This approach provides a more accurate assessment of the drug's activity in a biological context.

Q5: What are the standard methods for determining the protein binding of this compound?

A5: The most common and accepted methods for determining the extent of drug-protein binding are Equilibrium Dialysis (ED) and Ultrafiltration (UF).[3] ED is often considered the "gold standard" due to its accuracy, while UF is a faster alternative.[3][6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Higher than expected MIC values for this compound against quality control strains. The presence of serum or albumin in the test medium was not accounted for.Ensure that baseline MICs are determined in standard, protein-free media. When testing in the presence of serum, be aware that an increase in MIC is expected due to protein binding.
Inconsistent or variable MIC results in serum-supplemented media. Variability in the protein concentration of different serum lots. Degradation of this compound due to prolonged incubation at 37°C.Use a single, quality-controlled lot of serum for the duration of the experiment. Prepare fresh drug dilutions for each experiment and minimize the pre-incubation time of the drug in the serum-containing medium.
Difficulty in separating the free and bound drug during ultrafiltration. Non-specific binding of this compound to the ultrafiltration membrane.Pre-treat the ultrafiltration device by passing a solution of a non-interfering protein (like bovine serum albumin) through it to block non-specific binding sites. Ensure proper validation of the method.
This compound appears less potent than expected, even after accounting for protein binding. Isomerization of this compound to its less active trans-form, which can be accelerated by albumin.[2]Analyze the isomeric composition of your this compound stock solution and samples after incubation with albumin using a validated HPLC method.[2] Consider the combined effect of protein binding and isomerization when interpreting the data.

Quantitative Data

Table 1: Protein Binding of this compound

Parameter Value Reference(s)
Protein Binding Percentage65% - 77%[1]
Primary Binding ProteinAlbumin[2]

Table 2: Effect of Human Serum Albumin (HSA) on this compound MIC

HSA Concentration Fold-Increase in MIC Reference(s)
4%2 to 4-fold

Experimental Protocols

Protocol 1: Determination of this compound Protein Binding by Equilibrium Dialysis

This protocol is adapted from standard equilibrium dialysis procedures.[6][7][8]

1. Materials:

  • Rapid Equilibrium Dialysis (RED) device or similar.
  • Dialysis membrane with a molecular weight cutoff of 8-12 kDa.
  • Human serum or a solution of human serum albumin in phosphate-buffered saline (PBS), pH 7.4.
  • This compound stock solution.
  • PBS, pH 7.4 (dialysis buffer).
  • Incubator shaker set to 37°C.
  • Analytical method for this compound quantification (e.g., validated HPLC-UV or LC-MS/MS).

2. Procedure:

  • Prepare the RED device according to the manufacturer's instructions.
  • Spike the human serum or albumin solution with this compound to the desired final concentration.
  • Add the this compound-spiked serum/albumin solution to one chamber of the dialysis unit.
  • Add an equal volume of PBS to the adjacent chamber.
  • Seal the unit and incubate at 37°C with gentle shaking for 4-6 hours to reach equilibrium.
  • After incubation, collect samples from both the serum/albumin chamber and the buffer chamber.
  • Analyze the concentration of this compound in both samples using a validated analytical method.

3. Calculation of Percent Protein Binding:

Protocol 2: Determination of this compound MIC in the Presence of Human Serum Albumin

This protocol follows the general principles of the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.[9]

1. Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB).
  • Human Serum Albumin (HSA).
  • This compound stock solution.
  • Bacterial inoculum prepared to a 0.5 McFarland standard.
  • Sterile 96-well microtiter plates.

2. Procedure:

  • Prepare a stock solution of HSA in CAMHB to achieve the desired final concentration (e.g., 4%).
  • Perform serial two-fold dilutions of this compound in the HSA-supplemented CAMHB in the wells of a 96-well plate.
  • Prepare a control set of dilutions in standard CAMHB without HSA.
  • Dilute the standardized bacterial inoculum in the respective media (with and without HSA) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
  • Include a growth control well (no drug) and a sterility control well (no bacteria) for each medium type.
  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

experimental_workflow Experimental Workflow: Assessing Serum Protein Effect on this compound Activity cluster_protein_binding Protein Binding Determination cluster_mic MIC Determination pb_start Prepare this compound-spiked human serum/albumin pb_dialysis Equilibrium Dialysis (e.g., RED device) pb_start->pb_dialysis pb_analysis Quantify this compound in serum and buffer chambers (LC-MS) pb_dialysis->pb_analysis pb_calc Calculate % Protein Binding pb_analysis->pb_calc analysis Correlate % Protein Binding with changes in MIC pb_calc->analysis mic_start Prepare this compound dilutions in media +/- serum albumin mic_inoculate Inoculate with standardized bacterial suspension mic_start->mic_inoculate mic_incubate Incubate at 37°C for 16-20 hours mic_inoculate->mic_incubate mic_read Read MIC values mic_incubate->mic_read mic_read->analysis

Caption: Workflow for determining the effect of serum proteins on this compound's in vitro activity.

logical_relationship Logical Relationship of this compound-Albumin Interaction and In Vitro Activity This compound This compound (cis-isomer, active) bound_complex This compound-Albumin Complex (inactive) This compound->bound_complex binds to albumin Serum Albumin albumin->bound_complex free_this compound Reduced Free This compound Concentration bound_complex->free_this compound leads to trans_isomer trans-Ceftibuten (less active isomer) bound_complex->trans_isomer accelerates isomerization to reduced_activity Decreased In Vitro Antibacterial Activity (Increased MIC) free_this compound->reduced_activity results in trans_isomer->reduced_activity contributes to

Caption: Impact of albumin binding on this compound's activity and isomerization.

References

challenges in synthesizing Ceftibuten impurities for research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Ceftibuten impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common types of this compound impurities encountered during research?

A1: this compound impurities can be broadly categorized into two main groups:

  • Process-Related Impurities: These impurities arise during the synthesis of this compound. They can include unreacted starting materials, intermediates, by-products from side reactions, and residual solvents.[] A key process-related impurity is the trans-isomer of this compound ((E)-Ceftibuten), which has significantly lower antibacterial activity than the active cis-isomer ((Z)-Ceftibuten).[][2][3]

  • Degradation Impurities: These impurities form due to the degradation of this compound under various conditions. Common degradation pathways include hydrolysis (due to moisture), oxidation (exposure to air), and thermal degradation.[]

Q2: What are the general synthetic strategies for obtaining this compound impurities for research purposes?

A2: The synthesis of this compound impurities often involves modifying the synthetic route of the parent drug or subjecting the final compound to stress conditions. Two common methods for synthesizing the 7β side chain, a key part of the this compound molecule, are:

  • Starting from methyl 2-(2-aminothiazol-4-yl) acetate, which involves acylation, condensation, and hydrolysis.[]

  • Starting from phenylmethyl 2-(2-acylated aminothiazol-4-yl) acetate, which involves condensation, a Weiss-Titin reaction, and hydrolysis.[]

Degradation impurities are typically generated through forced degradation studies, where this compound is exposed to acid, base, oxidative, thermal, or photolytic stress.[4]

Q3: How can I generate the trans-isomer of this compound?

Q4: What analytical techniques are most suitable for characterizing this compound impurities?

A4: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of this compound impurities. The most commonly used methods include:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities.[5][6]

  • Mass Spectrometry (MS), often coupled with HPLC (LC-MS): This provides molecular weight information and fragmentation patterns, which are crucial for structural elucidation.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for the definitive structural confirmation of impurities.[9]

  • Fourier-Transform Infrared Spectroscopy (FTIR): This technique provides information about the functional groups present in the impurity molecules.

Troubleshooting Guides

Synthesis and Purification
Problem Possible Causes Troubleshooting Steps
Low yield of a specific impurity during synthesis. - Incomplete reaction. - Suboptimal reaction conditions (temperature, time, reagents). - Formation of multiple by-products.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Systematically optimize reaction parameters. - Modify the synthetic route to minimize side reactions.
Difficulty in separating the cis and trans-isomers of this compound. - Isomers have very similar polarities. - Inadequate chromatographic conditions.- Utilize a high-resolution HPLC column. - Optimize the mobile phase composition, including the organic modifier, buffer, and pH, to enhance selectivity.[10][11] - Consider preparative chromatography for larger scale separation.
Co-elution of multiple degradation products in HPLC after forced degradation. - Complex mixture of degradation products with similar chemical properties. - Insufficient separation power of the HPLC method.- Employ gradient elution to improve the separation of complex mixtures.[10] - Experiment with different stationary phases (e.g., C18, phenyl-hexyl) and mobile phase additives. - Adjust the pH of the mobile phase to alter the ionization and retention of acidic or basic impurities.[10][11]
Degradation of the target impurity during purification. - Instability of the impurity under the purification conditions (e.g., temperature, pH).- Use mild purification techniques. - Perform purification at low temperatures. - Ensure the pH of the solvents used is within the stability range of the impurity.
HPLC Analysis
Problem Possible Causes Troubleshooting Steps
Poor peak shape (tailing or fronting) for this compound or its impurities. - Interaction of basic analytes with residual silanols on the column. - Column overload. - Incompatibility of the injection solvent with the mobile phase.- Add a competing base like triethylamine (TEA) to the mobile phase in small concentrations.[12] - Reduce the injection volume or sample concentration. - Dissolve the sample in the mobile phase whenever possible.[13]
Baseline noise or drift. - Contaminated mobile phase or detector cell. - Air bubbles in the system. - Temperature fluctuations.- Filter all mobile phase solvents. - Flush the system and clean the detector cell. - Degas the mobile phase. - Use a column oven to maintain a stable temperature.[13]
Inconsistent retention times. - Changes in mobile phase composition. - Fluctuations in flow rate. - Poor column equilibration.- Prepare fresh mobile phase accurately. - Check the pump for leaks and ensure a consistent flow rate. - Equilibrate the column with the mobile phase for a sufficient time before injection.[13]
Ghost peaks. - Impurities in the mobile phase or from the injector. - Carryover from previous injections.- Use high-purity solvents. - Implement a thorough needle wash program in the autosampler. - Inject a blank solvent to check for carryover.

Experimental Protocols

Forced Degradation of this compound

This protocol outlines a general procedure for generating degradation products of this compound for research purposes. The extent of degradation should be targeted to be between 10-20%.[14]

  • Acid Hydrolysis:

    • Dissolve this compound in a suitable solvent (e.g., water or methanol).

    • Add 0.1 N HCl.

    • Heat the solution at a controlled temperature (e.g., 60 °C) for a specified duration.

    • Monitor the degradation by HPLC at different time points.

    • Neutralize the solution with 0.1 N NaOH before final analysis.

  • Base Hydrolysis:

    • Dissolve this compound in a suitable solvent.

    • Add 0.1 N NaOH.

    • Keep the solution at room temperature or a slightly elevated temperature.

    • Monitor the degradation by HPLC.

    • Neutralize the solution with 0.1 N HCl.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent.

    • Add a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light.

    • Monitor the degradation by HPLC.

  • Thermal Degradation:

    • Place solid this compound in a temperature-controlled oven (e.g., 80 °C).

    • Analyze samples at various time intervals by dissolving a portion in a suitable solvent and injecting it into the HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound to UV light (e.g., 254 nm) or a combination of UV and visible light.

    • Monitor the degradation by HPLC at different time points.

Representative HPLC Method for this compound and Impurities

The following table summarizes typical HPLC parameters for the analysis of this compound. These parameters may require optimization for the specific impurities being analyzed.

Parameter Condition 1 Condition 2
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[5]C18 (e.g., 150 mm x 4.6 mm, 5 µm)[6]
Mobile Phase Phosphate buffer (pH 3.0) and Acetonitrile (35:65 v/v)[5]Phosphate buffer and Methanol (35:65 v/v)[6]
Flow Rate 1.0 mL/min[5]1.0 mL/min[6]
Detection UV at 228 nm[5]UV at 264 nm[6]
Injection Volume 20 µL20 µL
Column Temperature AmbientAmbient

Visualizations

G cluster_synthesis Impurity Synthesis cluster_degradation Impurity Generation via Degradation cluster_analysis Isolation and Analysis Starting_Materials Starting Materials (e.g., Cefaclor nucleus, aminothiazole derivatives) Chemical_Synthesis Chemical Synthesis (Coupling, cyclization, side-chain modification) Starting_Materials->Chemical_Synthesis Ceftibuten_Crude Crude this compound Product (contains process-related impurities) Chemical_Synthesis->Ceftibuten_Crude Purification Purification (Preparative HPLC, Crystallization) Ceftibuten_Crude->Purification Pure_this compound Pure this compound Forced_Degradation Forced Degradation (Acid, Base, Oxidation, Heat, Light) Pure_this compound->Forced_Degradation Degradation_Products Degradation Products Mixture Forced_Degradation->Degradation_Products Degradation_Products->Purification Isolated_Impurity Isolated Impurity Purification->Isolated_Impurity Characterization Characterization (HPLC, LC-MS, NMR, FTIR) Isolated_Impurity->Characterization

Caption: Workflow for Synthesis and Analysis of this compound Impurities.

G Start HPLC Analysis Shows Unexpected Peak Check_Method Is the analytical method validated for this impurity? Start->Check_Method Develop_Method Develop/modify analytical method. Optimize mobile phase, gradient, etc. Check_Method->Develop_Method No Check_Synthesis Review synthesis/degradation protocol. Were there any deviations? Check_Method->Check_Synthesis Yes Reanalyze Re-analyze sample Develop_Method->Reanalyze Reanalyze->Check_Synthesis Modify_Protocol Modify protocol to minimize impurity formation. Check_Synthesis->Modify_Protocol Yes, Deviations Found Isolate_Characterize Isolate and characterize the new impurity (LC-MS, NMR). Check_Synthesis->Isolate_Characterize No Deviations End Problem Resolved Modify_Protocol->End Isolate_Characterize->End

Caption: Troubleshooting Logic for Unexpected Impurities.

References

Technical Support Center: Optimizing HPLC Parameters for Ceftibuten Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help you optimize the high-performance liquid chromatography (HPLC) parameters for achieving excellent peak resolution of Ceftibuten.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting parameters for this compound analysis using reverse-phase HPLC?

A1: A common starting point for this compound analysis involves a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile. The detection wavelength is typically set around 228 nm or 262 nm, where this compound exhibits strong UV absorbance.[1][2][3]

Q2: How does the mobile phase pH affect the retention and peak shape of this compound?

A2: The mobile phase pH is a critical parameter for ionizable compounds like this compound. Operating at a pH well below or above the pKa of the analyte can ensure it is in a single ionic state, leading to sharper, more symmetrical peaks.[4][5][6] For basic compounds, incorrect pH can lead to interactions with residual silanol groups on the silica-based column packing, causing peak tailing.[4][7] It is recommended to control the pH using a suitable buffer system, such as phosphate or ammonium acetate, and maintain it at least 1.5-2 pH units away from the analyte's pKa for robust and reproducible results.[5][6][8]

Q3: My this compound peak is showing significant tailing. What are the potential causes and solutions?

A3: Peak tailing for this compound is a common issue and can stem from several sources:

  • Secondary Silanol Interactions: Basic functional groups on this compound can interact with acidic silanol groups on the column's stationary phase.

    • Solution: Use a mobile phase with a lower pH (e.g., pH 3.0) to suppress the ionization of silanol groups.[6][9] Alternatively, adding a competing base like triethylamine to the mobile phase or using a modern, end-capped column can mitigate these interactions.[10]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.

    • Solution: Dilute your sample or reduce the injection volume.[4][10]

  • Column Contamination or Voids: Accumulation of particulates on the column frit or the formation of a void in the packing bed can distort peak shape.[4][11]

    • Solution: Use a guard column to protect the analytical column.[7][12] If a void is suspected, replacing the column is often the best solution.[4]

Q4: How can I improve the resolution between this compound and its impurities or degradation products?

A4: Improving resolution requires manipulating selectivity, efficiency, or retention.

  • Adjust Mobile Phase Composition: Varying the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer can significantly alter selectivity.[13]

  • Optimize pH: Small changes in pH can change the ionization state of this compound and its impurities differently, leading to better separation.[8][14]

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can provide different selectivity.

  • Lower the Flow Rate: Reducing the flow rate generally increases column efficiency and can improve the resolution of closely eluting peaks, though it will increase the run time.[13][15]

  • Use a High-Efficiency Column: Employing a column with a smaller particle size (e.g., sub-2 µm) or a longer column will increase the number of theoretical plates (N) and enhance resolution.[13]

Troubleshooting Guide

This section addresses specific problems you might encounter during method development and analysis.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Fronting) Sample solvent is stronger than the mobile phase; Column overload.Dissolve the sample in the mobile phase.[10] If not possible, inject a smaller volume. Dilute the sample to avoid overloading the column.[10]
Poor Peak Shape (Splitting or Tailing) Mobile phase pH is too close to the analyte's pKa; Column contamination or void; Co-elution with an impurity.Adjust mobile phase pH to be >2 units from the pKa.[6] Use a guard column and filter samples.[12] If the problem persists, try reversing or replacing the column.[11] Adjust mobile phase to improve selectivity.
Shifting Retention Times Inconsistent mobile phase preparation; Fluctuating column temperature; Pump or mixing issues.Prepare mobile phase carefully and consistently. Use a column oven to maintain a stable temperature.[15] Check the HPLC pump for leaks or air bubbles.[10][12]
Low Resolution Insufficient column efficiency; Poor selectivity between peaks.Decrease the flow rate.[15] Use a longer column or one with smaller particles. Optimize the mobile phase strength (% organic) and pH to improve selectivity.[13]

Experimental Protocols & Data

Example HPLC Methodologies for this compound

The following table summarizes parameters from established analytical methods for this compound, providing a starting point for method development.

ParameterMethod 1Method 2Method 3
Stationary Phase YMC ODS-A C18 (150 x 4.6 mm), 5 µm[1]Enable C18G (250 x 4.6 mm), 5 µm[2][9]Hypersil BDS C18 (200 x 4.6 mm), 5 µm[16]
Mobile Phase Acetonitrile : Ammonium Acetate Buffer (10:90 v/v)[1]Acetonitrile : Phosphate Buffer (65:35 v/v)[2][9]Acetonitrile : Phosphate Buffer (2:98 v/v)[16]
pH 6.8[1][17]3.0[2][9]7.0[16]
Flow Rate 1.0 mL/min[1]1.0 mL/min[2][9]1.0 mL/min[16]
Detection (UV) 262 nm[1]228 nm[2][3]263 nm[16]
Column Temp. 30 °C[1]AmbientAmbient[16]
Retention Time ~8.3 min[1]~2.4 min[2][9]Not Specified
Protocol: Preparation of Solutions (Based on Method 2)

This protocol provides a detailed methodology for preparing the necessary solutions for analyzing this compound.

  • Preparation of Phosphate Buffer (pH 3.0):

    • Dissolve an appropriate amount of a phosphate salt (e.g., potassium dihydrogen phosphate) in HPLC-grade water.

    • Adjust the pH to 3.0 using an acid such as phosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter to remove particulates.

  • Preparation of Mobile Phase:

    • Mix acetonitrile and the prepared phosphate buffer (pH 3.0) in a ratio of 65:35 (v/v).[2][9]

    • Degas the mobile phase using sonication or vacuum filtration before use to prevent air bubbles in the system.

  • Preparation of Standard Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.[9] This yields a stock solution of 100 µg/mL.

  • Preparation of Working Standard Solutions:

    • Prepare a series of working standards by further diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 10-80 µg/mL).[2]

Visual Guides

The following diagrams illustrate key workflows and decision-making processes for optimizing this compound analysis.

HPLC_Method_Development_Workflow start Start: Define Analytical Goal (e.g., Quantify this compound) lit_search Literature Search & Review Existing Methods start->lit_search initial_params Select Initial Parameters - Column (e.g., C18) - Mobile Phase (ACN/Buffer) - Detector (UV ~262nm) lit_search->initial_params optimization Parameter Optimization initial_params->optimization ph_opt Optimize Mobile Phase pH (e.g., Test pH 3.0 vs 6.8) optimization->ph_opt Key Variable mp_opt Optimize Mobile Phase Ratio (% Acetonitrile) ph_opt->mp_opt flow_opt Optimize Flow Rate & Temperature mp_opt->flow_opt eval Evaluate Peak Shape, Resolution, and Run Time flow_opt->eval eval->optimization Iterate if needed validation Method Validation (Linearity, Precision, Accuracy) eval->validation Criteria Met end Final Method Established validation->end

Caption: Workflow for HPLC method development for this compound analysis.

Troubleshooting_Peak_Tailing problem Problem Identified: This compound Peak is Tailing q1 Is it the only peak tailing, or are all peaks affected? problem->q1 all_peaks All Peaks Tailing q1->all_peaks All Peaks one_peak Only this compound Peak Tailing q1->one_peak Only this compound cause_all Likely an extra-column or 'top-of-column' issue. all_peaks->cause_all sol_all1 Check for blocked column frit. Backflush the column. cause_all->sol_all1 sol_all2 Check for system leaks or extra-column dead volume. cause_all->sol_all2 cause_one Likely a chemical interaction or overload issue. one_peak->cause_one q2 Is sample concentration high? cause_one->q2 overload_yes Yes q2->overload_yes Yes overload_no No q2->overload_no No sol_overload Dilute sample or reduce injection volume. overload_yes->sol_overload cause_chem Suspect secondary interactions (e.g., silanol activity). overload_no->cause_chem sol_chem1 Lower mobile phase pH (e.g., to 3.0) to suppress silanols. cause_chem->sol_chem1 sol_chem2 Use a modern, fully end-capped column. cause_chem->sol_chem2

Caption: Decision tree for troubleshooting this compound peak tailing.

References

Technical Support Center: Ceftibuten Time-Kill Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Ceftibuten Time-Kill Assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting assistance for achieving reproducible and accurate results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of a this compound time-kill assay?

A1: A this compound time-kill assay is a dynamic in vitro method used to assess the bactericidal or bacteriostatic activity of this compound against a specific bacterial strain over time.[1][2] It provides more detailed information than a standard Minimum Inhibitory Concentration (MIC) test by showing the rate at which the antibiotic kills the bacteria.[2]

Q2: What are the critical parameters that can introduce variability in my this compound time-kill assay?

A2: The most common sources of variability include the bacterial inoculum size, the growth phase of the bacteria at the start of the experiment, the composition and pH of the culture medium, the accuracy of this compound concentrations, and the sampling and plating technique.[3]

Q3: Is this compound susceptible to the inoculum effect?

A3: The inoculum effect, where an increase in bacterial density reduces the effectiveness of an antibiotic, can be a concern for many beta-lactam antibiotics. However, some studies have indicated that this compound may not exhibit a significant inoculum effect against certain pathogens. It is still crucial to standardize the inoculum density in your experiments to ensure consistency.

Q4: How should I prepare and store my this compound stock solutions?

A4: this compound should be stored at 2-8°C.[4] For creating stock solutions, it can be dissolved in DMSO or prepared as an aqueous solution.[4][5] Aqueous solutions are not recommended for long-term storage, and it's best to prepare them fresh or store them for no more than one day.[5] For longer-term storage, freezing at -20°C or below is advisable. This compound is stable under recommended storage conditions.[6]

Q5: What are the recommended quality control (QC) strains for this compound susceptibility testing?

A5: Commonly used QC strains for antimicrobial susceptibility testing include Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, Pseudomonas aeruginosa ATCC 27853, and Streptococcus pneumoniae ATCC 49619. Following CLSI guidelines for QC is recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicates Inconsistent inoculum preparation.Ensure a standardized inoculum is prepared according to CLSI guidelines (e.g., using a 0.5 McFarland standard). Vortex the bacterial suspension thoroughly before each dilution step.
Pipetting errors during serial dilutions or plating.Calibrate pipettes regularly. Use fresh tips for each dilution and replicate. Ensure proper mixing at each dilution step.
No bactericidal activity observed at expected concentrations Incorrect this compound concentration.Verify calculations for stock solution and working dilutions. Prepare fresh stock solutions.
Bacterial resistance.Confirm the MIC of the bacterial strain prior to the time-kill assay. Sequence the strain to check for resistance genes if necessary.
This compound degradation.Prepare fresh this compound solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. This compound is stable to hydrolysis by many common beta-lactamases.[7]
Unexpected bacterial growth at higher this compound concentrations Presence of a resistant subpopulation.Visually inspect plates for mixed colony morphologies. Consider performing population analysis profiles.
Contamination of the culture.Use aseptic techniques throughout the experiment. Perform a purity check of the inoculum by plating on a non-selective agar plate.
Rapid regrowth of bacteria after initial killing Drug carryover during plating.Ensure that the volume of the sample plated is small enough to be diluted by the agar to below the MIC. If carryover is suspected, consider using a method to neutralize the antibiotic, such as centrifugation and resuspension of the bacterial pellet before plating.
Insufficient antibiotic concentration over time.For longer experiments, consider the stability of this compound in the assay medium at 37°C and whether replenishment is necessary.

Data Presentation

Table 1: this compound MIC50 and MIC90 Values for Common Pathogens (µg/mL)

OrganismNMIC50MIC90
Escherichia coli21--
Klebsiella pneumoniae87--
Streptococcus pneumoniae (penicillin-susceptible)-0.5-14
Haemophilus influenzae (all)1676--
Haemophilus influenzae (β-lactamase negative)979--
Haemophilus influenzae (β-lactamase positive)697--

Note: Data compiled from multiple sources. A dash (-) indicates data not available in the cited literature.

Table 2: Quality Control Ranges for this compound using Broth Microdilution

QC StrainMIC Range (µg/mL)
Escherichia coli ATCC 259220.12 - 0.5
Haemophilus influenzae ATCC 492470.12 - 0.5
Streptococcus pneumoniae ATCC 496190.5 - 2.0

Experimental Protocols

Detailed Methodology: this compound Time-Kill Assay

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) M07-A11 for broth dilution antimicrobial susceptibility testing.[8][9][10]

1. Materials:

  • This compound powder (stored at 2-8°C)[4]

  • Appropriate bacterial strain (e.g., E. coli, K. pneumoniae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) or other suitable agar medium

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Sterile culture tubes, flasks, and 96-well plates

  • Spectrophotometer or McFarland turbidity standards

  • Calibrated pipettes and sterile tips

  • Incubator (35 ± 2°C)

  • Vortex mixer

  • Spiral plater or sterile spreaders

2. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 10 mg/mL in a suitable solvent (e.g., DMSO).[5]

  • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Prepare serial dilutions of the stock solution in CAMHB to achieve the desired final concentrations for the assay (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x MIC).

3. Inoculum Preparation:

  • From a fresh 18-24 hour culture on a non-selective agar plate, select 4-5 well-isolated colonies of the same morphological type.

  • Transfer the colonies to a tube containing 4-5 mL of CAMHB.

  • Incubate the broth culture at 35 ± 2°C until it achieves a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Adjust the turbidity with sterile broth or saline as needed.

  • Dilute the adjusted suspension in CAMHB to achieve a final starting inoculum of approximately 5 x 10⁵ CFU/mL in the assay tubes.

4. Time-Kill Assay Procedure:

  • Dispense the appropriate volume of CAMHB with the different concentrations of this compound into sterile culture tubes.

  • Include a growth control tube containing CAMHB without this compound.

  • Inoculate each tube with the prepared bacterial suspension to achieve the final starting inoculum of 5 x 10⁵ CFU/mL.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot (e.g., 100 µL) from each tube.

  • Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.

  • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

  • Incubate the plates at 35 ± 2°C for 18-24 hours.

  • Count the number of colonies (CFU) on the plates that yield between 30 and 300 colonies.

  • Calculate the CFU/mL for each time point and this compound concentration.

5. Data Analysis:

  • Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control.

  • Determine the bactericidal activity, which is typically defined as a ≥3-log₁₀ reduction (99.9% killing) in CFU/mL from the initial inoculum.

  • Bacteriostatic activity is generally defined as a <3-log₁₀ reduction in CFU/mL from the initial inoculum.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Time-Kill Assay cluster_analysis Data Analysis Bacterial Culture Bacterial Culture Inoculum Adjustment Inoculum Adjustment Bacterial Culture->Inoculum Adjustment Inoculation Inoculation Inoculum Adjustment->Inoculation This compound Stock This compound Stock Serial Dilutions Serial Dilutions This compound Stock->Serial Dilutions Serial Dilutions->Inoculation Incubation & Sampling Incubation & Sampling Inoculation->Incubation & Sampling Plating Plating Incubation & Sampling->Plating Colony Counting Colony Counting Plating->Colony Counting Data Plotting Data Plotting Colony Counting->Data Plotting Results Interpretation Results Interpretation Data Plotting->Results Interpretation

This compound Time-Kill Assay Workflow

Troubleshooting_Logic Variability Variability Inoculum Check Inoculum Prep Variability->Inoculum Inconsistent? Pipetting Check Pipetting Variability->Pipetting Accurate? No Killing No Killing Concentration Verify Drug Concentration No Killing->Concentration Correct? Resistance Confirm MIC No Killing->Resistance Susceptible? Regrowth Regrowth Carryover Assess Drug Carryover Regrowth->Carryover Present? Stability Check Drug Stability Regrowth->Stability Stable? Start Start Start->Variability Start->No Killing Start->Regrowth

Troubleshooting Logic Flow

References

Validation & Comparative

Comparative Analysis of Ceftibuten and Cefixime Activity Against Haemophilus influenzae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro activity of two oral third-generation cephalosporins, ceftibuten and cefixime, against the significant respiratory pathogen Haemophilus influenzae. The data presented is compiled from various scientific studies to offer an objective overview of their relative potency.

In Vitro Susceptibility Data

The in vitro activity of this compound and cefixime against H. influenzae is commonly determined by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC data for both drugs against different strains of H. influenzae, including ampicillin-susceptible, β-lactamase-producing, and ampicillin-resistant, non-β-lactamase-producing isolates.

Organism Antimicrobial Agent MIC50 (µg/mL) MIC90 (µg/mL) MIC Range (µg/mL)
H. influenzae (Ampicillin-Susceptible)Cefixime0.060.12≤0.015 - 0.25
H. influenzae (Ampicillin-Resistant, β-lactamase positive)Cefixime0.060.12≤0.015 - 0.25
H. influenzae (Ampicillin-Resistant, non-β-lactamase producing)Cefixime0.120.120.12 - 1
H. influenzae (Ampicillin-Resistant)This compound0.060.130.03 - 0.13[1]

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Studies have indicated that this compound and cefixime have essentially equivalent activity against H. influenzae.[2][3] Both drugs demonstrate high potency against ampicillin-susceptible and β-lactamase-producing strains.[2][4] While their activity can be slightly reduced against ampicillin-resistant, non-β-lactamase-producing strains, all isolates are generally inhibited by clinically achievable concentrations.[4][5][6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and cefixime activity against H. influenzae.

Broth Microdilution Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Medium Preparation: Haemophilus Test Medium (HTM) broth is the recommended medium for susceptibility testing of H. influenzae.[5] This medium is supplemented with hematin and NAD to support the growth of this fastidious organism.

  • Inoculum Preparation:

    • Isolates of H. influenzae are subcultured onto a supplemented chocolate agar plate and incubated in a CO2-enhanced atmosphere.

    • A suspension of the bacteria is prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension should be used within 15 minutes of preparation.[7]

  • Microdilution Plate Preparation:

    • The antimicrobial agents (this compound and cefixime) are serially diluted in HTM broth in a 96-well microtiter plate.

    • The prepared bacterial suspension is further diluted and added to each well, resulting in a final inoculum concentration of approximately 5 x 105 CFU/mL.

  • Incubation: The microtiter plates are incubated at 35 ± 2°C in a 5% CO2 atmosphere for 20-24 hours.[8]

  • MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[8]

Disk Diffusion Susceptibility Testing

This method provides a qualitative assessment of the susceptibility of a bacterium to an antimicrobial agent.

  • Medium and Inoculum Preparation: The same as for the broth microdilution method.

  • Plate Inoculation: A sterile swab is dipped into the standardized bacterial suspension and streaked evenly over the entire surface of an HTM agar plate to ensure confluent growth.[7] The plate is allowed to dry for a maximum of 10 minutes.[7]

  • Disk Application: Paper disks impregnated with a standard concentration of this compound or cefixime are placed on the inoculated agar surface using sterile forceps.[7]

  • Incubation: The plates are incubated under the same conditions as the broth microdilution method.

  • Zone of Inhibition Measurement: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters.[7] The interpretation of susceptible, intermediate, or resistant is based on established zone diameter breakpoints from CLSI or EUCAST.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_bmd Broth Microdilution cluster_dd Disk Diffusion isolate H. influenzae Isolate subculture Subculture on Chocolate Agar isolate->subculture suspension Prepare 0.5 McFarland Suspension subculture->suspension inoculate_plate Inoculate Microtiter Plate suspension->inoculate_plate inoculate_agar Inoculate HTM Agar Plate suspension->inoculate_agar serial_dilution Serial Dilution of Antibiotics in HTM serial_dilution->inoculate_plate incubate_bmd Incubate at 35°C in 5% CO2 inoculate_plate->incubate_bmd read_mic Determine MIC incubate_bmd->read_mic apply_disks Apply Antibiotic Disks inoculate_agar->apply_disks incubate_dd Incubate at 35°C in 5% CO2 apply_disks->incubate_dd measure_zones Measure Zones of Inhibition incubate_dd->measure_zones

Caption: Workflow for determining the in vitro susceptibility of H. influenzae.

Mechanism of Action of Cephalosporins against H. influenzae

G cluster_drug Cephalosporin Action cluster_cellwall Bacterial Cell Wall Synthesis cluster_outcome Result drug This compound / Cefixime pbp Penicillin-Binding Proteins (PBPs) drug->pbp Binds to crosslinking Peptidoglycan Cross-linking drug->crosslinking Inhibits pbp->crosslinking Catalyzes peptidoglycan Peptidoglycan Synthesis peptidoglycan->crosslinking Precursors for inhibition Inhibition of Cell Wall Synthesis crosslinking->inhibition lysis Cell Lysis and Bacterial Death inhibition->lysis

Caption: Cephalosporins inhibit bacterial cell wall synthesis by targeting PBPs.

Cephalosporins, including this compound and cefixime, are bactericidal agents that disrupt the synthesis of the bacterial cell wall.[9] Their mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[9] H. influenzae possesses several PBPs.[10] By binding to these PBPs, this compound and cefixime block the transpeptidation reaction that cross-links the peptidoglycan chains, thereby compromising the integrity of the cell wall. This ultimately leads to cell lysis and bacterial death. While the specific binding affinities of this compound and cefixime to the individual PBPs of H. influenzae are not extensively detailed in publicly available literature, their potent activity suggests effective binding to key PBPs involved in cell wall maintenance and division.

References

Ceftibuten's Efficacy Against ESBL-Producing Klebsiella pneumoniae: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of extended-spectrum β-lactamase (ESBL)-producing Klebsiella pneumoniae represent a significant challenge in clinical practice, limiting therapeutic options. This guide provides a comprehensive comparison of Ceftibuten's efficacy, both alone and in combination with β-lactamase inhibitors, against these multidrug-resistant bacteria. The data presented is compiled from various in vitro and clinical studies to support research and development in this critical area.

Executive Summary

This compound, a third-generation oral cephalosporin, demonstrates variable activity against ESBL-producing K. pneumoniae. While it shows stability against some ESBLs like CTX-M, SHV-2, and SHV-3, its efficacy is compromised against others, such as SHV-4 and SHV-5. The addition of β-lactamase inhibitors, such as clavulanic acid, avibactam, and ledaborbactam, significantly enhances this compound's activity, restoring its potency against a high percentage of ESBL-producing isolates. These combinations present promising oral treatment options for urinary tract infections (UTIs) caused by these resistant pathogens.

Comparative Efficacy: In Vitro Susceptibility Data

The following tables summarize the minimum inhibitory concentration (MIC) data for this compound and its combinations against ESBL-producing K. pneumoniae, compared with other relevant antibiotics.

Table 1: In Vitro Activity of this compound against ESBL-Producing Klebsiella pneumoniae

AntibioticNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility (%)Reference
This compound33--73% (with large inocula)[1]
This compound120 (SHV-4 & SHV-5)-1-8-
This compound-->32-

Table 2: In Vitro Activity of this compound in Combination with β-Lactamase Inhibitors against ESBL-Producing Enterobacterales (including K. pneumoniae)

Antibiotic CombinationNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)% Susceptibility (at ≤1 µg/mL)Reference
This compound-Avibactam645≤0.030.1298.4%[2]
This compound-Ledaborbactam--0.2598.3% (presumptive ESBL-positive)

Table 3: Comparative In Vitro Activity of this compound-Avibactam and Other Antibiotics against ESBL-Producing Enterobacterales

AntibioticMIC₉₀ (µg/mL)Reference
This compound-Avibactam0.12[2]
Ceftazidime-Avibactam0.5[2]
Meropenem0.06
Piperacillin-Tazobactam>64

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of this compound's efficacy.

Antimicrobial Susceptibility Testing: Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.

  • Inoculum Preparation:

    • Select three to five isolated colonies of the ESBL-producing K. pneumoniae test strain from a non-inhibitory agar plate.

    • Suspend the colonies in sterile saline or Mueller-Hinton broth (MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in MHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

  • Preparation of Antimicrobial Solutions:

    • Prepare stock solutions of this compound and its combinations (e.g., with a fixed concentration of 4 µg/mL avibactam).

    • Perform serial twofold dilutions of the antimicrobial agents in MHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

    • Interpret the results based on CLSI or EUCAST breakpoint guidelines.

Molecular Detection of ESBL Genes: Polymerase Chain Reaction (PCR)

This protocol outlines the detection of common ESBL genes such as blaCTX-M.

  • DNA Extraction:

    • Extract genomic DNA from a pure overnight culture of the K. pneumoniae isolate using a commercial DNA extraction kit or a boiling lysis method.

  • PCR Amplification:

    • Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers for the target ESBL gene (e.g., blaCTX-M).

    • Example Primers for blaCTX-M:

      • Forward: 5'-SCSATGTGCAGYACCAGTAA-3'

      • Reverse: 5'-CCGCRATATGRTTGGTGGTG-3'

    • Add the extracted DNA template to the master mix.

    • Perform PCR with the following cycling conditions:

      • Initial denaturation: 94°C for 5 minutes.

      • 30 cycles of:

        • Denaturation: 94°C for 30 seconds.

        • Annealing: 55°C for 30 seconds.

        • Extension: 72°C for 1 minute.

      • Final extension: 72°C for 7 minutes.

  • Gel Electrophoresis:

    • Analyze the PCR products by electrophoresis on a 1.5% agarose gel stained with an appropriate nucleic acid stain.

    • Visualize the DNA bands under UV light and compare their size to a known DNA ladder to confirm the presence of the target gene.

Visualizations

Mechanism of Action and Resistance

G cluster_bacteria Klebsiella pneumoniae cluster_antibiotics Antibiotic Action PBP Penicillin-Binding Proteins (PBPs) CW_Synthesis Cell Wall Synthesis PBP->CW_Synthesis Essential for Cell_Lysis Cell Lysis PBP->Cell_Lysis Inhibition leads to ESBL_Enzyme ESBL Enzyme (e.g., CTX-M) This compound This compound ESBL_Enzyme->this compound Hydrolyzes & Inactivates This compound->PBP Binds to & Inhibits BLI β-Lactamase Inhibitor (e.g., Avibactam) BLI->ESBL_Enzyme Inhibits

Caption: Mechanism of this compound action and ESBL-mediated resistance.

Experimental Workflow for Efficacy Validation

G start Start: ESBL-producing K. pneumoniae isolate pheno_confirm Phenotypic ESBL Confirmation (Double-Disk Synergy Test) start->pheno_confirm geno_confirm Genotypic Confirmation (PCR for ESBL genes) pheno_confirm->geno_confirm ast Antimicrobial Susceptibility Testing (Broth Microdilution) geno_confirm->ast data_analysis Data Analysis (MIC determination & comparison) ast->data_analysis end End: Efficacy Profile of this compound data_analysis->end

Caption: Experimental workflow for validating this compound's efficacy.

References

A Comparative Analysis of Ceftibuten and Cefpodoxime for Community-Acquired Respiratory Infections

Author: BenchChem Technical Support Team. Date: November 2025

An evidence-based guide for researchers, scientists, and drug development professionals.

In the management of community-acquired respiratory tract infections (RTIs), the selection of an appropriate oral antibiotic is crucial for clinical success. Among the third-generation cephalosporins, ceftibuten and cefpodoxime are two prominent options. This guide provides a detailed, objective comparison of their performance, supported by experimental data, to inform research and clinical development.

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

Both this compound and cefpodoxime are bactericidal agents that belong to the β-lactam class of antibiotics. Their mechanism of action involves the inhibition of bacterial cell wall synthesis. They achieve this by binding to and inactivating essential penicillin-binding proteins (PBPs), which are enzymes responsible for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to bacterial cell lysis and death. The primary target for both this compound and the active metabolite of cefpodoxime is PBP 3.

Mechanism of Action of this compound and Cefpodoxime cluster_drug Cephalosporin Antibiotic cluster_bacteria Bacterial Cell This compound This compound PBP3 Penicillin-Binding Protein 3 (PBP3) This compound->PBP3 Binds to and inhibits Cefpodoxime Cefpodoxime Cefpodoxime->PBP3 Binds to and inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP3->Peptidoglycan_Synthesis Catalyzes final step of Cell_Wall Bacterial Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall Maintains Cell_Lysis Cell Lysis and Death Peptidoglycan_Synthesis->Cell_Lysis Inhibition leads to Cell_Wall->Cell_Lysis Disruption leads to

Mechanism of Action

In Vitro Spectrum of Activity

While both antibiotics are effective against many common respiratory pathogens, there are notable differences in their in vitro activity. Cefpodoxime generally demonstrates greater potency against Streptococcus pneumoniae, including strains with reduced susceptibility to penicillin, a crucial consideration in treating community-acquired pneumonia and acute otitis media.[1][2][3] Furthermore, cefpodoxime exhibits activity against methicillin-susceptible Staphylococcus aureus (MSSA), whereas this compound has limited efficacy against this pathogen.[4] Both agents are active against Haemophilus influenzae and Moraxella catarrhalis, including β-lactamase producing strains.[4][5]

Pharmacokinetic and Pharmacodynamic Profile

A key differentiator between the two agents lies in their pharmacokinetic and pharmacodynamic properties. Cefpodoxime proxetil is a prodrug that is hydrolyzed in the intestinal wall to its active metabolite, cefpodoxime.[6] Pharmacodynamic analyses have indicated that cefpodoxime is more likely than this compound to achieve the requisite time above the minimum inhibitory concentration (MIC) for 90% of susceptible pathogens (S. pneumoniae, M. catarrhalis, and H. influenzae).[7] this compound, however, offers the convenience of once-daily dosing.[1][8]

ParameterThis compoundCefpodoxime Proxetil
Dosing Once daily[1][8]Twice daily[7]
Prodrug NoYes[6]
Time above MIC90 Data not as robustExceeds 90% for key respiratory pathogens[7]

Clinical Efficacy in Community-Acquired Respiratory Infections

Clinical trials have demonstrated the efficacy of both this compound and cefpodoxime in various community-acquired respiratory infections. However, direct head-to-head comparative trials are limited. The following tables summarize the clinical and bacteriological efficacy data from studies, which often used other antibiotics as comparators.

Acute Otitis Media
DrugComparatorClinical Success RateBacteriological Eradication RateReference
This compound Cefaclor89%Not specified[9]
Cefpodoxime Cefixime83% (Cure + Improvement)Not specified[10]
Cefpodoxime Amoxicillin/Clavulanate97%Not specified[10]
Acute Bacterial Sinusitis
DrugComparatorClinical Success RateBacteriological Eradication RateReference
This compound Erythromycin-sulfisoxazole92-100% (depending on duration)Not specified
Cefpodoxime Cefaclor95% (Cure + Improvement)95%[2]
Cefpodoxime Amoxicillin93%More effective in eradicating H. influenzae
Acute Exacerbations of Chronic Bronchitis
DrugComparatorClinical Success RateBacteriological Eradication RateReference
This compound Cefaclor80-96%≥73%[9]
Cefpodoxime Amoxicillin/Clavulanate, Cefaclor, or Cefalexin84-97%Not specified[9]
Community-Acquired Pneumonia
DrugComparatorClinical Success RateBacteriological Eradication RateReference
This compound Cefaclor91-92%83-85%[11]
Cefpodoxime Not specified>90%≥70%[9]

Safety and Tolerability Profile

Both this compound and cefpodoxime are generally well-tolerated. The most commonly reported adverse events for both drugs are gastrointestinal in nature.

Adverse EventThis compoundCefpodoxime
Gastrointestinal Diarrhea, nausea, vomiting[12]Diarrhea, nausea[13]
Dermatological RashRash
Discontinuation Rate due to Adverse Events ~2%[12]Data varies by study

Experimental Protocols: A Methodological Overview

The clinical efficacy data presented are derived from randomized, controlled clinical trials. A general workflow for these trials is outlined below.

Generalized Clinical Trial Workflow Patient_Screening Patient Screening and Enrollment (Based on Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Treatment_Arm_A Treatment Arm A (e.g., this compound) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (e.g., Cefpodoxime or Comparator) Randomization->Treatment_Arm_B Treatment_Period Treatment Period (e.g., 5-14 days) Treatment_Arm_A->Treatment_Period Treatment_Arm_B->Treatment_Period Endpoint_Assessment Endpoint Assessment (Clinical and Microbiological) Treatment_Period->Endpoint_Assessment Data_Analysis Data Analysis and Comparison Endpoint_Assessment->Data_Analysis

Generalized Clinical Trial Workflow
Key Methodological Considerations:

  • Patient Population: Studies typically enroll adults and/or children with clinical signs and symptoms of specific community-acquired respiratory infections.[9]

  • Inclusion/Exclusion Criteria: Common inclusion criteria involve radiographic evidence of infection (for pneumonia and sinusitis) and isolation of a susceptible pathogen. Exclusion criteria often include known hypersensitivity to cephalosporins, pregnancy, and recent antibiotic use.

  • Dosage and Administration:

    • This compound is typically administered at 400 mg once daily for adults.[9]

    • Cefpodoxime proxetil is generally given as 100-200 mg twice daily for adults.[2]

  • Endpoints:

    • Clinical Efficacy: Assessed as cure (complete resolution of signs and symptoms), improvement, or failure.[9]

    • Microbiological Efficacy: Determined by the eradication or persistence of the baseline pathogen.[9]

  • Statistical Analysis: Efficacy is typically compared between treatment groups using appropriate statistical tests to determine non-inferiority or superiority.

Conclusion

Both this compound and cefpodoxime are effective oral third-generation cephalosporins for the treatment of community-acquired respiratory infections. The choice between these two agents may be guided by several factors:

  • Cefpodoxime may be preferred in cases where S. pneumoniae with reduced penicillin susceptibility or S. aureus are suspected pathogens, due to its enhanced in vitro activity.[2][3][4] Its favorable pharmacodynamic profile also supports its use.[7]

  • This compound offers the advantage of a convenient once-daily dosing regimen, which may improve patient adherence.[1][8]

Further head-to-head clinical trials are warranted to provide a more definitive comparison of the clinical and microbiological efficacy of these two important antibiotics in the management of community-acquired respiratory tract infections.

References

The Synergistic Power of Ceftibuten and Clavulanic Acid Against Resistant Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the combination of the third-generation cephalosporin, Ceftibuten, with the β-lactamase inhibitor, clavulanic acid, has emerged as a promising strategy to restore antibacterial efficacy against challenging resistant pathogens. This guide provides a comprehensive comparison of the synergistic effects of this combination, supported by experimental data, for researchers, scientists, and drug development professionals.

The primary mechanism of resistance to β-lactam antibiotics, such as this compound, in many Gram-negative bacteria, particularly Enterobacteriaceae, is the production of β-lactamase enzymes. These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic. Clavulanic acid, a potent inhibitor of many of these enzymes, including extended-spectrum β-lactamases (ESBLs), effectively shields this compound from degradation, allowing it to exert its bactericidal activity.

Quantitative Analysis of Synergy: A Review of In Vitro Data

The synergistic interaction between this compound and clavulanic acid has been quantified in numerous studies, primarily through the determination of Minimum Inhibitory Concentrations (MICs). The data consistently demonstrates a significant reduction in the MIC of this compound in the presence of clavulanic acid against a wide range of resistant bacteria.

Bacterial SpeciesResistance MechanismThis compound MIC (µg/mL)This compound/Clavulanic Acid MIC (µg/mL)Fold Reduction in MICReference(s)
Escherichia coliESBL-producing>641/0.5>64[1]
Escherichia coliESBL-producing0.5-4Not specified, but synergy observed-[2]
Klebsiella pneumoniaeESBL-producing (CTX-M, SHV, TEM)1 to >320.125 to 84 to >256[3][4]
EnterobacteriaceaeESBL-producing1 to 320.125 to 8-[4]
Escherichia coliESBL-producing-->2-fold decrease observed[5]
Klebsiella pneumoniaeESBL-producing-->2-fold decrease observed[5]

Note: MIC values for the combination are often presented as this compound concentration/clavulanic acid concentration. The fold reduction in MIC is a key indicator of synergistic activity.

Experimental Protocols

To ensure the reproducibility and standardization of synergy testing, detailed experimental protocols are crucial. Below are methodologies for key experiments cited in the evaluation of the this compound-clavulanic acid combination.

Broth Microdilution and Checkerboard Assay for Fractional Inhibitory Concentration Index (FICI) Determination

This method quantifies the synergistic effect of two antimicrobial agents.

a. Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound and clavulanic acid stock solutions

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL), then diluted to a final concentration of ~5 x 10^5 CFU/mL in the wells.

b. Procedure:

  • Prepare serial twofold dilutions of this compound horizontally and clavulanic acid vertically in the microtiter plate, creating a checkerboard of concentration combinations.

  • Each well should contain a final volume of 100 µL.

  • Inoculate each well with 100 µL of the standardized bacterial suspension.

  • Include wells for sterility control (broth only) and growth control (broth and inoculum).

  • Incubate the plates at 35-37°C for 16-20 hours.

  • Determine the MIC of each drug alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible growth.

c. Data Analysis: The Fractional Inhibitory Concentration (FIC) for each drug is calculated as follows:

  • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

  • FIC of Clavulanic Acid = (MIC of Clavulanic Acid in combination) / (MIC of Clavulanic Acid alone)

The FICI is the sum of the individual FICs:

  • FICI = FIC of this compound + FIC of Clavulanic Acid

d. Interpretation:

  • Synergy: FICI ≤ 0.5

  • Indifference: 0.5 < FICI ≤ 4

  • Antagonism: FICI > 4

Time-Kill Assay for Synergy Assessment

This dynamic method assesses the rate of bacterial killing over time.

a. Materials:

  • Culture tubes with CAMHB

  • This compound and clavulanic acid at predetermined concentrations (e.g., 0.5x, 1x, or 2x MIC)

  • Standardized bacterial inoculum (~5 x 10^5 to 1 x 10^6 CFU/mL)

  • Sterile saline for serial dilutions

  • Agar plates for colony counting

b. Procedure:

  • Prepare tubes with CAMHB containing:

    • No drug (growth control)

    • This compound alone

    • Clavulanic acid alone

    • This compound and clavulanic acid in combination

  • Inoculate all tubes with the standardized bacterial suspension.

  • Incubate the tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.

  • Perform serial dilutions in sterile saline and plate onto agar plates.

  • Incubate the plates for 18-24 hours and count the number of colonies (CFU/mL).

c. Data Analysis:

  • Plot the log10 CFU/mL versus time for each condition.

  • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

  • Bactericidal activity is defined as a ≥ 3-log10 decrease in CFU/mL from the initial inoculum.

Murine Thigh Infection Model for In Vivo Efficacy

This model evaluates the efficacy of the drug combination in a living organism.

a. Animal Model:

  • Specific pathogen-free mice (e.g., ICR/CD-1) are commonly used.

  • Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide to reduce the influence of the immune system.

b. Procedure:

  • Prepare a standardized bacterial inoculum of the resistant strain.

  • Inject a defined volume of the inoculum (e.g., 0.1 mL) into the thigh muscle of the neutropenic mice.

  • At a specified time post-infection (e.g., 2 hours), initiate treatment with:

    • Vehicle control

    • This compound alone

    • Clavulanic acid alone

    • This compound and clavulanic acid in combination

  • Administer drugs at clinically relevant doses and schedules.

  • At a predetermined endpoint (e.g., 24 hours post-treatment initiation), euthanize the mice.

  • Aseptically remove the thighs, homogenize the tissue, and perform serial dilutions.

  • Plate the dilutions onto appropriate agar to determine the bacterial load (CFU/thigh).

c. Data Analysis:

  • Compare the log10 CFU/thigh between the different treatment groups and the control group.

  • A significant reduction in bacterial load in the combination group compared to the single-agent groups indicates in vivo synergy.

Visualizing the Path to Synergy

The following diagrams illustrate the mechanism of action and the experimental workflow for evaluating the synergistic effect of this compound and clavulanic acid.

Synergy_Mechanism cluster_bacteria Resistant Bacterium Beta_Lactamase β-Lactamase Enzyme This compound This compound Beta_Lactamase->this compound Inactivates PBP Penicillin-Binding Protein (PBP) Cell_Wall_Synthesis_Inhibition Inhibition of Cell Wall Synthesis PBP->Cell_Wall_Synthesis_Inhibition Leads to This compound->PBP Binds to Inactive_this compound Inactive this compound Clavulanic_Acid Clavulanic Acid Clavulanic_Acid->Beta_Lactamase Inhibits Bacterial_Cell_Lysis Bacterial Cell Lysis Cell_Wall_Synthesis_Inhibition->Bacterial_Cell_Lysis

Caption: Mechanism of synergistic action.

Experimental_Workflow Start Start: Resistant Bacterial Strain In_Vitro In Vitro Synergy Testing Start->In_Vitro In_Vivo In Vivo Efficacy Testing Start->In_Vivo Broth_Microdilution Broth Microdilution (MIC/FICI) In_Vitro->Broth_Microdilution Time_Kill_Assay Time-Kill Assay In_Vitro->Time_Kill_Assay Data_Analysis Data Analysis and Interpretation Broth_Microdilution->Data_Analysis Time_Kill_Assay->Data_Analysis Murine_Model Murine Thigh Infection Model In_Vivo->Murine_Model Murine_Model->Data_Analysis Conclusion Conclusion on Synergistic Effect Data_Analysis->Conclusion

Caption: Experimental workflow for synergy evaluation.

Conclusion

The combination of this compound and clavulanic acid demonstrates significant synergistic activity against a variety of resistant bacteria, particularly ESBL-producing Enterobacteriaceae. This is evidenced by substantial reductions in MIC values in vitro and confirmed by in vivo efficacy models. The restoration of this compound's activity by clavulanic acid presents a viable oral treatment option for infections caused by these multidrug-resistant organisms. Further clinical investigation is warranted to fully establish the therapeutic potential of this combination. This guide provides a foundational understanding and the necessary experimental framework for researchers and drug development professionals to further explore and validate the clinical utility of this compound-clavulanic acid.

References

Ceftibuten's Mettle: A Comparative Analysis of its Resistance to Beta-Lactamase Hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ceftibuten's stability against hydrolysis by specific beta-lactamases, benchmarked against other cephalosporins. The following data and experimental protocols offer a comprehensive overview of this compound's resilience, a critical attribute for its clinical efficacy.

This compound, an oral third-generation cephalosporin, distinguishes itself through a notable resistance to hydrolysis by a wide array of beta-lactamases, including many extended-spectrum beta-lactamases (ESBLs). This stability is largely attributed to the presence of a carboxyethylidene moiety at position 7 of its β-acyl side chain.[1][2] This structural feature renders it a poor substrate for many Class A and Class B beta-lactamases, setting it apart from some other cephalosporins.[1][2]

Comparative Hydrolytic Stability: A Quantitative Look

The stability of this compound against various beta-lactamases has been quantified through kinetic studies, measuring parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). A higher Km value suggests lower affinity of the enzyme for the substrate, while a lower kcat value indicates slower hydrolysis. The catalytic efficiency (kcat/Km) provides a combined measure of how effectively an enzyme processes a substrate.

Kinetic Parameters of Beta-Lactamase Hydrolysis

The following table summarizes the kinetic parameters of this compound and comparator cephalosporins against various beta-lactamases.

Beta-LactamaseAntibioticKm (µM)kcat (s⁻¹)kcat/Km (µM⁻¹s⁻¹)Reference
TEM-10 (ESBL) This compound>5000.02<0.00004[1]
Cefotaxime120120.1[1]
Ceftazidime25080.032[1]
TEM-12 (ESBL) This compound>5000.03<0.00006[1]
Cefotaxime150150.1[1]
Ceftazidime300100.033[1]
SHV-2 (ESBL) This compoundNot Hydrolyzed--[3]
CefotaximeHydrolyzed--[3]
SHV-3 (ESBL) This compoundNot Hydrolyzed--[3]
CefotaximeHydrolyzed--[3]
SHV-4 (ESBL) This compoundHydrolyzed--[3]
SHV-5 (ESBL) This compoundHydrolyzed--[3]
CTX-M-15 (ESBL) This compound---
Cefotaxime4659012.8
Enterobacter cloacae 908R (Class C) This compound>50021<0.042[1]
Cefotaxime510.2[1]

Note: A dash (-) indicates that specific data was not available in the cited sources. Some values are qualitative ("Not Hydrolyzed" or "Hydrolyzed") as reported in the original study.

Minimum Inhibitory Concentrations (MICs)

Minimum Inhibitory Concentration (MIC) data further corroborates the stability of this compound. A lower MIC indicates that less drug is required to inhibit the growth of the bacteria, which can be a reflection of the drug's resistance to bacterial enzymes.

The table below presents the MIC₉₀ (the concentration of the drug required to inhibit the growth of 90% of isolates) for this compound and other oral cephalosporins against ESBL-producing Enterobacteriaceae.

AntibioticMIC₉₀ (µg/mL) against ESBL-producing EnterobacteriaceaeReference
This compound ≤0.25[4]
Cefixime-
Cefpodoxime-
Cefuroxime-
Cefaclor-

Note: Comprehensive, directly comparable MIC₉₀ data for all listed cephalosporins against a standardized panel of ESBL-producing isolates from a single study was not available in the initial search results. However, studies have shown that with large inocula of ESBL-producing isolates, 73% tested susceptible to this compound, whereas only 8% to 22% were susceptible to other third-generation beta-lactam antibiotics like cefotaxime, ceftazidime, cefixime, and cefpodoxime.[5]

Experimental Protocols

To ensure transparency and reproducibility, the following are detailed methodologies for key experiments cited in the comparison of cephalosporin hydrolysis by beta-lactamases.

Beta-Lactamase Hydrolysis Assay (Spectrophotometric Method)

This protocol outlines a common method for determining the kinetic parameters (Km and kcat) of beta-lactamase activity against cephalosporin substrates.

a. Preparation of Bacterial Cell-Free Extract:

  • Bacterial Culture: Grow the beta-lactamase producing bacterial strain (e.g., E. coli expressing a specific TEM or SHV variant) in an appropriate broth medium at 37°C with shaking until it reaches the late logarithmic phase of growth.

  • Cell Harvesting: Centrifuge the bacterial culture to pellet the cells.

  • Washing: Wash the cell pellet with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0) to remove residual media components.

  • Cell Lysis: Resuspend the washed cell pellet in the same buffer and lyse the cells. This can be achieved by methods such as sonication on ice or by using a French press.

  • Clarification: Centrifuge the cell lysate at high speed to pellet cellular debris. The resulting supernatant is the cell-free extract containing the beta-lactamase and is used for the hydrolysis assay.

b. Kinetic Assay:

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing a known concentration of the cephalosporin substrate (e.g., this compound, Cefotaxime) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

  • Initiation of Reaction: Add a small, known amount of the cell-free extract or purified beta-lactamase to the cuvette to initiate the hydrolysis reaction.

  • Spectrophotometric Monitoring: Immediately monitor the change in absorbance at a specific wavelength using a UV-Vis spectrophotometer. The hydrolysis of the β-lactam ring leads to a change in the chromophoric properties of the cephalosporin, which can be detected as a change in absorbance. The specific wavelength depends on the cephalosporin being tested.

  • Data Analysis: The initial rate of hydrolysis is determined from the linear portion of the absorbance versus time plot. By measuring the initial rates at various substrate concentrations, the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) can be determined using a Lineweaver-Burk or other suitable plot. The turnover number (kcat) is then calculated from Vmax and the enzyme concentration.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is used to determine the minimum concentration of an antibiotic required to inhibit the visible growth of a bacterial isolate.

  • Preparation of Antibiotic Solutions: Prepare a series of twofold serial dilutions of the cephalosporins to be tested in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum of the test organism (e.g., an ESBL-producing K. pneumoniae isolate) with a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Visualizing the Process

To further clarify the experimental workflow and the mechanism of resistance, the following diagrams are provided.

Experimental_Workflow cluster_preparation Enzyme Preparation cluster_assay Hydrolysis Assay bacterial_culture Bacterial Culture (Beta-lactamase producer) cell_harvest Cell Harvesting (Centrifugation) bacterial_culture->cell_harvest cell_lysis Cell Lysis (Sonication) cell_harvest->cell_lysis cell_free_extract Cell-Free Extract cell_lysis->cell_free_extract initiate_reaction Initiate Reaction (Add Enzyme) cell_free_extract->initiate_reaction prepare_reaction Prepare Reaction Mix (Buffer + Cephalosporin) prepare_reaction->initiate_reaction monitor_absorbance Monitor Absorbance (Spectrophotometer) initiate_reaction->monitor_absorbance data_analysis Data Analysis (Calculate Km, kcat) monitor_absorbance->data_analysis

Experimental workflow for determining beta-lactamase kinetics.

Beta_Lactamase_Action beta_lactam Beta-Lactam Antibiotic (e.g., this compound) binding Enzyme-Substrate Complex Formation beta_lactam->binding beta_lactamase Beta-Lactamase Enzyme beta_lactamase->binding hydrolysis Hydrolysis of Beta-Lactam Ring binding->hydrolysis inactivated_antibiotic Inactivated Antibiotic hydrolysis->inactivated_antibiotic bacterial_survival Bacterial Survival and Resistance inactivated_antibiotic->bacterial_survival

References

Navigating Penicillin Allergies: A Comparative Guide to Ceftibuten Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-reactivity is paramount for patient safety and effective treatment. This guide provides an objective comparison of ceftibuten's cross-reactivity with penicillin allergies, supported by experimental data and detailed methodologies, to aid in informed clinical decision-making and future drug development.

The long-held belief of a significant cross-reactivity between all penicillins and cephalosporins is being replaced by a more refined understanding based on molecular structure. The primary determinant of cross-reactivity is not the shared β-lactam ring, but rather the similarity of the R1 side chains.[1][2][3][4] Cephalosporins with R1 side chains dissimilar to that of the penicillin to which a patient is allergic are generally considered safe alternatives.[1][5]

This compound, a third-generation cephalosporin, possesses an R1 side chain that is structurally distinct from those of commonly prescribed penicillins like amoxicillin and ampicillin.[6][7] This structural difference is the basis for its low potential for cross-reactivity in penicillin-allergic individuals.

Quantitative Assessment of Cross-Reactivity

Clinical studies have sought to quantify the risk of allergic reactions to this compound in patients with confirmed penicillin allergies. The following table summarizes key findings from a prospective study investigating this specific interaction.

Study PopulationInterventionNumber of PatientsPatients with Positive Skin Test to this compoundPatients with Allergic Reaction to this compound ChallengeCross-Reactivity Rate
Patients with IgE-mediated aminopenicillin allergySkin tests followed by drug provocation test with this compound13110 out of 129 challenged<0.8%

Data from Romano et al. (2020)[6]

In this study, only one out of 131 patients with a confirmed IgE-mediated allergy to aminopenicillins showed a positive skin test to this compound.[6] Importantly, of the 129 patients who underwent a subsequent drug challenge with this compound, none experienced an allergic reaction.[6] This indicates a very low rate of cross-reactivity.

The Decisive Role of Side Chains

The structural similarity, or lack thereof, between the R1 side chains of penicillins and cephalosporins is the critical factor in predicting IgE-mediated cross-reactivity.[4][8]

cluster_penicillin Penicillins cluster_cephalosporin Cephalosporins cluster_outcomes Cross-Reactivity Potential penicillin Penicillin Core (Thiazolidine Ring) penicillin_r1 R1 Side Chain penicillin->penicillin_r1 Determines allergenicity ceph_r1 R1 Side Chain penicillin_r1->ceph_r1 Structural Similarity? cephalosporin Cephalosporin Core (Dihydrothiazine Ring) cephalosporin->ceph_r1 Primary determinant of cross-reactivity ceph_r2 R2 Side Chain cephalosporin->ceph_r2 high_risk High Risk ceph_r1->high_risk Identical/Similar low_risk Low Risk (e.g., this compound) ceph_r1->low_risk Dissimilar

Figure 1. R1 side chain similarity dictates cross-reactivity risk.

Experimental Protocols for Assessing Cross-Reactivity

The evaluation of potential cross-reactivity between β-lactam antibiotics in allergic individuals typically follows a structured clinical protocol. This involves in vivo tests designed to safely assess a patient's sensitivity.

Key Experimental Methodologies
  • Skin Prick Testing (SPT): A non-irritating concentration of the antibiotic solution is applied to the skin, which is then pricked with a lancet. A positive reaction is indicated by the formation of a wheal and flare.

  • Intradermal Testing (IDT): If the SPT is negative, a small amount of a more diluted antibiotic solution is injected into the dermal layer of the skin. A positive result is the development of a wheal larger than a negative control.

  • Drug Provocation Test (DPT) / Graded Challenge: This is the gold standard for ruling out a drug allergy.[9] It is performed under close medical supervision when skin tests are negative. The patient is administered gradually increasing doses of the drug at fixed intervals, starting with a very small fraction of the therapeutic dose, until the full therapeutic dose is reached.

start Patient with History of Penicillin Allergy spt Skin Prick Test (SPT) with this compound start->spt idt Intradermal Test (IDT) with this compound spt->idt Negative positive_result Positive for This compound Allergy spt->positive_result Positive dpt Drug Provocation Test (DPT) (Graded Challenge) idt->dpt Negative idt->positive_result Positive dpt->positive_result Reaction negative_result Tolerated (No Cross-Reactivity) dpt->negative_result Tolerated

Figure 2. Workflow for assessing this compound cross-reactivity.

Allergic Reaction Signaling Pathway

IgE-mediated allergic reactions, the most severe type, are triggered when an allergen cross-links IgE antibodies bound to the surface of mast cells and basophils. This initiates a signaling cascade leading to the release of inflammatory mediators.

cluster_cell Mast Cell / Basophil cluster_cascade Intracellular Signaling Cascade cluster_mediators Release of Inflammatory Mediators cluster_symptoms Clinical Manifestations of Allergy allergen This compound-Protein Conjugate (Allergen) ige IgE Antibodies allergen->ige Binds to receptor FcεRI Receptor ige->receptor Bound to crosslinking Cross-linking of IgE and Receptors activation Signal Transduction (e.g., Lyn, Syk activation) crosslinking->activation degranulation Degranulation activation->degranulation histamine Histamine degranulation->histamine leukotrienes Leukotrienes degranulation->leukotrienes prostaglandins Prostaglandins degranulation->prostaglandins symptoms Urticaria, Angioedema, Bronchospasm, Anaphylaxis histamine->symptoms leukotrienes->symptoms prostaglandins->symptoms

Figure 3. IgE-mediated allergic reaction pathway.

Conclusion

The available evidence strongly suggests that the cross-reactivity between this compound and penicillin is minimal in patients with a history of penicillin allergy, particularly when the allergy is to aminopenicillins.[6][7] This low risk is attributed to the dissimilarity in their R1 side chain structures.[1][2] For penicillin-allergic patients requiring cephalosporin therapy, this compound represents a viable and safe alternative, provided appropriate allergy testing, including skin tests and, if necessary, a graded challenge, is performed to confirm tolerance.[6][9] This targeted approach, based on molecular structure, allows for the safe and effective use of a broader range of β-lactam antibiotics in allergic patients.

References

Comparative Pharmacodynamics of Ceftibuten in Animal Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the comparative pharmacodynamics of an antibiotic across different preclinical models is crucial for predicting clinical efficacy. This guide provides an objective comparison of Ceftibuten's performance in various animal models, supported by available experimental data.

This compound, an oral third-generation cephalosporin, demonstrates potent activity against a wide range of Gram-negative pathogens.[1][2] Its stability in the presence of many plasmid-mediated β-lactamases makes it a valuable agent in the current landscape of antimicrobial resistance.[1] Preclinical pharmacodynamic (PD) studies are essential to establish the pharmacokinetic/pharmacodynamic (PK/PD) parameters that best correlate with its antibacterial effect, thereby informing optimal dosing regimens in humans.

This guide summarizes the available quantitative pharmacodynamic data for this compound, details the experimental protocols of key in vivo studies, and provides visualizations of its mechanism of action and experimental workflows.

Data Presentation: Quantitative Pharmacodynamic Parameters

The majority of in vivo pharmacodynamic data for this compound comes from studies utilizing the neutropenic murine thigh infection model. While pharmacokinetic data is available for other species, a direct comparison of pharmacodynamic parameters across different animal models is limited in the published literature.

Table 1: Comparative Pharmacokinetics of this compound in Different Animal Models

Animal ModelDosage (oral)Peak Plasma Concentration (Cmax)Time to Peak (Tmax)Half-life (t1/2)Urinary Recovery (%)Reference
Mice20 mg/kg16.7 µg/mL--55.7[3]
Rats20 mg/kg8.2 µg/mL--41.8[3]
Rabbits20 mg/kg1.6 µg/mL--20.8[3]
Dogs20 mg/kg28.2 µg/mL--62.5[3]
Monkeys20 mg/kg7.2 µg/mL--20.2[3]

Table 2: Pharmacodynamic Parameters of this compound in the Neutropenic Murine Thigh Infection Model against Enterobacterales

Pharmacodynamic EndpointRequired %fT > MICBacterial Isolate TypeReference
Net Stasis39%Aggregate of wild-type and ESBL-producing[4][5][6]
1-log10 CFU Reduction67%Aggregate of wild-type and ESBL-producing[4][5][6]
Net Stasis32%Wild-type[6]
Net Stasis31%ESBL-producing[6]

fT > MIC: Percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration.

Experimental Protocols

The neutropenic murine thigh infection model is a standardized and widely used model for evaluating the in vivo efficacy of antimicrobial agents.

Neutropenic Murine Thigh Infection Model Protocol

1. Animal Model:

  • Specific pathogen-free, female ICR (CD-1) mice are typically used.[7]

  • Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[7] This transiently suppresses the immune system, allowing for the assessment of the antibiotic's direct effect on the bacteria.

2. Bacterial Strains and Inoculum Preparation:

  • Clinically relevant bacterial isolates, such as Escherichia coli, Klebsiella pneumoniae, and other Enterobacterales, are used.[5][8]

  • Minimum Inhibitory Concentrations (MICs) of this compound against these isolates are determined using standard broth microdilution methods.[8]

  • Bacteria are grown to the logarithmic phase, then washed and diluted in saline to the desired concentration.

  • Mice are inoculated via intramuscular injection into the thigh with a specific bacterial load (e.g., 10^6 to 10^7 colony-forming units [CFU]).

3. Drug Administration and Dosing:

  • This compound is typically administered subcutaneously to mice to mimic human plasma concentration-time profiles.[7][8]

  • Various dosing regimens are employed to achieve a range of exposures and determine the PK/PD index that correlates with efficacy.[5]

  • Human-simulated regimens (HSR) are often used to mimic the free-drug plasma concentrations observed in humans receiving clinical doses of this compound.[5]

4. Efficacy Assessment:

  • At 24 hours post-treatment initiation, mice are euthanized, and the thighs are aseptically removed and homogenized.

  • The number of viable bacteria (CFU/thigh) is determined by plating serial dilutions of the homogenate.

  • The change in bacterial load (log10 CFU/thigh) compared to the initial inoculum (0-hour controls) is the primary endpoint.[5][8]

  • Pharmacodynamic targets, such as the percentage of the dosing interval that the free drug concentration exceeds the MIC (%fT > MIC) required for bacteriostasis (no change in bacterial count) or a 1-log10 reduction in bacterial count, are determined by relating drug exposure to the observed antibacterial effect using a sigmoid Emax model.[5][6]

Mandatory Visualization

Mechanism of Action: Cephalosporin Inhibition of Bacterial Cell Wall Synthesis

Cephalosporins, including this compound, exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall. This process is primarily mediated by the inhibition of penicillin-binding proteins (PBPs).

Cephalosporin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds and Inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall_Integrity Cell Wall Integrity Inhibition_Node PBP->Inhibition_Node Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Cell_Lysis Cell Lysis Cell_Wall_Integrity->Cell_Lysis Prevents Inhibition_Node->Peptidoglycan_Synthesis Inhibition

Caption: Cephalosporin mechanism of action.

Experimental Workflow: Neutropenic Murine Thigh Infection Model

The following diagram illustrates the typical workflow for conducting a pharmacodynamic study of this compound using the neutropenic murine thigh infection model.

Experimental_Workflow Start Start Neutropenia_Induction Induce Neutropenia (Cyclophosphamide) Start->Neutropenia_Induction Bacterial_Inoculation Inoculate Thigh with Bacterial Suspension Neutropenia_Induction->Bacterial_Inoculation Group_Allocation Group Allocation Bacterial_Inoculation->Group_Allocation Control_Group Control Group (Vehicle) Group_Allocation->Control_Group Control Treatment_Group Treatment Group (this compound) Group_Allocation->Treatment_Group Treatment Euthanasia_0h Euthanize 0h Cohort Group_Allocation->Euthanasia_0h Baseline Dosing_Regimen Administer Dosing Regimen (24h) Control_Group->Dosing_Regimen Treatment_Group->Dosing_Regimen CFU_Quantification_0h Quantify Baseline CFU Euthanasia_0h->CFU_Quantification_0h Data_Analysis Data Analysis (PK/PD Modeling) CFU_Quantification_0h->Data_Analysis Euthanasia_24h Euthanize 24h Cohort Dosing_Regimen->Euthanasia_24h CFU_Quantification_24h Quantify Final CFU Euthanasia_24h->CFU_Quantification_24h CFU_Quantification_24h->Data_Analysis End End Data_Analysis->End

Caption: Workflow of the neutropenic murine thigh infection model.

References

Ceftibuten's Resurgence: A Comparative Analysis of Novel Beta-Lactamase Inhibitor Combinations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the challenge of antimicrobial resistance is a constant battle. The waning efficacy of existing antibiotics necessitates innovative strategies to restore their power. This guide provides a comprehensive comparison of Ceftibuten, a third-generation oral cephalosporin, when combined with novel beta-lactamase inhibitors, offering a renewed line of defense against multi-drug resistant Gram-negative bacteria.

The primary mechanism of resistance to beta-lactam antibiotics is the production of beta-lactamase enzymes, which hydrolyze the antibiotic's core ring structure, rendering it inactive. Novel beta-lactamase inhibitors (BLIs) are designed to neutralize these enzymes, thereby protecting the partner beta-lactam antibiotic and restoring its bactericidal activity. This guide focuses on the efficacy of this compound in combination with the novel inhibitor ledaborbactam, with comparative data including other inhibitors like clavulanic acid and avibactam.

Quantitative Efficacy Analysis

The in vitro activity of this compound combined with novel BLIs has been extensively evaluated against a wide range of resistant Enterobacterales. The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following tables summarize the comparative MIC data for this compound in combination with ledaborbactam (formerly VNRX-5236) and other relevant comparators.

Table 1: In Vitro Activity of this compound-Ledaborbactam against Resistant Enterobacterales

Organism SubsetThis compound MIC90 (µg/mL)This compound/Ledaborbactam (4 µg/mL) MIC90 (µg/mL)Fold Reduction in MIC90Reference
All Urinary Isolates (n=1066)>322>16[1]
ESBL-producing (n=566)>32≤0.25>128[1]
Serine Carbapenemase-producing (n=116)>32>32-[1]
Acquired AmpC-producing (n=58)>328>4[1]
Carbapenem-Resistant K. pneumoniae (n=200)>322>16[2]

Ledaborbactam was tested at a fixed concentration of 4 µg/mL.

Table 2: Comparative In Vitro Activity of this compound-Ledaborbactam and Other Oral Agents against OXA-48-producing Enterobacterales

AntibioticMIC90 (µg/mL)% SusceptibleReference
This compound/VNRX-52360.596%[3]
This compound-clavulanic acid>3238%[3]
Levofloxacin>1634%[3]
Tebipenem>834%[3]
Sulopenem>832%[3]
This compound>3226%[3]
Amoxicillin-clavulanic acid>160%[3]

VNRX-5236 is the active inhibitor component of the prodrug VNRX-7145 (ledaborbactam etzadroxil).

In vivo studies in murine infection models provide crucial data on the translation of in vitro potency to in vivo efficacy.

Table 3: In Vivo Efficacy of this compound-Ledaborbactam in Murine Infection Models

Infection ModelPathogenTreatmentEfficacy EndpointResultReference
Thigh InfectionThis compound-resistant Enterobacterales (12 isolates)This compound (human-simulated) + LedaborbactamBacteriostasisMedian ledaborbactam fAUC0-24/MIC of 3.59[4][5]
Urinary Tract InfectionESBL and KPC-producing E. coliThis compound + VNRX-5236 (1:1)Reduction in bacterial titers (kidney, bladder, urine)Up to 4 log10 CFU lower than this compound alone[6]
SepticemiaKPC-producing K. pneumoniaeThis compound/VNRX-7145 (oral)Mouse survival (ED50)12.9 mg/kg[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.

Minimum Inhibitory Concentration (MIC) Determination

The in vitro susceptibility of bacterial isolates to this compound in combination with a BLI is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial isolates are cultured on appropriate agar plates, and colonies are suspended in saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Drug Preparation: this compound is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB). The BLI (e.g., ledaborbactam) is added at a fixed concentration (commonly 4 µg/mL) to each well containing the serially diluted this compound.

  • Incubation: The microdilution plates are inoculated with the bacterial suspension and incubated at 35-37°C for 16-20 hours.

  • MIC Reading: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Neutropenic Murine Thigh Infection Model

This model is used to evaluate the in vivo efficacy of antimicrobial agents by simulating a deep-seated infection in immunocompromised hosts.

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide on days -4 and -1 relative to infection.

  • Infection: Mice are inoculated via intramuscular injection into the thigh with a bacterial suspension of a specific CFU count.

  • Treatment: At a predetermined time post-infection (e.g., 2 hours), treatment with the antibiotic combination or placebo is initiated. Dosing regimens can be designed to simulate human pharmacokinetic profiles.

  • Efficacy Assessment: At 24 hours post-treatment initiation, mice are euthanized, and the thighs are aseptically removed and homogenized. The number of CFUs per thigh is determined by plating serial dilutions of the homogenate. Efficacy is typically measured as the change in log10 CFU per thigh compared to the initial inoculum or an untreated control group.

Murine Urinary Tract Infection (UTI) Model

This model assesses the efficacy of antimicrobial agents in treating infections localized to the urinary tract.

  • Infection: Female mice are anesthetized, and a catheter is inserted into the bladder via the urethra. A suspension of a uropathogenic bacterial strain is instilled into the bladder.

  • Treatment: Treatment with the antibiotic combination or control is initiated at a specified time post-infection (e.g., 24 hours) and administered for a defined period (e.g., 3 days).

  • Efficacy Assessment: At the end of the treatment period, mice are euthanized, and the bladder and kidneys are aseptically harvested and homogenized. Urine may also be collected. Bacterial titers (CFU/g of tissue or CFU/mL of urine) are determined by plating serial dilutions. Efficacy is determined by comparing the bacterial loads in treated versus untreated animals.

Visualizing Mechanisms and Workflows

Understanding the underlying biological pathways and experimental designs is facilitated by clear visualizations.

Beta_Lactamase_Inhibition cluster_bacterium Bacterial Cell Beta_Lactam_Antibiotic This compound PBP Penicillin-Binding Protein (PBP) Beta_Lactam_Antibiotic->PBP Inhibits Hydrolysis Hydrolysis Beta_Lactam_Antibiotic->Hydrolysis Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Essential for Beta_Lactamase_Enzyme Beta-Lactamase Enzyme Beta_Lactamase_Enzyme->Hydrolysis Catalyzes Inactive_Antibiotic Inactive this compound Hydrolysis->Inactive_Antibiotic BLI Novel Beta-Lactamase Inhibitor (e.g., Ledaborbactam) BLI->Beta_Lactamase_Enzyme Inhibits

Caption: Mechanism of Beta-Lactamase Inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy Isolate_Selection Select Resistant Bacterial Isolates MIC_Determination Broth Microdilution MIC Testing (this compound +/- BLI) Isolate_Selection->MIC_Determination Model_Selection Select Animal Model (e.g., Murine Thigh/UTI) MIC_Determination->Model_Selection Inform Dosing Infection Induce Infection Model_Selection->Infection Treatment_Administration Administer this compound/BLI Combination Infection->Treatment_Administration Efficacy_Measurement Determine Bacterial Load (CFU/thigh or CFU/organ) Treatment_Administration->Efficacy_Measurement

References

A Comparative Analysis of Oral Ceftibuten and Intravenous Ceftriaxone for the Treatment of Specific Bacterial Infections

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the performance, experimental data, and mechanisms of action of oral ceftibuten versus intravenous ceftriaxone in the management of key bacterial infections.

This guide provides an objective comparison of the efficacy and safety of oral this compound and intravenous ceftriaxone for the treatment of specific infections, supported by data from clinical trials. Detailed experimental protocols and a visual representation of the mechanism of action are included to facilitate a deeper understanding of these two third-generation cephalosporins.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Both this compound and ceftriaxone are beta-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3] The key target for these drugs is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final step of peptidoglycan synthesis.[1][2][3] Peptidoglycan, a polymer of sugars and amino acids, provides structural integrity to the bacterial cell wall.

By binding to the active site of PBPs, this compound and ceftriaxone block the transpeptidation reaction, which is the cross-linking of peptidoglycan chains.[3] This inhibition leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and ultimately causing cell death.[4]

cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP-NAG UDP-N-acetylglucosamine UDP-NAM UDP-N-acetylmuramic acid UDP-NAG->UDP-NAM Synthesis UDP-NAM-pentapeptide UDP-NAM-pentapeptide UDP-NAM->UDP-NAM-pentapeptide Addition of amino acids Lipid I Lipid I (NAM-pentapeptide-P-P-Bactoprenol) UDP-NAM-pentapeptide->Lipid I Transfer to lipid carrier Lipid Carrier Bactoprenol phosphate Lipid II Lipid II (NAG-NAM-pentapeptide-P-P-Bactoprenol) Lipid I->Lipid II Addition of NAG Translocation Translocation across membrane Lipid II->Translocation Flippase Glycan Chain Growing Peptidoglycan Chain Translocation->Glycan Chain Incorporation into growing chain Transpeptidation Transpeptidation (Cross-linking) Glycan Chain->Transpeptidation Substrate for cross-linking Cross-linked Peptidoglycan Cross-linked Peptidoglycan (Mature Cell Wall) Transglycosylation Transglycosylation Transpeptidation->Cross-linked Peptidoglycan PBP Penicillin-Binding Proteins (PBPs) PBP->Transpeptidation Catalyzes Cephalosporins This compound / Ceftriaxone Cephalosporins->PBP Inhibit

Diagram 1: Mechanism of action of this compound and Ceftriaxone.

Comparative Efficacy in Specific Infections

Clinical studies have evaluated the efficacy of oral this compound as a switch therapy following initial intravenous treatment with ceftriaxone in various infections, demonstrating comparable outcomes in appropriately selected patients.

Pediatric Acute Pyelonephritis

A randomized controlled trial involving 36 children with acute pyelonephritis demonstrated that a switch to oral this compound after initial intravenous ceftriaxone was a safe and effective treatment.[5] In this study, all patients initially received intravenous ceftriaxone. After becoming afebrile for 24-48 hours, they were randomized to either continue with intravenous ceftriaxone or switch to oral this compound for a total of 10 days of therapy.[5]

Table 1: Efficacy of Oral this compound Switch Therapy vs. Continued Intravenous Ceftriaxone in Pediatric Acute Pyelonephritis

Outcome MeasureOral this compound Switch Group (n=18)Intravenous Ceftriaxone Group (n=18)
Urine Sterilization at Day 14100%100%
Incidence of Renal Scarring66.6%61.1%
Recurrent Infection RateNo significant differenceNo significant difference
Mean Duration of HospitalizationShorterLonger
Data from a randomized controlled trial in children with acute pyelonephritis.[5]

Another multicenter, randomized trial in 365 children aged 6 months to 16 years with acute pyelonephritis compared a 14-day course of oral this compound with a sequential therapy of intravenous ceftriaxone for 3 days followed by oral this compound for 11 days.[6] The study found no significant difference in renal scarring between the two groups after adjusting for confounding variables.[6]

Community-Acquired Pneumonia (CAP)

In a study of 40 adult patients hospitalized with community-acquired pneumonia who showed clinical improvement after three days of intravenous ceftriaxone, patients were randomized to either continue with intravenous ceftriaxone for a total of 10 days or switch to oral this compound for seven days.[7] The results indicated no significant differences between the two groups in terms of clinical cure, radiological improvement, or normalization of white blood cell count.[7]

Table 2: Clinical Outcomes in Community-Acquired Pneumonia: Switch Therapy vs. Continued IV Therapy

Outcome MeasureOral this compound Switch Group (n=19)Intravenous Ceftriaxone Group (n=21)
Clinical CureNo significant differenceNo significant difference
Radiological ImprovementNo significant differenceNo significant difference
Normalization of WBC CountNo significant differenceNo significant difference
Data from a randomized study in adult patients with community-acquired pneumonia.[7]

Safety and Tolerability

Both this compound and ceftriaxone are generally well-tolerated, with adverse events being mostly mild to moderate and gastrointestinal in nature.

Table 3: Common Adverse Events Associated with this compound and Ceftriaxone

Adverse EventThis compoundCeftriaxone
Gastrointestinal Diarrhea, nausea, vomiting, abdominal pain[8][9]Diarrhea/loose stools (2.7%), nausea, vomiting[10][11]
Hypersensitivity Rash, pruritus[8]Rash (1.7%), pruritus, fever, chills (<1%)[10]
Hematologic Eosinophilia, thrombocytosis, leukopenia[9]Eosinophilia (6%), thrombocytosis (5.1%), leukopenia (2.1%)[10]
Hepatic Elevations in liver transaminases[12]Elevations of AST (3.1%) or ALT (3.3%)[10]
Central Nervous System Headache, dizziness[9]Headache, dizziness (<1%)[10]
Local Reactions N/A (Oral)Pain, induration, tenderness (1%), phlebitis (<1%)[10]
Frequencies are based on various clinical trials and post-marketing reports.[8][9][10][11][12]

In clinical trials, approximately 2% of patients discontinued this compound due to adverse events, primarily gastrointestinal issues.[8] Serious adverse events with ceftriaxone, such as anaphylactic reactions, are a concern, and rapid intravenous injection has been identified as a risk factor for adverse events.[13]

Experimental Protocols

Study Design for Pediatric Acute Pyelonephritis (Switch Therapy)

The following diagram outlines the experimental workflow of the randomized controlled trial comparing oral this compound switch therapy to continued intravenous ceftriaxone in children with acute pyelonephritis.[5]

Start Patient Enrollment (Children with Acute Pyelonephritis) Initial_Tx Initial Treatment: Intravenous Ceftriaxone (75 mg/kg/day) Start->Initial_Tx Assessment Clinical Assessment: Afebrile for 24-48 hours Initial_Tx->Assessment Assessment->Initial_Tx No Randomization Randomization Assessment->Randomization Yes Group_A Group A (Switch Therapy): Oral this compound (9 mg/kg/day) for 10 days Randomization->Group_A Group_B Group B (Control): Continued Intravenous Ceftriaxone Randomization->Group_B Follow_up Follow-up and Outcome Assessment - Urine Culture at Day 14 - Renal Scarring Assessment - Recurrent Infection Monitoring Group_A->Follow_up Group_B->Follow_up End End of Study Follow_up->End

Diagram 2: Experimental workflow for the pediatric pyelonephritis study.

Inclusion Criteria: Children with a diagnosis of acute pyelonephritis confirmed by a 99mTc-dimercaptosuccinic acid (DMSA) scan.[5]

Exclusion Criteria: Not explicitly detailed in the abstract, but would typically include known allergies to cephalosporins, severe underlying renal disease, or other contraindications.

Outcome Measures:

  • Primary: Efficacy of treatment, assessed by urine culture sterilization at day 14 and the incidence of renal scarring.[5]

  • Secondary: Rate of recurrent infection and duration of hospitalization.[5]

Conclusion

Oral this compound offers a viable and effective option for step-down therapy after initial intravenous ceftriaxone in appropriately selected patients with infections such as pediatric acute pyelonephritis and community-acquired pneumonia.[5][7] This approach can lead to shorter hospital stays and is generally well-tolerated.[5][7] The decision to switch from intravenous to oral therapy should be based on the patient's clinical improvement and the susceptibility of the causative pathogen. For researchers and drug development professionals, the comparable efficacy and favorable safety profile of oral this compound highlight its potential as a valuable tool in antimicrobial stewardship, facilitating earlier hospital discharge and reducing the costs and complications associated with prolonged intravenous therapy.

References

The Post-Antibiotic Effect of Ceftibuten: A Comparative Analysis with Other Cephalosporins

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the persistent bacterial growth suppression of Ceftibuten, benchmarked against other key cephalosporins, providing researchers and drug development professionals with critical data for informed decision-making.

Introduction

The post-antibiotic effect (PAE) is a critical pharmacodynamic parameter that describes the suppression of bacterial growth that persists after a short exposure of an organism to an antimicrobial agent. This phenomenon is a key consideration in optimizing dosing regimens to maximize efficacy and minimize the development of resistance. This compound, an oral third-generation cephalosporin, is known for its activity against a range of respiratory and urinary tract pathogens. This guide provides a comparative evaluation of the PAE of this compound against other commonly prescribed cephalosporins, supported by experimental data and detailed methodologies.

Comparative Analysis of Post-Antibiotic Effect

The duration of the PAE is influenced by several factors, including the bacterial species, the specific antibiotic, the concentration of the drug, and the duration of exposure. The following tables summarize the in vitro PAE of this compound and other cephalosporins against key respiratory and other pathogens.

AntibioticOrganismConcentration (μg/mL)Exposure Time (hours)PAE (hours)
This compound Streptococcus pyogenes2 (4 x MIC)22.7 to >10[1]
This compound Streptococcus pneumoniae1521.1 to 3.4[1]
This compound Haemophilus influenzae1521 to 1.1[1]
This compound Moraxella catarrhalis1521.5 to 1.8[1]
Cefditoren Streptococcus pneumoniae-->1[2]
Cefditoren Streptococcus pyogenes-->1[2]
Cefditoren Moraxella catarrhalis (β-lactamase-negative)-->1[2]
Cefixime Streptococcus pneumoniae--Mixed results[2]
Cefuroxime Streptococcus pneumoniae--Mixed results[2]
Cefaclor Streptococcus pneumoniae--Mixed results[2]
Cephalexin Staphylococcus intermediusVariousVarious0.7 to 3.3[3]
Ceftriaxone Klebsiella pneumoniaeMIC2up to 2.4
Ceftriaxone Pseudomonas aeruginosaMIC2up to 2.4
Ceftriaxone Streptococcus viridansMIC2up to 2.4[4]

Note: MIC stands for Minimum Inhibitory Concentration. Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

The determination of the in vitro post-antibiotic effect is crucial for understanding the pharmacodynamics of an antibiotic. The viable count method is a commonly accepted and widely used technique.

Protocol: In Vitro Post-Antibiotic Effect Determination by Viable Count Method

1. Bacterial Culture Preparation:

  • A logarithmic-phase bacterial culture is prepared by inoculating a suitable broth medium (e.g., Mueller-Hinton Broth) and incubating at 37°C until the desired cell density is reached (typically 10^6 to 10^7 CFU/mL).

2. Antibiotic Exposure:

  • The bacterial culture is divided into test and control groups.
  • The test group is exposed to the desired concentration of the antibiotic (e.g., 4x MIC).
  • The control group is left untreated.
  • Both groups are incubated for a specified period (e.g., 1-2 hours) at 37°C with shaking.

3. Antibiotic Removal:

  • After the exposure period, the antibiotic is removed from the test culture. This is typically achieved by one of the following methods:
  • Dilution: The culture is diluted 1:1000 or more in a pre-warmed antibiotic-free broth.
  • Centrifugation and Washing: The culture is centrifuged, the supernatant containing the antibiotic is discarded, and the bacterial pellet is resuspended in fresh, pre-warmed broth. This washing step may be repeated to ensure complete removal of the antibiotic.

4. Monitoring Bacterial Regrowth:

  • Samples are taken from both the test and control cultures at regular intervals (e.g., every hour) for viable cell counting.
  • Serial dilutions of the samples are prepared and plated on a suitable agar medium (e.g., Mueller-Hinton Agar).
  • The plates are incubated at 37°C for 18-24 hours.

5. PAE Calculation:

  • The number of colony-forming units (CFU) is counted for each plate.
  • The time it takes for the bacterial count in the test culture to increase by 1 log10 CFU/mL above the count observed immediately after antibiotic removal is determined (T).
  • The time it takes for the bacterial count in the control culture to increase by 1 log10 CFU/mL from the initial count is also determined (C).
  • The PAE is calculated using the formula: PAE = T - C .

Mechanism of Action and Post-Antibiotic Effect

Cephalosporins, including this compound, are bactericidal β-lactam antibiotics. Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis.

Cephalosporin_Mechanism cluster_bacterium Bacterial Cell Peptidoglycan_Precursors Peptidoglycan Precursors (UDP-NAG and UDP-NAM-pentapeptide) PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Peptidoglycan_Precursors->PBP Synthesis Cell_Wall Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Cell_Wall Cross-linking Inhibited_PBP Inhibited PBPs Lysis Cell Lysis Cephalosporin This compound & Other Cephalosporins Cephalosporin->PBP Binds to and Inactivates Inhibited_PBP->Lysis Weakened Cell Wall

Caption: Mechanism of action of cephalosporins leading to cell lysis.

The post-antibiotic effect of β-lactams is thought to be a result of the time required for the bacteria to synthesize new penicillin-binding proteins (PBPs) and resume normal cell wall synthesis after the antibiotic has been removed.

PAE_Workflow Start Start: Log-phase Bacterial Culture Exposure Expose to Cephalosporin (e.g., 2 hours) Start->Exposure Removal Remove Antibiotic (Dilution or Washing) Exposure->Removal Monitoring Monitor Bacterial Regrowth (Viable Counts) Removal->Monitoring Calculation Calculate PAE (PAE = T - C) Monitoring->Calculation End End: PAE Duration Determined Calculation->End

Caption: Experimental workflow for determining the Post-Antibiotic Effect.

Conclusion

The data presented in this guide indicate that this compound exhibits a significant post-antibiotic effect against common respiratory pathogens, particularly Streptococcus pyogenes and Streptococcus pneumoniae.[1] The duration of this effect is comparable to or, in some cases, more prolonged than that observed with other oral cephalosporins for which data is available.[2] The presence of a substantial PAE suggests that even after plasma concentrations of this compound fall below the MIC, bacterial regrowth may continue to be suppressed. This pharmacodynamic characteristic is an important factor supporting less frequent dosing intervals, which can enhance patient compliance and potentially reduce the selective pressure for antibiotic resistance. Further head-to-head comparative studies across a wider range of pathogens would be beneficial to fully elucidate the relative PAE profiles of this compound and other cephalosporins.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Ceftibuten

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical protocols for the handling of Ceftibuten, a third-generation cephalosporin antibiotic. Adherence to these guidelines is critical to ensure the safety of researchers, scientists, and drug development professionals, and to maintain the integrity of experimental work. This guide establishes procedural steps for personal protective equipment (PPE), operational handling, and disposal, serving as a centralized resource for laboratory safety.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.[1][2] this compound is classified as a sensitizer and may cause allergic skin reactions or asthma-like symptoms if inhaled.[3]

Table 1: Required Personal Protective Equipment for Handling this compound

PPE CategorySpecificationStandard
Eye/Face Protection Safety glasses with side-shields.EN166 (EU) or NIOSH (US) approved.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile). Disposable protective gown.Inspect gloves prior to use.[1] Gown should be low-permeability fabric with a solid front and long sleeves.[2]
Respiratory Protection Required when there is a risk of aerosolization or if engineering controls are inadequate.Full-face particle respirator type N100 (US) or type P3 (EN 143).[1]

Note: Always wash hands thoroughly after handling this compound, even after wearing gloves.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound from receipt to disposal minimizes the risk of contamination and exposure.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • This compound powder should be stored in a tightly sealed container at 2-8°C (36-46°F).[4][5][6] The oral suspension, once reconstituted, must also be refrigerated and discarded after 14 days.[4][7][8]

2. Preparation and Use:

  • All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[3][9]

  • Wear the complete PPE as specified in Table 1.

  • When preparing solutions, avoid creating dust. If weighing the powder, do so carefully within the ventilated enclosure.

  • For oral suspension, shake well before use.[4][5]

3. Spills and Accidental Release:

  • In the event of a spill, immediately evacuate the area and ensure it is well-ventilated.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.[1]

  • Absorb the spilled material with an inert absorbent material and place it in a sealed container for disposal.[1]

  • Do not allow the product to enter drains.[1][3]

Emergency Procedures

Immediate and appropriate action is crucial in the event of accidental exposure to this compound.

Table 2: Emergency Exposure Protocols for this compound

Exposure RouteImmediate Action
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[10]
Skin Contact Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water.[10] Seek medical attention if irritation or an allergic reaction develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do so.[10] Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water.[10] Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Unused Product: Unused or expired this compound should be disposed of as chemical waste in accordance with institutional and local regulations.[11] Do not flush down the toilet or pour down the drain unless specifically instructed to do so.

  • Contaminated Materials: All disposable PPE (gloves, gowns, etc.), absorbent materials from spills, and any other materials that have come into contact with this compound should be placed in a sealed, labeled container and disposed of as hazardous waste.

  • Empty Containers: Remove or deface all personal and prescription information from empty containers before disposal.[12]

Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for handling this compound in a laboratory setting.

Ceftibuten_Handling_Workflow cluster_receiving Receiving & Storage cluster_handling Preparation & Use cluster_disposal Disposal cluster_emergency Emergency Procedures Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store at 2-8°C Inspect->Store Don_PPE Don Appropriate PPE Store->Don_PPE Prepare Prepare in Ventilated Area Don_PPE->Prepare Use Use in Experiment Prepare->Use Segregate Segregate Waste Use->Segregate Dispose Dispose as Hazardous Waste Segregate->Dispose Spill Spill Spill_Response Follow Spill Protocol Spill->Spill_Response Exposure Personal Exposure Exposure_Response Follow Exposure Protocol Exposure->Exposure_Response

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ceftibuten
Reactant of Route 2
Ceftibuten

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。